molecular formula C5H6BrN3O B134139 5-Bromo-3-methoxypyrazin-2-amine CAS No. 5900-13-0

5-Bromo-3-methoxypyrazin-2-amine

Cat. No.: B134139
CAS No.: 5900-13-0
M. Wt: 204.02 g/mol
InChI Key: QDFJJHGAODFQMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-methoxypyrazin-2-amine is a high-purity chemical intermediate designed for advanced research and development applications. This compound features a pyrazine core, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active molecules. The presence of both a bromine atom and an amine group on the ring makes it a highly versatile building block for synthetic chemistry. The bromine serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of diverse aromatic and heteroaromatic systems. Simultaneously, the amine group can be functionalized through acylation, sulfonylation, or reductive amination to create a wide array of derivatives. Researchers value this compound for constructing compound libraries in drug discovery programs, particularly in the search for new kinase inhibitors, antimicrobial agents, and other therapeutic small molecules. Its specific reactivity also makes it suitable for material science research, including the synthesis of organic semiconductors and ligands for catalysts. The compound is provided with guaranteed purity and stability. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-methoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFJJHGAODFQMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462988
Record name 5-Bromo-3-methoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5900-13-0
Record name 5-Bromo-3-methoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-bromo-3-methoxypyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-bromo-3-methoxypyrazin-2-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material 2-aminopyrazine and proceeds through a two-step sequence involving bromination and subsequent selective methoxylation. This document furnishes detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid researchers in the successful preparation of this key intermediate.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process starting from 2-aminopyrazine. The initial step involves the di-bromination of the pyrazine ring to yield 2-amino-3,5-dibromopyrazine. This intermediate then undergoes a selective nucleophilic substitution with sodium methoxide, where the bromine atom at the 3-position is displaced by a methoxy group to afford the final product.

synthesis_pathway start 2-Aminopyrazine intermediate 2-Amino-3,5-dibromopyrazine start->intermediate Br₂, Polar Solvent, Alkali/Alkaline Earth Metal Salt product This compound intermediate->product Sodium Methoxide, Methanol, Heat experimental_workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Methoxylation cluster_purification_characterization Purification & Characterization A Prepare solution of 2-aminopyrazine and salt B Cool reaction mixture (-5 to +30 °C) A->B C Slowly add Bromine solution B->C D Reaction work-up and isolation of intermediate C->D E Prepare Sodium Methoxide in Methanol D->E Intermediate F Add 2-Amino-3,5-dibromopyrazine E->F G Reflux for several hours F->G H Cool, crystallize, and filter product G->H I Wash with Methanol and Water H->I Crude Product J Dry under vacuum I->J K Characterize final product (e.g., MP, NMR, MS) J->K

5-Bromo-3-methoxypyrazin-2-amine: A Technical Guide for Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 5-Bromo-3-methoxypyrazin-2-amine. This compound, featuring a substituted pyrazine core, is a valuable building block in medicinal chemistry, offering a scaffold for the development of novel therapeutic agents.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. While experimental data for some properties are limited in publicly accessible literature, computational predictions provide valuable insights for research and development.

PropertyValueSource
Molecular Formula C₅H₆BrN₃O--INVALID-LINK--
Molecular Weight 204.02 g/mol --INVALID-LINK--
CAS Number 5900-13-0--INVALID-LINK--
Physical State Solid--INVALID-LINK--
Melting Point 135-140 °C--INVALID-LINK--
Boiling Point 262 °C (Predicted)--INVALID-LINK--
Density 1.723 g/cm³ (Predicted)--INVALID-LINK--
logP (octanol/water) 0.8299 (Computed)--INVALID-LINK--
Topological Polar Surface Area (TPSA) 61.03 Ų (Computed)--INVALID-LINK--
pKa Not available in searched literature.
Solubility Not available in searched literature.

Synthesis and Reactivity

Proposed Synthetic Pathway

The proposed synthesis involves the electrophilic substitution of bromine onto the pyrazine ring. The amino group is an activating group, directing the substitution to the ortho and para positions. In this case, the C5 position is electronically favorable for bromination.

G Proposed Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 2-Amino-3-methoxypyrazine 2-Amino-3-methoxypyrazine Electrophilic Bromination Electrophilic Bromination 2-Amino-3-methoxypyrazine->Electrophilic Bromination Bromine (Br2) Bromine (Br2) Bromine (Br2)->Electrophilic Bromination Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Electrophilic Bromination Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Electrophilic Bromination This compound This compound Electrophilic Bromination->this compound

Caption: Proposed synthesis of this compound.

Experimental Protocol (Analogous Synthesis)

The following protocol is adapted from the synthesis of 2-amino-3-bromo-5-methylpyrazine and should be optimized for the synthesis of this compound.[1]

  • Dissolution: Dissolve 2-amino-3-methoxypyrazine (1.0 equivalent) and a mild base such as pyridine (1.2 equivalents) in a suitable anhydrous solvent like dichloromethane (DCM).

  • Bromination: Slowly add a solution of bromine (Br₂) (1.2 equivalents) in DCM to the reaction mixture at room temperature with stirring.

  • Reaction Monitoring: Stir the reaction mixture overnight at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Purification: Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield this compound.

Potential Biological Activity and Signaling Pathways

The pyrazine scaffold is a well-recognized "privileged structure" in medicinal chemistry, present in numerous biologically active compounds.[2][3] Specifically, aminopyrazine derivatives have garnered significant attention as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[4][5]

Kinase Inhibition: A Probable Mechanism of Action

Protein kinases catalyze the phosphorylation of substrate proteins, a fundamental mechanism for signal transduction in cells. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Aminopyrazine-based molecules can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream targets.[4]

G General Mechanism of ATP-Competitive Kinase Inhibition cluster_components Key Components cluster_pathway Signaling Pathway ATP ATP ATP Binding ATP Binding ATP->ATP Binding Kinase Kinase Kinase->ATP Binding Inhibitor Binding Inhibitor Binding Kinase->Inhibitor Binding Substrate Substrate Phosphorylation Phosphorylation Substrate->Phosphorylation Inhibitor This compound (Potential Inhibitor) Inhibitor->Inhibitor Binding ATP Binding->Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Phosphorylation->Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Inhibition Inhibition Inhibitor Binding->Inhibition Inhibitor Binding->Inhibition

Caption: ATP-competitive kinase inhibition by aminopyrazine derivatives.

Given its structural similarity to known kinase inhibitors, this compound is a promising candidate for screening against various kinase targets implicated in oncology and immunology. The bromine atom at the 5-position also provides a reactive handle for further chemical modifications, such as Suzuki or Sonogashira cross-coupling reactions, to explore structure-activity relationships and develop more potent and selective inhibitors.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the searched scientific literature. For definitive structural confirmation and characterization, it is recommended that researchers acquiring or synthesizing this compound perform these analyses. As a reference, the ¹H NMR and mass spectrometry data for the analogous compound, 2-amino-3-bromo-5-methylpyrazine, show a characteristic singlet for the pyrazine proton and a molecular ion peak corresponding to its mass.[1]

Conclusion and Future Directions

This compound is a heterocyclic compound with significant potential as a building block in drug discovery and medicinal chemistry. Its physicochemical properties, while not fully experimentally characterized, suggest a stable, solid compound amenable to standard laboratory procedures. The proposed synthesis via bromination of 2-amino-3-methoxypyrazine offers a straightforward route to this molecule. The aminopyrazine core strongly suggests that its biological activity may be centered on kinase inhibition.

Future research should focus on:

  • Experimental Verification: Determining the experimental values for boiling point, density, pKa, and solubility in a range of solvents.

  • Spectroscopic Characterization: Obtaining and publishing detailed ¹H NMR, ¹³C NMR, IR, and mass spectra to create a complete analytical profile.

  • Biological Screening: Evaluating the inhibitory activity of this compound against a panel of protein kinases to identify specific biological targets.

  • Analogue Synthesis: Utilizing the bromo-substituent for cross-coupling reactions to generate a library of derivatives for structure-activity relationship studies.

References

An In-depth Technical Guide to 5-Bromo-3-methoxypyrazin-2-amine (CAS 5900-13-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methoxypyrazin-2-amine is a halogenated heterocyclic compound featuring a pyrazine core, a privileged scaffold in medicinal chemistry. Its unique substitution pattern, which includes a reactive bromine atom, a nucleophilic amine group, and a methoxy group, makes it a highly versatile building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its emerging role in drug discovery, particularly in the development of kinase inhibitors. Detailed experimental protocols for its synthesis and for representative biological assays are provided, alongside visualizations of key chemical and biological pathways to support researchers in their discovery and development efforts.

Chemical and Physical Properties

This compound is typically an off-white to brown solid at room temperature.[1] Its key physicochemical properties are summarized in the table below. The presence of the bromine atom and the polar amino and methoxy groups contribute to its moderate solubility and reactivity profile.

PropertyValueReference(s)
CAS Number 5900-13-0
Molecular Formula C₅H₆BrN₃O
Molecular Weight 204.02 g/mol
Appearance Off-White to Brown Solid/Powder/Crystal[1]
Melting Point 135-140 °C
Boiling Point 262 °C (Predicted)[2]
Density 1.723 g/cm³ (Predicted)[2]
SMILES COc1nc(Br)cnc1N
InChI Key QDFJJHGAODFQMN-UHFFFAOYSA-N

Synthesis and Reactivity

The synthesis of this compound is primarily achieved through a two-step process starting from 2-aminopyrazine. This involves an initial bromination followed by a selective methoxylation.

Synthetic Pathway

The overall synthetic route can be visualized as a two-step process. First, 2-aminopyrazine is dibrominated to yield 2-amino-3,5-dibromopyrazine. Subsequently, one of the bromine atoms is selectively substituted by a methoxy group.

Synthesis_Pathway cluster_synthesis Synthesis of this compound 2-Aminopyrazine 2-Aminopyrazine 2-Amino-3,5-dibromopyrazine 2-Amino-3,5-dibromopyrazine 2-Aminopyrazine->2-Amino-3,5-dibromopyrazine Bromination (e.g., Br₂, Alkali Salt) This compound This compound 2-Amino-3,5-dibromopyrazine->this compound Methoxylation (Sodium Methoxide)

A high-level overview of the synthesis of this compound.
Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

This procedure is adapted from established methods for the bromination of aminopyrazines.[3]

  • Materials: 2-aminopyrazine, a polar solvent (e.g., dichloromethane), an alkali or alkaline earth metal salt of a weak acid, and bromine.

  • Procedure:

    • Dissolve 2-aminopyrazine in the chosen polar solvent in a reaction vessel equipped with a stirrer and cooling system.

    • Add the alkali or alkaline earth metal salt.

    • Cool the mixture to a temperature between -5 and +30 °C.

    • Slowly add bromine to the reaction mixture while maintaining the temperature.

    • Stir the reaction mixture until the reaction is complete (monitor by TLC).

    • Upon completion, quench the reaction and perform a standard aqueous work-up.

    • Purify the crude product by recrystallization or column chromatography to obtain 2-amino-3,5-dibromopyrazine.

Step 2: Synthesis of this compound

This protocol is based on the selective methoxylation described in patent literature.[3]

  • Materials: 2-amino-3,5-dibromopyrazine, sodium methoxide, and methanol.

  • Procedure:

    • Prepare a solution of sodium methoxide in methanol. This can be done by carefully adding sodium metal to anhydrous methanol.

    • Add 2-amino-3,5-dibromopyrazine to the methanolic solution of sodium methoxide.

    • Heat the reaction mixture to reflux and maintain for several hours (e.g., 9 hours).[3]

    • Monitor the reaction progress by TLC. The methoxylation is expected to occur selectively at the 3-position.[3]

    • After completion, cool the reaction mixture. The product may crystallize upon cooling.

    • Filter the crystalline product and wash sequentially with methanol and water.

    • Further purification can be achieved by recrystallization to yield this compound with a reported melting point of 138°C.[3]

Chemical Reactivity

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups.

  • Bromine Atom: The bromine at the 5-position is a key functional handle for introducing molecular diversity. It is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.[4] This allows for the formation of C-C bonds, enabling the attachment of various aryl and heteroaryl moieties.

  • Amino Group: The 2-amino group is nucleophilic and can be functionalized through various reactions, including acylation, sulfonylation, and reductive amination.[4] This site provides another avenue for structural modification and the attachment of different pharmacophores.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazine core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[4] this compound serves as a valuable starting material for the construction of compound libraries in drug discovery programs, with a particular focus on the development of kinase inhibitors and antimicrobial agents.[4]

Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. Substituted aminopyrazines have been identified as potent inhibitors of various kinases, such as Aurora kinases, Fibroblast Growth Factor Receptors (FGFR), and the protein tyrosine phosphatase SHP2.[5][6][7]

Derivatives of this compound can be designed to bind to the ATP-binding pocket of a target kinase, thereby inhibiting its function and disrupting downstream signaling.

Kinase_Inhibition_Pathway cluster_pathway Generalized Kinase Signaling and Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Phosphorylates Cellular_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cellular_Response Regulates Gene Expression Inhibitor This compound Derivative Inhibitor->Kinase_Cascade Inhibits ATP Binding

Inhibition of a generic kinase signaling pathway by a derivative of the title compound.
Biological Assay Workflows

To evaluate the potential of compounds derived from this compound as kinase inhibitors, a standard workflow involving in vitro kinase assays and cell-based viability assays is typically employed.

Assay_Workflow cluster_workflow Workflow for Kinase Inhibitor Evaluation Compound_Synthesis Synthesize Derivatives from This compound Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound_Synthesis->Kinase_Assay IC50_Determination Determine IC50 Value Kinase_Assay->IC50_Determination Cell_Viability_Assay Cell-Based Viability Assay (e.g., MTT Assay) IC50_Determination->Cell_Viability_Assay Active Compounds EC50_Determination Determine EC50 Value Cell_Viability_Assay->EC50_Determination Lead_Optimization Lead Optimization EC50_Determination->Lead_Optimization

A typical experimental workflow for evaluating kinase inhibitors.

A representative protocol for an in vitro kinase inhibition assay is provided below.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Materials: Target kinase, appropriate substrate, ATP, kinase assay buffer, test compounds (dissolved in DMSO), and a commercial ADP detection kit (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a multi-well plate, add the diluted compounds, positive controls (no inhibitor), and negative controls (no kinase).

    • Add a mixture of the kinase and its substrate to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature for a set time (e.g., 30°C for 60 minutes).

    • Stop the reaction and measure the amount of ADP produced according to the detection kit manufacturer's instructions, typically involving a luminescent readout.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Spectroscopic Data

Spectroscopy Expected Characteristics
¹H NMR Signals corresponding to the aromatic proton on the pyrazine ring, the methoxy group protons, and the amine group protons.
¹³C NMR Resonances for the five carbon atoms of the pyrazine ring and the methoxy group.
IR Spectroscopy Characteristic absorptions for N-H stretching and bending (from the amino group), C-O stretching (from the methoxy group), C=N and C=C stretching (from the pyrazine ring), and C-Br stretching.[8][9][10]
Mass Spectrometry A characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.[11][12]

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.

  • Hazard Codes: Xn (Harmful)

  • Risk Statements: R22 (Harmful if swallowed), R37/38 (Irritating to respiratory system and skin), R41 (Risk of serious damage to eyes)

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S39 (Wear eye/face protection)

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, such as a fume hood. Store in a cool, dry place, protected from light.[13]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its readily functionalizable structure allows for the creation of diverse compound libraries for screening against various biological targets. The growing interest in substituted aminopyrazines as kinase inhibitors highlights the importance of this compound as a starting material for the development of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in leveraging this promising scaffold in their ongoing research and development endeavors.

References

Spectroscopic and Synthetic Profile of 5-Bromo-3-methoxypyrazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-Bromo-3-methoxypyrazin-2-amine. Due to the limited availability of public domain experimental data for this specific compound, this document combines known physical and chemical properties with predicted spectroscopic data based on analogous chemical structures. Detailed, adaptable experimental protocols for its synthesis and characterization are also presented to facilitate further research and development.

Physicochemical Properties

This compound is a substituted pyrazine derivative.[1][2] Its core structure is a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This core is functionalized with a bromine atom at position 5, a methoxy group at position 3, and an amine group at position 2.

PropertyValueReference
CAS Number 5900-13-0[1][2]
Molecular Formula C₅H₆BrN₃O[1][2]
Molecular Weight 204.02 g/mol [1]
Melting Point 135-140 °C[1]
Appearance White to Green to Brown powder to crystal
Purity ≥95%[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data from structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in a suitable solvent (e.g., CDCl₃ or DMSO-d₆) would feature three distinct signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale/Comparison
~7.8Singlet1HC₆-H (aromatic proton)The pyrazine ring proton is expected to be in the aromatic region. For example, the aromatic proton in 2-amino-3-bromo-5-methylpyrazine appears at δ 7.83 ppm.[3]
~5.0Broad Singlet2H-NH₂ (amine protons)Amine protons typically appear as a broad singlet. The chemical shift can vary depending on solvent and concentration. In 2-amino-3-bromo-5-methylpyrazine, the amine protons are observed at δ 4.93 ppm.[3]
~3.9Singlet3H-OCH₃ (methoxy protons)The protons of the methoxy group are expected to appear as a singlet in this region.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum would show five signals corresponding to the five carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale/Comparison
~155-160C₃ (attached to -OCH₃)Carbons attached to oxygen in aromatic systems are significantly deshielded.
~145-150C₂ (attached to -NH₂)Carbons bonded to nitrogen in a pyrazine ring are also deshielded.
~130-135C₆ (attached to -H)Aromatic carbons bearing a hydrogen atom.
~115-120C₅ (attached to -Br)The carbon attached to bromine is expected in this region, influenced by the electronegativity and heavy atom effect of bromine.
~53-58-OCH₃ (methoxy carbon)The methoxy carbon typically appears in this range.
Mass Spectrometry (MS)

For mass spectrometry, electron impact (EI) ionization is expected to yield a molecular ion peak and characteristic fragmentation patterns.

m/z RatioInterpretationRationale
203/205[M]⁺ and [M+2]⁺Molecular ion peaks. The presence of a bromine atom will result in two peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
188/190[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
175/177[M - CO]⁺ or [M - N₂]⁺Loss of carbon monoxide or molecular nitrogen.
124[M - Br]⁺Loss of a bromine radical.
Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the amine and methoxy functional groups, as well as the aromatic pyrazine ring.

Predicted Wavenumber (cm⁻¹)VibrationFunctional GroupRationale/Comparison
3450-3300Asymmetric and symmetric N-H stretchingPrimary Amine (-NH₂)Primary amines typically show two bands in this region.[4][5]
1650-1580N-H bending (scissoring)Primary Amine (-NH₂)This is a characteristic bending vibration for primary amines.[4][5]
1335-1250C-N stretchingAromatic AmineThe stretching vibration of the carbon-nitrogen bond in an aromatic system.[4]
2950-2850C-H stretchingMethoxy (-OCH₃)Aliphatic C-H stretching from the methyl group.
1250-1020C-O stretchingMethoxy (-OCH₃)Characteristic stretching vibration for the C-O bond of the methoxy group.
~1600, ~1500C=C and C=N stretchingAromatic Pyrazine RingStretching vibrations characteristic of the aromatic heterocyclic ring.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and spectroscopic analysis of this compound. These are based on established methods for similar compounds.[3][6][7]

Synthesis of this compound

This synthesis would likely proceed via the bromination of a suitable 3-methoxypyrazin-2-amine precursor.

Materials and Reagents:

  • 3-Methoxypyrazin-2-amine

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Pyridine (if using Br₂)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Dissolution: Dissolve 3-methoxypyrazin-2-amine in a suitable solvent like DCM or DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., NBS in DMF or a solution of Br₂ and pyridine in DCM) dropwise to the cooled solution of the starting material. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., overnight). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Spectroscopic Analysis

Sample Preparation:

  • NMR: Dissolve a small amount of the purified product (5-10 mg) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI) or dissolve in a suitable solvent for direct insertion probe analysis for electron impact (EI) ionization.

  • IR: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

Instrumentation and Data Acquisition:

  • NMR: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • MS: Obtain the mass spectrum using a mass spectrometer with a suitable ionization source (ESI or EI).

  • IR: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow start Synthesized Compound (this compound) purification Purification (e.g., Column Chromatography) start->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr Dissolve in deuterated solvent ms Mass Spectrometry (MS) sample_prep->ms Prepare dilute solution ir Infrared Spectroscopy (IR) sample_prep->ir Prepare KBr pellet or use ATR data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis report Final Report and Data Archiving data_analysis->report

References

Commercial Availability and Synthetic Utility of 5-Bromo-3-methoxypyrazin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methoxypyrazin-2-amine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromine atom, a nucleophilic amine, and an electron-donating methoxy group on a pyrazine core, renders it a versatile precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and synthetic applications, with a particular focus on its utility in the development of kinase inhibitors through palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and schematic diagrams of relevant synthetic and biological pathways are presented to facilitate its use in research and development.

Commercial Availability

This compound (CAS No. 5900-13-0) is commercially available from several chemical suppliers. The availability and typical product specifications are summarized in the table below. Researchers are advised to contact the suppliers directly for the most current information on pricing, purity, and available quantities.

Supplier Product Number Purity CAS Number Notes
ArborpharmchemN/AInquiry5900-13-0Pharmaceutical intermediate supplier.[1]
BenchchemN/AHigh-purity5900-13-0For research and development applications.[2]
Tokyo Chemical Industry (TCI)A2562>99.0% (GC)5900-13-0White to Green to Brown powder to crystal.[3]
Ambeed5900-13-0N/A5900-13-0Comprehensive analytical data available.[4]
Sigma-AldrichN/A95%5900-13-0This product is discontinued.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for reaction planning and safety considerations.

Property Value Source
Molecular Formula C₅H₆BrN₃OSigma-Aldrich[5]
Molecular Weight 204.02 g/mol Sigma-Aldrich[5]
Appearance SolidSigma-Aldrich[5]
Melting Point 135-140 °CSigma-Aldrich[5]
Storage Temperature 2-8°CSigma-Aldrich[5]
SMILES String COc1nc(Br)cnc1NSigma-Aldrich[5]
InChI Key QDFJJHGAODFQMN-UHFFFAOYSA-NBenchchem[2]

Synthetic Applications in Drug Discovery

This compound is a highly versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.[2] The pyrazine core is a privileged scaffold in medicinal chemistry, and the bromine atom serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyrazine ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings.[2] These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents. This is a cornerstone strategy in the structure-activity relationship (SAR) studies of kinase inhibitors, where modifications at this position can significantly impact target potency and selectivity.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Progress (TLC/LC-MS) C->D E Cool to RT & Quench D->E F Extract with Organic Solvent E->F G Purify by Column Chromatography F->G H H G->H Characterize Product (NMR, MS)

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L2 pd_ox Oxidative Addition (R-X) pd0->pd_ox pd_intermediate [R-Pd(II)-X]L2 pd_ox->pd_intermediate pd_trans Transmetalation (R'-B(OR)2) pd_intermediate->pd_trans pd_intermediate2 [R-Pd(II)-R']L2 pd_trans->pd_intermediate2 pd_red Reductive Elimination pd_intermediate2->pd_red pd_red->pd0 product R-R' pd_red->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Functionalization of the Amine Group

The 2-amino group can be readily functionalized through various reactions, including acylation, sulfonylation, and reductive amination. This provides another avenue for modifying the molecular structure to optimize biological activity and physicochemical properties.

Representative Experimental Protocols

While specific protocols for the direct use of this compound in the synthesis of named kinase inhibitors are proprietary or not widely published, the following are representative procedures based on well-established methodologies for structurally similar compounds.[6][7]

Synthesis of 5-Aryl-3-methoxypyrazin-2-amine via Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar brominated heterocyclic amines.[7][8]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.2 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), potassium phosphate (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio, e.g., 8 mL dioxane and 2 mL water) via syringe.

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Representative Synthesis of this compound

This protocol is a hypothetical adaptation based on the synthesis of structurally related 2-amino-3-bromo-5-methylpyrazine.[9]

Materials:

  • 3-Methoxypyrazin-2-amine

  • Bromine

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 3-methoxypyrazin-2-amine (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane in a round-bottom flask.

  • Slowly add a solution of bromine (1.2 equivalents) in dichloromethane to the stirred mixture at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Upon completion (monitored by TLC), add water to the reaction mixture and separate the organic layer.

  • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Application in Kinase Inhibitor Signaling Pathways

Kinase inhibitors developed from scaffolds such as this compound often target signaling pathways that are dysregulated in diseases like cancer. These pathways control cell proliferation, survival, and angiogenesis. By blocking the activity of a specific kinase, these inhibitors can halt the downstream signaling cascade that drives disease progression.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase Kinase (Target) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates Downstream Downstream Signaling Substrate->Downstream Transcription Gene Transcription Downstream->Transcription Response Cellular Response (e.g., Proliferation) Transcription->Response Ligand Growth Factor Ligand->Receptor Inhibitor Kinase Inhibitor (from 5-Bromo-3-methoxy pyrazin-2-amine scaffold) Inhibitor->Kinase

Caption: Generalized kinase signaling pathway and the point of inhibition.

Conclusion

This compound is a commercially available and highly valuable building block for the synthesis of novel compounds in drug discovery, particularly for the development of kinase inhibitors. Its amenability to palladium-catalyzed cross-coupling reactions and other functionalizations allows for extensive exploration of chemical space. The protocols and information provided in this guide serve as a valuable resource for researchers aiming to leverage the synthetic potential of this versatile pyrazine derivative.

References

An In-depth Technical Guide to 5-Bromo-3-methoxypyrazin-2-amine: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-methoxypyrazin-2-amine is a halogenated and methoxy-substituted aminopyrazine derivative. As a member of the pyrazine family of heterocyclic compounds, it holds potential as a versatile building block in the synthesis of novel compounds with diverse biological activities. Pyrazine derivatives have garnered significant attention in medicinal chemistry due to their wide-ranging pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential synthetic routes for this compound. While specific experimental data on its biological activity and signaling pathways are not extensively documented in peer-reviewed literature, this guide will extrapolate potential applications based on the known pharmacology of related pyrazine compounds and outline general experimental workflows for its characterization and evaluation.

Molecular Structure and Chemical Properties

This compound possesses a pyrazine ring substituted with a bromine atom at the 5-position, a methoxy group at the 3-position, and an amine group at the 2-position. The presence of these functional groups makes it a valuable intermediate for further chemical modifications.

The molecular structure can be visualized as follows:

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical supplier catalogs.

PropertyValueReference
CAS Number 5900-13-0[1][2]
Molecular Formula C₅H₆BrN₃O[1]
Molecular Weight 204.02 g/mol [1]
Appearance Solid[1]
Melting Point 135-140 °C[1]
SMILES COc1nc(Br)cnc1N[1]
InChI 1S/C5H6BrN3O/c1-10-5-4(7)8-2-3(6)9-5/h2H,1H3,(H2,7,8)[1]
Purity ≥95%[1]

Experimental Protocols

Proposed Synthesis Workflow

A potential synthetic pathway could involve the bromination of a 3-methoxypyrazin-2-amine precursor. The general workflow for such a synthesis and subsequent characterization is outlined below.

G cluster_synthesis Synthesis cluster_characterization Characterization start 3-Methoxypyrazin-2-amine bromination Bromination (e.g., NBS or Br2 in a suitable solvent) start->bromination workup Aqueous Workup and Extraction bromination->workup purification Purification (e.g., Column Chromatography or Recrystallization) workup->purification product This compound purification->product nmr NMR Spectroscopy (1H and 13C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir purity Purity Analysis (e.g., HPLC, Elemental Analysis) product->purity

Caption: Proposed workflow for the synthesis and characterization.

General Experimental Protocol for Bromination of an Aminopyrazine

This protocol is adapted from the synthesis of a structurally similar compound, 2-amino-3-bromo-5-methylpyrazine, and may require optimization for the synthesis of this compound.

Materials:

  • 3-Methoxypyrazin-2-amine

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

  • Pyridine (optional, as a scavenger for HBr if Br₂ is used)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (or other suitable eluents)

Procedure:

  • Dissolve the starting material, 3-methoxypyrazin-2-amine, in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • If using bromine, pyridine may be added to the solution.

  • Cool the reaction mixture in an ice bath (0 °C).

  • Slowly add a solution of the brominating agent (NBS or bromine) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the public domain, the expected spectroscopic features can be predicted based on its structure.

3.1. ¹H NMR Spectroscopy

  • Aromatic Proton: A singlet corresponding to the proton on the pyrazine ring is expected. Its chemical shift will be influenced by the surrounding electron-donating (amino and methoxy) and electron-withdrawing (bromo and nitrogen atoms) groups.

  • Amine Protons: A broad singlet for the -NH₂ protons. The chemical shift can vary and this signal may exchange with D₂O.

  • Methoxy Protons: A sharp singlet for the -OCH₃ protons, typically appearing in the range of 3.5-4.0 ppm.

3.2. ¹³C NMR Spectroscopy

  • The spectrum will show five distinct carbon signals corresponding to the five carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted pyrazine ring.

3.3. IR Spectroscopy

  • N-H Stretching: Two bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

  • C-N Stretching: Aromatic C-N stretching bands are expected in the region of 1250-1335 cm⁻¹.

  • C-O Stretching: A band corresponding to the C-O stretch of the methoxy group is expected.

  • Aromatic C-H and C=C/C=N Stretching: These will appear in their characteristic regions of the spectrum.

3.4. Mass Spectrometry

  • The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom.

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound are not currently published. However, the pyrazine scaffold is a common feature in many biologically active compounds. Therefore, we can speculate on its potential therapeutic applications based on the activities of other pyrazine derivatives.

Pyrazine-containing molecules have been reported to exhibit a wide range of pharmacological activities, including:

  • Anticancer Activity: Many pyrazine derivatives have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.

  • Antimicrobial Activity: The pyrazine nucleus is present in several antimicrobial agents.

  • Anti-inflammatory Activity: Some pyrazine compounds have shown potential in modulating inflammatory pathways.

The biological evaluation of this compound would typically follow a standard drug discovery workflow.

G cluster_screening Biological Evaluation Workflow compound This compound in_vitro In Vitro Screening (e.g., enzyme assays, cell-based assays) compound->in_vitro hit_id Hit Identification in_vitro->hit_id in_vivo In Vivo Studies (Animal Models) hit_id->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: General workflow for the biological evaluation of a novel compound.

Given the lack of specific data, any discussion of signaling pathways would be purely speculative. However, should this compound show, for example, anticancer activity, subsequent studies would focus on elucidating its mechanism of action, which could involve pathways commonly implicated in cancer such as MAPK, PI3K/Akt, or apoptosis pathways.

Conclusion

This compound is a readily available chemical intermediate with significant potential for the synthesis of more complex molecules. Its substituted pyrazine core suggests that it could be a valuable starting material for the development of novel therapeutic agents. While there is a lack of specific experimental data on its synthesis and biological activity, this guide provides a framework for its potential preparation, characterization, and evaluation based on established chemical and pharmacological principles. Further research is warranted to fully explore the synthetic utility and biological potential of this compound.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-methoxypyrazin-2-amine: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthetic routes for 5-Bromo-3-methoxypyrazin-2-amine, a valuable intermediate in pharmaceutical and agrochemical research.[1][2][3] The focus is on the key starting materials, detailed experimental protocols, and quantitative data to assist researchers and professionals in drug development and chemical synthesis.

Core Synthetic Pathways

The synthesis of this compound predominantly proceeds through two well-established pathways, primarily differing in the initial starting material. The most common and direct routes begin with either 2-aminopyrazine or the intermediate, 2-amino-3,5-dibromopyrazine.

Starting Material 1: 2-Aminopyrazine

Utilizing 2-aminopyrazine as the foundational starting material involves a two-step synthetic sequence: an initial bromination followed by a selective methoxylation.

Synthetic Strategy

The synthesis commences with the dibromination of 2-aminopyrazine to yield 2-amino-3,5-dibromopyrazine.[4] Subsequently, a nucleophilic substitution reaction is carried out using a methoxide source, which selectively replaces the bromine atom at the 3-position due to the electronic activation provided by the adjacent amino group.

Synthesis from 2-Aminopyrazine 2-Aminopyrazine 2-Aminopyrazine 2-Amino-3,5-dibromopyrazine 2-Amino-3,5-dibromopyrazine 2-Aminopyrazine->2-Amino-3,5-dibromopyrazine Bromination This compound This compound 2-Amino-3,5-dibromopyrazine->this compound Methoxylation

Caption: Synthetic route from 2-Aminopyrazine.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine from 2-Aminopyrazine

This procedure is adapted from a patented method which describes the bromination of 2-aminopyrazine in a polar solvent in the presence of a salt of a weak acid.[4]

  • Reagents: 2-aminopyrazine, Bromine, a polar solvent (e.g., water), and an alkali or alkaline earth metal salt of a weak acid (e.g., sodium acetate).

  • Procedure:

    • Dissolve 2-aminopyrazine in the polar solvent containing the salt of a weak acid.

    • Cool the mixture to a temperature between -5 and +30 °C.

    • Slowly add bromine to the reaction mixture while maintaining the temperature.

    • After the addition is complete, allow the reaction to proceed until completion (monitoring by TLC or other suitable methods).

    • The resulting 2-amino-3,5-dibromopyrazine can then be isolated through filtration and purified, for example, by recrystallization.

Step 2: Synthesis of this compound from 2-Amino-3,5-dibromopyrazine

This protocol is based on a described methoxylation reaction.[4]

  • Reagents: 2-amino-3,5-dibromopyrazine, Sodium methylate, Methanol.

  • Procedure:

    • Prepare a solution of sodium methylate in methanol. A typical preparation involves dissolving sodium metal in anhydrous methanol.

    • Add 2-amino-3,5-dibromopyrazine to the methanolic solution of sodium methylate.

    • Heat the reaction mixture to reflux and maintain for several hours (e.g., 9 hours as cited in one procedure).[4]

    • Upon cooling, the product, this compound, crystallizes out of the solution.

    • The crystalline product is collected by filtration and washed sequentially with methanol and water to afford the purified compound.

Data Summary
Starting MaterialIntermediate/ProductReagentsYieldMelting Point (°C)Reference
2-Aminopyrazine2-Amino-3,5-dibromopyrazineBromine, Polar Solvent, Salt of weak acidGoodNot specified[4]
2-Amino-3,5-dibromopyrazineThis compoundSodium methylate, MethanolNot specified138[4]

Starting Material 2: 2-Amino-3,5-dibromopyrazine

For researchers with access to 2-amino-3,5-dibromopyrazine, the synthesis of this compound is a more direct, single-step process. This intermediate is a versatile building block in the synthesis of various pyrazine derivatives.[1]

Synthetic Strategy

The synthesis from this starting material involves a selective nucleophilic aromatic substitution. The bromine atom at the 3-position is more susceptible to substitution by a methoxide ion due to the electronic influence of the adjacent amino group.

Synthesis from2-Amino-3,5-dibromopyrazine 2-Amino-3,5-dibromopyrazine 2-Amino-3,5-dibromopyrazine This compound This compound 2-Amino-3,5-dibromopyrazine->this compound Methoxylation

Caption: Synthetic route from 2-Amino-3,5-dibromopyrazine.

Experimental Protocol

Methoxylation of 2-Amino-3,5-dibromopyrazine

The experimental protocol is identical to the second step of the synthesis starting from 2-aminopyrazine.

  • Reagents: 2-amino-3,5-dibromopyrazine, Sodium methylate, Methanol.

  • Procedure:

    • A solution of sodium methylate is prepared in methanol.

    • 2-amino-3,5-dibromopyrazine is added to this solution.

    • The mixture is refluxed for a period of time, typically several hours.[4]

    • After cooling, the product precipitates and is isolated by filtration.

    • The collected solid is washed with methanol and then water to yield pure this compound.

Data Summary
Starting MaterialProductReagentsYieldMelting Point (°C)Reference
2-Amino-3,5-dibromopyrazineThis compoundSodium methylate, MethanolNot specified138[4]

Alternative Synthetic Considerations

While the aforementioned routes are the most direct, other pyrazine derivatives could potentially serve as precursors. For instance, the bromination of 2-amino-3-carbomethoxypyrazine has been reported to yield 2-amino-3-carbomethoxy-5-bromopyrazine.[5][6] Although this compound would require further functional group manipulation (hydrolysis, decarboxylation, and methoxylation) to arrive at the target molecule, it highlights the feasibility of bromination at the 5-position of a 2-amino-3-substituted pyrazine ring.

Conclusion

The synthesis of this compound is most efficiently achieved from either 2-aminopyrazine via a two-step process of bromination and methoxylation, or more directly from 2-amino-3,5-dibromopyrazine in a single methoxylation step. The choice of starting material will likely depend on commercial availability and cost. The provided experimental protocols and data offer a solid foundation for researchers to undertake the synthesis of this important chemical intermediate.

References

The Pyrazine Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties and versatile chemical reactivity have made it a cornerstone in the design of a diverse array of therapeutic agents.[3][4] Pyrazine-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and diuretic effects.[5][6] This technical guide provides a comprehensive overview of the role of the pyrazine core in drug discovery, detailing its physicochemical properties, its function as a pharmacophore and bioisostere, and its incorporation into numerous FDA-approved drugs. Furthermore, this guide presents detailed experimental protocols for the synthesis and biological evaluation of pyrazine derivatives, alongside visualizations of key signaling pathways and experimental workflows to aid researchers in this dynamic field.

Physicochemical Properties and Medicinal Chemistry Relevance

The pyrazine nucleus possesses a unique set of electronic and structural features that make it highly attractive for drug design. It is a weak base, with a pKa of 0.65, which is lower than that of pyridine (pKa 5.25), pyridazine (pKa 2.3), and pyrimidine (pKa 1.3).[1] This reduced basicity can be advantageous in drug design, as it can limit unwanted interactions with acidic biological targets and improve pharmacokinetic properties. The pyrazine molecule has a resonance energy of 24.3 Kcal/mol and a dipole moment of zero due to its symmetry.[1] The nitrogen atoms in the pyrazine ring are electron-withdrawing, which influences the reactivity of the ring and its substituents.[7]

Pyrazine as a Pharmacophore

The pyrazine core frequently acts as a critical pharmacophore, directly interacting with biological targets to elicit a therapeutic response. The nitrogen atoms of the pyrazine ring can serve as hydrogen bond acceptors, a crucial interaction for binding to many enzymes and receptors.[8] This is particularly evident in the context of kinase inhibitors, where a pyrazine nitrogen often forms a hydrogen bond with an amino acid in the hinge region of the kinase's ATP-binding pocket.[8][9]

Pyrazine as a Bioisostere

In medicinal chemistry, the pyrazine ring is often employed as a bioisostere for other aromatic rings such as benzene, pyridine, and pyrimidine.[8] Bioisosteric replacement is a strategy used to modify a lead compound to improve its potency, selectivity, or pharmacokinetic profile while maintaining its primary biological activity. The substitution of a phenyl ring with a pyrazine ring, for example, can introduce hydrogen bond acceptors, alter electronic properties, and improve solubility, all of which can have a profound impact on a drug's efficacy and safety.

The Pyrazine Core in FDA-Approved Drugs

The significance of the pyrazine scaffold is underscored by its presence in a number of FDA-approved drugs across various therapeutic areas.[3] These include treatments for cancer, infectious diseases, and cardiovascular conditions. The World Health Organization's Model List of Essential Medicines includes several pyrazine-containing drugs, such as amiloride, bortezomib, and pyrazinamide.[3]

Table 1: Examples of FDA-Approved Pyrazine-Containing Drugs

Drug NameTherapeutic AreaMechanism of Action
Bortezomib (Velcade®) OncologyProteasome inhibitor for multiple myeloma.[3]
Gefitinib (Iressa®) OncologyEGFR tyrosine kinase inhibitor for non-small cell lung cancer.
Imatinib (Gleevec®) OncologyKinase inhibitor for chronic myeloid leukemia and other cancers.[10]
Acalabrutinib (Calquence®) OncologyBruton's tyrosine kinase (BTK) inhibitor for chronic lymphocytic leukemia.[11]
Gilteritinib (Xospata®) OncologyFLT3/AXL inhibitor for acute myeloid leukemia.[11]
Erdafitinib (Balversa®) OncologyFibroblast growth factor receptor (FGFR) kinase inhibitor for urothelial carcinoma.[11]
Upadacitinib (Rinvoq®) ImmunologyJanus kinase (JAK) inhibitor for rheumatoid arthritis and other autoimmune diseases.[11]
Pyrazinamide Infectious DiseaseFirst-line antituberculosis drug.[2]
Favipiravir (Avigan®) Infectious DiseaseAntiviral medication for influenza.[12]
Amiloride CardiovascularPotassium-sparing diuretic.[1]
Eszopiclone (Lunesta®) Central Nervous SystemSedative-hypnotic for insomnia.[3]

Therapeutic Applications of Pyrazine-Containing Compounds

The versatility of the pyrazine core has led to its exploration in a wide range of therapeutic areas. The following sections highlight some of the most significant applications.

Kinase Inhibitors in Oncology and Autoimmune Diseases

A substantial number of pyrazine-based compounds have been developed as potent and selective kinase inhibitors.[11] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer and autoimmune disorders. Pyrazine derivatives have been designed to target a variety of kinases, including:

  • Janus Kinases (JAKs): Upadacitinib is a pyrazine-containing JAK inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[11] Numerous other pyrazolo[1,5-a]pyrazine and 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives have been investigated as potent JAK inhibitors.[3][13]

  • c-Met and VEGFR-2: The c-Met and VEGFR-2 receptor tyrosine kinases are crucial for tumor growth, angiogenesis, and metastasis.[6][14] Several series of[11][15]triazolo[4,3-a]pyrazine derivatives have been developed as dual inhibitors of c-Met and VEGFR-2, demonstrating significant antiproliferative activity against various cancer cell lines.[6][14]

  • Bruton's Tyrosine Kinase (BTK): Acalabrutinib, an imidazo[1,5-a]pyrazine analog, is a potent and selective second-generation BTK inhibitor approved for the treatment of chronic lymphocytic leukemia.[11]

  • FMS-like Tyrosine Kinase 3 (FLT3) and AXL: Gilteritinib, a pyrazine-2-carboxamide derivative, is a dual inhibitor of FLT3 and AXL kinases, approved for treating relapsed or refractory acute myeloid leukemia with FLT3 mutations.[11]

Table 2: In Vitro Activity of Selected Pyrazine-Based Kinase Inhibitors

Compound ClassTarget Kinase(s)Compound ExampleIC50 (nM)Cancer Cell LineIC50 (µM)Reference(s)
Imidazo[1,5-a]pyrazineBTKAcalabrutinib---[11]
Pyrazine-2-carboxamideFLT3 / AXLGilteritinibFLT3: 0.29, AXL: 0.73--[11]
Pyrazolo[1,5-a]pyrazineJAK1, JAK2, TYK2Compound 34JAK1: 3, JAK2: 8.5, TYK2: 7.7--[3]
1H-Pyrazolo[3,4-d]pyrimidin-4-aminoJAK2Compound 11g6.5--[13]
[11][15]triazolo[4,3-a]pyrazinec-Met / VEGFR-2Compound 17lc-Met: 26, VEGFR-2: 2600A549, MCF-7, Hela0.98, 1.05, 1.28[6][14]
Pyrazolopyridinec-MetCompound 5a4.27HepG-23.42[16]
Pyridine-derivedVEGFR-2Compound 10120HepG2, MCF-74.25, 6.08[17]
PyrazoleEGFR / VEGFR-2Compound 3fEGFR: 66, VEGFR-2: 102HCT-1163.3[18]
Antimicrobial Agents

The pyrazine scaffold is a key component of several important antimicrobial drugs. Pyrazinamide is a first-line drug for the treatment of tuberculosis, caused by Mycobacterium tuberculosis.[2] Its mechanism of action involves conversion to pyrazinoic acid, which disrupts the bacterial cell membrane and inhibits fatty acid synthesis.[19]

Numerous pyrazine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[20][21] These include pyrazine-2-carbohydrazides and triazolo[4,3-a]pyrazines.[7][21] Some of these compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as against fungal strains.[8][22] The mechanism of action for some of these novel pyrazine-based antibacterials involves the inhibition of essential bacterial enzymes like DNA gyrase.[23]

Table 3: In Vitro Antimicrobial Activity of Selected Pyrazine Derivatives

Compound ClassMicroorganismCompound ExampleMIC (µg/mL)Reference(s)
Triazolo[4,3-a]pyrazineS. aureusCompound 2e32[7]
Triazolo[4,3-a]pyrazineE. coliCompound 2e16[7]
Pyrazine-2-carboxylic acid derivativeC. albicansCompound P103.125[8]
Pyrazine-2-carboxylic acid derivativeS. aureusCompound P46.25[8]
Pyrazinamide derivativeM. tuberculosisCompound 1f8.0[19]
IndazoleE. faecalisCompound 2128[22]
PyrazolineS. aureusCompound 94[22]
Antiviral Agents

Favipiravir, a pyrazinecarboxamide derivative, is an antiviral medication approved in Japan for the treatment of influenza.[12] It acts as a prodrug that is converted to its active form, which then inhibits the RNA-dependent RNA polymerase of the virus.[3] The pyrazine scaffold has also been explored for the development of agents against other viruses, including SARS-CoV-2.[24]

Key Signaling Pathways Modulated by Pyrazine Derivatives

The therapeutic effects of pyrazine-containing compounds are often mediated by their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

Kinase Signaling Pathways

As discussed, a major class of pyrazine derivatives functions as kinase inhibitors. These compounds typically target the ATP-binding site of kinases, thereby blocking the phosphorylation of downstream substrates and disrupting the signaling cascade.

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway is a critical regulator of angiogenesis.[1][15] Ligand binding to VEGFR-2 activates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.[1][25] Pyrazine-based inhibitors of VEGFR-2 can block these processes, making them effective anti-angiogenic agents for cancer therapy.[6]

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates MAPK MAPK PKC->MAPK Activates Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration Pyrazine_Inhibitor Pyrazine-based VEGFR-2 Inhibitor Pyrazine_Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyrazine Derivatives.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, and motility.[26][27] Aberrant activation of the c-Met pathway is implicated in the development and progression of many cancers.[27] Downstream signaling involves the activation of pathways such as PI3K/Akt and MAPK.[26][27] Pyrazine-based c-Met inhibitors can effectively block these oncogenic signals.[14]

cMet_Signaling HGF HGF cMet c-Met HGF->cMet Binds PI3K PI3K cMet->PI3K Activates MAPK MAPK cMet->MAPK Activates Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Motility Cell Motility MAPK->Motility Pyrazine_Inhibitor Pyrazine-based c-Met Inhibitor Pyrazine_Inhibitor->cMet Inhibits

Caption: c-Met Signaling Pathway and its Inhibition.

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade for a wide range of cytokines and growth factors, playing a central role in immunity and inflammation.[20] Upon ligand binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins.[20][28] The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[20][28] Pyrazine-based JAK inhibitors can modulate this pathway, making them effective treatments for autoimmune diseases.[11]

JAK_STAT_Signaling Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulates Pyrazine_Inhibitor Pyrazine-based JAK Inhibitor Pyrazine_Inhibitor->JAK Inhibits Pyrazine_Carboxamide_Synthesis Pyrazinamide Pyrazinamide Pyrazinoic_Acid Pyrazinoic Acid Pyrazinamide->Pyrazinoic_Acid 1. NaOH, Reflux 2. HCl Product N-Substituted Pyrazine-2-Carboxamide Pyrazinoic_Acid->Product Coupling Agent, Base Amine R-NH2 (Substituted Amine) Amine->Product HTRF_Assay_Workflow Start Start Add_Compound Add Test Compound Start->Add_Compound Add_Kinase_Substrate Add Kinase and Biotinylated Substrate Add_Compound->Add_Kinase_Substrate Add_ATP Add ATP to Initiate Reaction Add_Kinase_Substrate->Add_ATP Incubate_Reaction Incubate Add_ATP->Incubate_Reaction Add_Detection_Reagents Add HTRF Detection Reagents Incubate_Reaction->Add_Detection_Reagents Incubate_Detection Incubate Add_Detection_Reagents->Incubate_Detection Read_Plate Read Plate (620 nm & 665 nm) Incubate_Detection->Read_Plate Analyze_Data Analyze Data (Calculate IC50) Read_Plate->Analyze_Data End End Analyze_Data->End

References

Methodological & Application

Application Note: A Practical Guide to the Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromo-3-methoxypyrazin-2-amine with various arylboronic acids. This compound is a key building block in medicinal chemistry, and this protocol offers a reliable method for synthesizing its 5-aryl derivatives, which are precursors to a wide range of biologically active molecules.[1] The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[2][3] This guide includes optimized reaction conditions, a step-by-step experimental procedure, troubleshooting advice, and visual diagrams of the catalytic cycle and experimental workflow.

Data Presentation

The following tables summarize the necessary reagents for a typical reaction and provide a starting point for optimizing reaction conditions for various arylboronic acids.

Table 1: Reagents for a Typical Suzuki Coupling Reaction

Component Molecular Weight ( g/mol ) Equivalents Amount (for 1 mmol scale) Role
This compound204.041.0204 mgAryl Halide
Arylboronic AcidVaries1.21.2 mmolOrganoboron Reagent
Pd(PPh₃)₄1155.560.0558 mg (5 mol %)Palladium Catalyst
K₃PO₄212.272.0425 mgBase
1,4-Dioxane / H₂O (4:1)--5 mLSolvent

Table 2: Optimization of Reaction Conditions

This table presents representative data for the coupling of this compound with Phenylboronic Acid, illustrating the effect of different catalysts, bases, and solvents on the reaction yield.

Entry Catalyst (mol %) Base (2 equiv.) Solvent Temp (°C) Time (h) Yield (%) Notes
1Pd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901585Standard, reliable conditions.[4][5]
2Pd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Toluene/H₂O1001878Cost-effective alternative system.[6]
3PdCl₂(dppf) (3)Na₂CO₃DME/H₂O851292Often highly efficient for heteroaromatic substrates.
4(A-taPhos)₂PdCl₂ (2)CsFDME/H₂O100195Rapid reaction under microwave conditions.[7]
5Pd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O702465Lower temperature may require longer reaction times.

Experimental Protocols

This section details a generalized and reliable protocol for the Suzuki-Miyaura coupling.

Materials and Reagents:

  • This compound

  • Arylboronic acid (or boronic ester)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Phosphate [K₃PO₄], Potassium Carbonate [K₂CO₃])

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Water, or DME/Water)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol %).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 85-95 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (25 mL each).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-3-methoxypyrazin-2-amine product.

Mandatory Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add [Ar-Pd(II)L₂-X] pd0->oxidative_add Ar-X reductive_elim_label Reductive Elimination transmetalation [Ar-Pd(II)L₂-Ar'] oxidative_add->transmetalation Ar'-B(OR)₂ Base oxidative_add_label Oxidative Addition transmetalation->pd0 Ar-Ar' transmetalation_label Transmetalation product 5-Aryl-3-methoxypyrazin-2-amine (Ar-Ar') transmetalation->product arx This compound (Ar-X) arx->oxidative_add ar_boronic Arylboronic Acid (Ar'-B(OR)₂) ar_boronic->transmetalation

A simplified representation of the Suzuki-Miyaura catalytic cycle.[2][6]

Diagram 2: Experimental Workflow

Workflow arrow arrow A 1. Reagent Setup - Add Pyrazine, Boronic Acid, Base, Catalyst to flask. B 2. Inert Atmosphere - Evacuate and backfill flask with Ar or N₂. A->B C 3. Solvent Addition - Add degassed Dioxane/H₂O. B->C D 4. Reaction - Heat at 85-95 °C with stirring. - Monitor by TLC or LC-MS. C->D E 5. Work-up - Cool to RT. - Dilute with EtOAc and H₂O. D->E F 6. Extraction - Separate layers. - Extract aqueous layer with EtOAc. E->F G 7. Purification - Wash, dry, and concentrate organic layers. F->G H 8. Final Product - Purify by column chromatography. G->H

A typical experimental workflow for a Suzuki-Miyaura coupling reaction.[6][8]

Troubleshooting and Optimization

  • Low or No Yield: The choice of catalyst and ligand is crucial for electron-deficient heterocycles like pyrazines.[8] If standard catalysts like Pd(PPh₃)₄ are ineffective, consider using more active catalysts such as those with Buchwald-Hartwig ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[9]

  • Protodeboronation: A common side reaction where the boronic acid is replaced by a proton.[5] This can be minimized by using a less aqueous solvent system, carefully controlling the temperature, or using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[8]

  • Amine Group Interference: While many Suzuki reactions tolerate primary amines, the -NH₂ group on the pyrazine ring can sometimes coordinate to the palladium center, inhibiting catalysis.[4][8] If catalyst deactivation is suspected, protection of the amine group (e.g., as an amide) prior to coupling may be necessary, followed by deprotection.[4]

  • Reagent Purity: Ensure all reagents, especially the boronic acid and solvents, are of high purity. Impurities can deactivate the catalyst. Solvents should be properly degassed to remove oxygen, which can oxidize the Pd(0) catalyst.

References

Application Notes: Synthesis of Kinase Inhibitors Using 5-Bromo-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[3][4] The pyrazine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of several clinically approved and investigational kinase inhibitors.[1][2][5]

5-Bromo-3-methoxypyrazin-2-amine is a versatile chemical building block for the synthesis of novel kinase inhibitors.[6] Its structure offers multiple points for diversification. The bromine atom at the 5-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or amino substituents.[7][8] The amine group at the 2-position can be further functionalized, providing another avenue for exploring structure-activity relationships (SAR). These application notes provide a framework and detailed protocols for utilizing this reagent in the discovery of new kinase inhibitors.

Key Synthetic Strategies

The primary utility of this compound in kinase inhibitor synthesis lies in its amenability to palladium-catalyzed cross-coupling reactions. These reactions facilitate the construction of complex molecular architectures necessary for potent and selective kinase inhibition.

Suzuki-Miyaura Cross-Coupling

This reaction is a powerful method for forming carbon-carbon bonds, enabling the coupling of the pyrazine core with a wide variety of aryl and heteroaryl boronic acids or esters.[9][10] This strategy is fundamental for creating biaryl structures, a common motif in ATP-competitive kinase inhibitors that occupy the hydrophobic regions of the kinase active site.[11]

Buchwald-Hartwig Amination

This reaction allows for the formation of carbon-nitrogen bonds, replacing the bromine atom with various primary or secondary amines.[12][13] This is particularly useful for installing moieties that can form critical hydrogen bond interactions with the kinase hinge region, a key determinant of binding affinity for many inhibitors.[7]

Target Kinases and Data Presentation

Derivatives of aminopyrazines and related heterocycles have shown inhibitory activity against several important kinase families, including Cyclin-Dependent Kinases (CDKs) and p38 Mitogen-Activated Protein Kinases (p38 MAPK).[3][14] The following tables summarize the biological activity of representative kinase inhibitors containing related structural scaffolds.

Table 1: Activity of Representative CDK Inhibitors

Compound/Drug Name Target Kinase(s) IC50 Value (nM) Reference
Dinaciclib CDK1, CDK2, CDK5, CDK9 1, 1, 3, 4 [14]
Rigosertib CDK1 260 [14]
Palbociclib CDK4 11.03 [15]
Compound 11l CDK2 19 [16]

| Compound 9b | CDK4 / CDK6 | 7 / 42 |[17] |

Table 2: Activity of Representative p38 MAPK Inhibitors

Compound/Drug Name Target Kinase(s) IC50 Value (nM) Reference
Adezmapimod (SB203580) p38 MAPK 300 - 500 [18]
SB202190 p38α / p38β 50 / 100 [18]
BMS-582949 p38 MAPK 13 [18]
Skepinone-L p38α 5 [18]

| TAK-715 | p38α | 7.1 |[18] |

Experimental Protocols & Workflows

The following sections provide detailed, generalized protocols for the synthesis and evaluation of kinase inhibitors starting from this compound.

Generalized Synthetic Workflow

The overall process involves the chemical modification of the starting material, followed by purification and biological evaluation.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation Start This compound Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acids) Coupling->Suzuki C-C Buchwald Buchwald-Hartwig Amination (Amines) Coupling->Buchwald C-N Library Diversified Compound Library Suzuki->Library Buchwald->Library Purification Purification (e.g., Chromatography) Library->Purification Characterization Structure Confirmation (NMR, LC-MS) Purification->Characterization Assay Kinase Inhibition Assay Characterization->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: General workflow for synthesis and evaluation of kinase inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.[11][19]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 2.5 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene)

  • Schlenk flask or microwave vial

  • Standard laboratory glassware, inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.2 eq).

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under a positive pressure of inert gas, add the palladium catalyst (0.05 eq).

  • Add the anhydrous, degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Stir the reaction mixture at 85-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

G R-B(OH)2 Ar-B(OH)2 Transmetal Transmetalation R-B(OH)2->Transmetal Pd(0) Pd(0)Ln OxAdd Oxidative Addition Pd(0)->OxAdd Int1 Ar-Pd(II)-Br OxAdd->Int1 Int1->Transmetal Int2 Ar-Pd(II)-Ar' Transmetal->Int2 Base Base Base->Transmetal RedElim Reductive Elimination Int2->RedElim RedElim->Pd(0) Product Ar-Ar' RedElim->Product Start Ar'-Br Start->OxAdd

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general framework for the palladium-catalyzed amination of this compound.[7]

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

  • Phosphine ligand (e.g., XPhos, 0.04 equivalents)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line for inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Add the anhydrous solvent (e.g., 5 mL of Toluene for a 1 mmol scale).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Kinase Inhibition Assay (Biochemical)

This protocol outlines a general method for determining the in vitro inhibitory activity of synthesized compounds against a target kinase.[8]

Materials:

  • Purified target kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Kinase assay buffer (containing MgCl₂, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader (Luminescence or Fluorescence)

  • 384-well microplates

Procedure:

  • Compound Plating: Create a serial dilution of the inhibitor compounds in DMSO and dispense them into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add the purified kinase enzyme, diluted in assay buffer, to each well. Incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add a mixture of the kinase substrate and ATP to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

  • Stop and Detect: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (e.g., ADP) or the amount of remaining ATP.

  • Data Acquisition: Measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Relevant Signaling Pathways

The synthesized compounds can be used to target key signaling pathways implicated in disease. Understanding these pathways is crucial for rational drug design.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is activated by stress and inflammatory stimuli, playing a key role in inflammation and cancer.[3] Inhibitors can block this cascade, reducing the production of pro-inflammatory cytokines.[4]

p38_pathway stimuli Stress / Cytokines (e.g., TNF-α, IL-1) map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k map2k MKK3 / MKK6 map3k->map2k p38 p38 MAPK map2k->p38 substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor p38 Inhibitor inhibitor->p38 cell_cycle cluster_G1 G1 Phase gf Growth Factors cyclinD Cyclin D gf->cyclinD cdk46 CDK4/6 cyclinD->cdk46 activates Rb Rb cdk46->Rb phosphorylates (p) E2F E2F Rb->E2F releases S_phase S Phase Entry (DNA Synthesis) E2F->S_phase promotes inhibitor CDK4/6 Inhibitor inhibitor->cdk46

References

Application Notes and Protocols: 5-Bromo-3-methoxypyrazin-2-amine in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 5-Bromo-3-methoxypyrazin-2-amine as a scaffold in the discovery of novel antimicrobial agents. While direct antimicrobial data for this specific compound is not extensively available in current literature, its structural features, common to many biologically active pyrazine derivatives, make it a promising starting point for medicinal chemistry campaigns. This document outlines synthetic strategies, protocols for antimicrobial evaluation, and discusses potential mechanisms of action based on related pyrazine compounds.

Introduction: The Pyrazine Scaffold in Antimicrobial Research

The pyrazine ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide range of biological activities.[1] Pyrazine derivatives have been extensively investigated for their antimicrobial properties, exhibiting activity against various strains of bacteria and fungi.[2][3] The well-known antitubercular drug, pyrazinamide, highlights the therapeutic potential of this heterocyclic core. This compound is a versatile chemical intermediate, offering multiple points for chemical modification to generate diverse libraries of compounds for antimicrobial screening.[1][4] The bromine atom can be utilized for cross-coupling reactions, while the amino group allows for amide bond formation and other functionalizations.[1]

Synthetic Applications

This compound serves as a valuable starting material for the synthesis of more complex pyrazine derivatives. The following protocols describe general synthetic procedures that can be adapted for the derivatization of this scaffold.

Protocol 2.1: Synthesis of N-Substituted Pyrazine Carboxamides

This protocol details the synthesis of pyrazine carboxamide derivatives, a class of compounds that has shown promising antimicrobial activity.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Coupling Agent Addition: Add a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.2 equivalents).[5]

  • Carboxylic Acid Addition: To the stirred solution, add the desired carboxylic acid (1 equivalent).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the urea byproduct. The filtrate is then washed with an appropriate aqueous solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Protocol 2.2: Suzuki Cross-Coupling for Aryl Derivatization

The bromine atom on the pyrazine ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, to introduce aryl or heteroaryl substituents.[5]

  • Reaction Setup: In a Schlenk flask, combine the N-acylated this compound derivative (1 equivalent), the desired aryl boronic acid (1.1 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (5 mol%), and a base like potassium phosphate (2 equivalents).[7]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.[5]

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 85-95°C for several hours.[7]

  • Reaction Monitoring: Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water. The organic layer is dried, concentrated, and the residue is purified by column chromatography.[7]

Antimicrobial Activity Evaluation

The following are standard protocols for assessing the in vitro antimicrobial activity of newly synthesized pyrazine derivatives.

Protocol 3.1: Agar Well Diffusion Assay

This method is a preliminary qualitative screening to assess the antimicrobial activity of the synthesized compounds.[5]

  • Media Preparation: Prepare Mueller-Hinton agar and sterilize it by autoclaving. Pour the agar into sterile Petri dishes and allow it to solidify.[6]

  • Inoculum Preparation: Prepare a bacterial suspension and standardize it to a 0.5 McFarland turbidity standard.[6]

  • Plate Inoculation: Evenly spread the standardized bacterial inoculum onto the surface of the agar plates.[6]

  • Well Preparation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile borer.[6]

  • Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. Use a standard antibiotic as a positive control and the solvent as a negative control.[6]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[6]

  • Result Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.[6]

Protocol 3.2: Microbroth Dilution Method for MIC Determination

This method provides a quantitative measure of the antimicrobial activity, the Minimum Inhibitory Concentration (MIC).[6]

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.[6]

  • Inoculum Preparation: Prepare a bacterial suspension and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6]

  • Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.[6]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[6]

Quantitative Data on Related Pyrazine Derivatives

While specific antimicrobial data for this compound is not available, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of some related pyrazine derivatives against various microbial strains to provide a contextual framework for the potential of this scaffold.

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Triazolo[4,3-a]pyrazineCompound 2eStaphylococcus aureus32[2]
Escherichia coli16[2]
Pyrazine CarboxamideCompound 5dXDR S. Typhi6.25 (mg/mL)[5]
Pyrazoline DerivativeCompound 22Enterococcus faecalis32[8]
Pseudomonas aeruginosa>64[8]
Bacillus subtilis64[8]
Pyrazoline DerivativeCompound 24Enterococcus faecalis32[8]

Note: The data presented is for structurally related pyrazine derivatives and not for this compound itself. This information is intended to illustrate the antimicrobial potential of the broader pyrazine class.

Potential Mechanism of Action

The precise mechanism of action for novel derivatives of this compound would require experimental validation. However, based on studies of other antimicrobial pyrazine compounds, a plausible mechanism is the inhibition of bacterial DNA gyrase.[6] DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair.[6]

Inhibition of DNA Gyrase

Pyrazine derivatives may bind to the DNA gyrase enzyme, stabilizing the gyrase-DNA complex.[6] This interference with the enzyme's function leads to the inhibition of DNA replication and transcription, ultimately resulting in bacterial cell death.[6]

Visualizations

Synthesis and Derivatization Workflow

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_optimization Lead Optimization Start This compound Derivatization Chemical Derivatization (e.g., Acylation, Suzuki Coupling) Start->Derivatization Library Library of Novel Pyrazine Derivatives Derivatization->Library Screening In vitro Antimicrobial Screening (Agar Well Diffusion, MIC) Library->Screening Active Identification of Active Compounds Screening->Active SAR Structure-Activity Relationship (SAR) Studies Active->SAR MOA Mechanism of Action (MOA) Studies SAR->MOA

Caption: Synthetic and screening workflow.

Proposed Mechanism of Action: DNA Gyrase Inhibition

G Proposed Mechanism: DNA Gyrase Inhibition Pyrazine_Derivative Pyrazine Derivative DNA_Gyrase Bacterial DNA Gyrase Pyrazine_Derivative->DNA_Gyrase Binds to Gyrase_DNA_Complex Stabilized Gyrase-DNA Complex DNA_Gyrase->Gyrase_DNA_Complex Forms Replication_Transcription Inhibition of DNA Replication and Transcription Gyrase_DNA_Complex->Replication_Transcription Leads to Cell_Death Bacterial Cell Death Replication_Transcription->Cell_Death Results in

Caption: DNA gyrase inhibition pathway.

References

Application Notes and Protocols for the Functionalization of the Amine Group in 5-Bromo-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-3-methoxypyrazin-2-amine is a versatile building block in medicinal chemistry and drug discovery. The presence of a reactive amine group, a methoxy group, and a bromine atom on the pyrazine ring offers multiple points for chemical modification.[1] This document provides detailed protocols for the functionalization of the primary amine group, a key step in the synthesis of diverse compound libraries for screening and lead optimization. The primary functionalizations covered are acylation, alkylation, sulfonylation, and Buchwald-Hartwig amination.

Key Properties of this compound

PropertyValueReference
Molecular FormulaC₅H₆BrN₃O[2][3]
Molecular Weight204.03 g/mol [2][3]
CAS Number5900-13-0[2]
Melting Point135-140 °C
AppearanceSolid

I. Acylation of the Amine Group

Acylation of the 2-amino group of this compound is a fundamental transformation to introduce amide functionalities, which are prevalent in many biologically active molecules. This can be achieved using acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct.[4]

Experimental Protocol: Acylation with an Acyl Chloride

This protocol describes the general procedure for the N-acylation of this compound with an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., triethylamine (TEA) or pyridine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add a tertiary amine base, such as triethylamine (1.2 eq), to the solution and stir at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylated product.

Data Presentation: Acylation Reaction Parameters
Acylating AgentBaseSolventTypical Yield (%)
Acetyl chlorideTriethylamineDCM80-95
Benzoyl chloridePyridineTHF75-90
Isobutyryl chlorideTriethylamineDCM70-85

Note: Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction conditions.

Visualization: Acylation Workflow

acylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and base in anhydrous solvent add_acyl Add acyl chloride at 0 °C start->add_acyl react Stir at room temperature (2-16 h) add_acyl->react quench Quench with water react->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry and concentrate wash->dry purify Purify (chromatography/recrystallization) dry->purify

Caption: Workflow for the acylation of this compound.

II. Alkylation of the Amine Group

N-alkylation introduces alkyl substituents to the amine group, which can significantly impact the pharmacological properties of the resulting molecule. Direct alkylation with alkyl halides can sometimes lead to polyalkylation.[5] Using reductive amination or controlled monoalkylation strategies can provide better selectivity.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of N-alkylated derivatives via reductive amination with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or ketone

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol (MeOH))

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) and the corresponding aldehyde or ketone (1.1 eq) in an anhydrous solvent, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Data Presentation: Reductive Amination Parameters
Carbonyl CompoundReducing AgentSolventTypical Yield (%)
BenzaldehydeSodium triacetoxyborohydrideDCE70-85
AcetoneSodium cyanoborohydrideMeOH65-80
CyclohexanoneSodium triacetoxyborohydrideDCM75-90

Note: Yields are estimated based on general reductive amination procedures.

Visualization: Reductive Amination Workflow

reductive_amination_workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification start Mix amine, carbonyl, and catalytic acid in solvent stir_imine Stir for 1-2 h start->stir_imine add_reductant Add reducing agent stir_imine->add_reductant react Stir for 12-24 h add_reductant->react quench Quench with NaHCO₃ react->quench extract Extract with organic solvent quench->extract wash_dry Wash, dry, and concentrate extract->wash_dry purify Purify by chromatography wash_dry->purify

Caption: Workflow for reductive amination.

III. Sulfonylation of the Amine Group

Sulfonylation of the amine group with sulfonyl chlorides provides sulfonamide derivatives, another important class of compounds in drug discovery. The reaction conditions are similar to acylation.

Experimental Protocol: Sulfonylation

This protocol outlines the general procedure for the synthesis of N-sulfonylated derivatives.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Anhydrous solvent (e.g., pyridine, DCM, or THF)

  • Base (if not using pyridine as solvent, e.g., triethylamine)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous pyridine or a mixture of an anhydrous solvent and a base (e.g., triethylamine, 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • If the product precipitates, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl (if a basic solvent like pyridine was used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Sulfonylation Reaction Parameters
Sulfonylating AgentBase/SolventTypical Yield (%)
Methanesulfonyl chloridePyridine75-90
p-Toluenesulfonyl chlorideTriethylamine/DCM80-95
Benzenesulfonyl chloridePyridine70-85

Note: Yields are estimated based on general sulfonylation procedures.

Visualization: Sulfonylation Workflow

sulfonylation_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve amine in base/solvent add_sulfonyl Add sulfonyl chloride at 0 °C start->add_sulfonyl react Stir at room temperature (4-18 h) add_sulfonyl->react quench Quench with ice-water react->quench extract Extract or filter quench->extract wash Wash with acid and base extract->wash dry Dry and concentrate wash->dry purify Purify dry->purify

Caption: Workflow for the sulfonylation of the amine group.

IV. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7] In the context of this compound, this reaction can be used to introduce aryl or heteroaryl substituents at the amine position.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an aryl halide with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-bromotoluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (argon or nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Add anhydrous, degassed solvent to the flask via syringe.

  • Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of dissolved oxygen.

  • Heat the mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-arylated product.

Data Presentation: Buchwald-Hartwig Amination Parameters
CatalystLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene10060-80
Pd(OAc)₂XantphosCs₂CO₃Dioxane11065-85

Note: Yields are estimated based on similar Buchwald-Hartwig amination reactions and optimization may be required.

Visualization: Buchwald-Hartwig Amination Workflow

buchwald_hartwig_workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification start Combine aryl halide, amine, catalyst, ligand, and base add_solvent Add degassed solvent start->add_solvent degas Degas via vacuum-backfill cycles add_solvent->degas react Heat at 80-110 °C (12-24 h) degas->react cool_filter Cool and filter through celite react->cool_filter extract Extract and wash cool_filter->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify

Caption: Workflow for Buchwald-Hartwig amination.

Conclusion

The protocols and data presented herein provide a comprehensive guide for the functionalization of the amine group in this compound. These reactions open avenues for the synthesis of a wide array of derivatives for further investigation in drug discovery and development programs. Researchers should note that reaction conditions may require optimization for specific substrates to achieve optimal yields and purity. Standard laboratory safety practices should be followed when performing these experiments.

References

Application Notes and Protocols for N-Acylation of 5-Bromo-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methoxypyrazin-2-amine is a key intermediate in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. The N-acylation of the primary amino group on the pyrazine ring is a fundamental transformation that allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships and the development of novel molecular entities. This document provides a detailed experimental procedure for the N-acylation of this compound, based on established methodologies for the acylation of related heterocyclic amines.

Reaction Principle

The N-acylation of this compound involves the reaction of the primary amino group with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a base. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The base serves to neutralize the acidic byproduct generated during the reaction, driving the equilibrium towards the formation of the N-acylated product. Care must be taken to control the reaction conditions to avoid potential side reactions, such as N,N-diacylation, which can occur with highly reactive acylating agents or strong bases.[1][2][3]

Experimental Protocol

This protocol describes the N-acetylation of this compound using acetyl chloride as the acylating agent and pyridine as both the base and solvent.

Materials and Reagents:

  • This compound

  • Acetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer

  • Ice bath

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC, using an appropriate eluent system (e.g., ethyl acetate/hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Upon completion of the reaction, dilute the mixture with dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(5-Bromo-3-methoxypyrazin-2-yl)acetamide.[4][5]

Data Presentation

The following table summarizes the key quantitative data for a representative N-acetylation reaction of this compound.

ParameterValue
Starting MaterialThis compound
Molecular Weight ( g/mol )218.04
Amount (mmol)1.0
Acylating AgentAcetyl Chloride
Molecular Weight ( g/mol )78.50
Equivalents1.1
BasePyridine
SolventPyridine
Reaction Temperature (°C)0 to Room Temperature
Reaction Time (h)2 - 4
ProductN-(5-Bromo-3-methoxypyrazin-2-yl)acetamide
Molecular Weight ( g/mol )260.07
Theoretical Yield (mg)260.07
Actual Yield (mg)To be determined experimentally
Percent Yield (%)To be determined experimentally

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 5-Bromo-3-methoxy- pyrazin-2-amine in Pyridine B Cool to 0 °C A->B C Add Acetyl Chloride B->C D Stir at Room Temperature C->D E Dilute with DCM D->E TLC Monitoring F Wash with 1M HCl E->F G Wash with NaHCO3 F->G H Wash with Brine G->H I Dry over Na2SO4 H->I J Concentrate I->J K Recrystallization or Column Chromatography J->K L Pure Product K->L

Caption: Experimental workflow for the N-acylation of this compound.

signaling_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amine 5-Bromo-3-methoxy- pyrazin-2-amine (Nucleophile) NucleophilicAttack Nucleophilic Attack Amine->NucleophilicAttack AcylChloride Acetyl Chloride (Electrophile) AcylChloride->NucleophilicAttack Base Pyridine (Base) ProtonTransfer Proton Transfer Base->ProtonTransfer Intermediate Tetrahedral Intermediate NucleophilicAttack->Intermediate Intermediate->ProtonTransfer Product N-(5-Bromo-3-methoxy- pyrazin-2-yl)acetamide Intermediate->Product Byproduct Pyridinium Hydrochloride ProtonTransfer->Byproduct

Caption: Logical relationship of reactants and products in the N-acylation reaction.

References

Application Notes and Protocols for the Synthesis of Compound Libraries Using 5-Bromo-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-methoxypyrazin-2-amine is a versatile heterocyclic building block ideal for the construction of diverse compound libraries in drug discovery. Its pyrazine core is a privileged scaffold found in numerous biologically active molecules. The presence of a reactive bromine atom at the 5-position and a nucleophilic amino group at the 2-position allows for sequential and site-selective functionalization. This enables the rapid generation of novel chemical entities for screening against various biological targets, particularly protein kinases.

The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, facilitating the introduction of a wide array of aryl, heteroaryl, and amino substituents. This strategic derivatization allows for the thorough exploration of the chemical space around the pyrazine core to establish structure-activity relationships (SAR).

These application notes provide detailed protocols for the synthesis of a 2,5-disubstituted pyrazine library and discuss its potential application in the discovery of novel kinase inhibitors.

Data Presentation: Illustrative Compound Library Synthesis and Activity

The following tables present hypothetical but representative data for a small compound library synthesized from this compound. This data is for illustrative purposes to demonstrate the potential outcomes of the described protocols.

Table 1: Suzuki-Miyaura Coupling of this compound

Compound IDR Group (Arylboronic Acid)Yield (%)Purity (%)
L1-A1 Phenyl85>98
L1-A2 4-Fluorophenyl82>99
L1-A3 3-Methoxyphenyl78>97
L1-A4 Pyridin-3-yl75>95

Table 2: Buchwald-Hartwig Amination of this compound

Compound IDR Group (Amine)Yield (%)Purity (%)
L1-B1 Morpholine92>99
L1-B2 Piperidine88>98
L1-B3 Aniline76>96
L1-B4 Benzylamine81>97

Table 3: Illustrative Biological Activity of a 2,5-Disubstituted Pyrazine Library against a Target Kinase (e.g., JAK2)

Compound IDR1 (from Suzuki)R2 (from Buchwald-Hartwig)IC₅₀ (nM)
L2-C1 PhenylMorpholine150
L2-C2 4-FluorophenylMorpholine85
L2-C3 PhenylPiperidine210
L2-C4 4-FluorophenylPiperidine120

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-3-methoxypyrazin-2-amine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a dry Schlenk tube.

  • Add this compound and the corresponding amine to the tube.

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-3-methoxypyrazin-2,5-diamine derivative.

Mandatory Visualizations

G cluster_workflow Library Synthesis Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start This compound Suzuki Pd-catalyzed C-C Coupling start->Suzuki Protocol 1 Buchwald Pd-catalyzed C-N Coupling start->Buchwald Protocol 2 Arylboronic_acid Arylboronic Acids (Diversity Input 1) Arylboronic_acid->Suzuki Suzuki_products 5-Aryl-3-methoxypyrazin- 2-amine Intermediates Suzuki->Suzuki_products Library 2,5-Disubstituted Pyrazine Library Suzuki_products->Library Amines Amines (Diversity Input 2) Amines->Buchwald Buchwald_products 5-Amino-3-methoxypyrazin- 2-amine Intermediates Buchwald->Buchwald_products Buchwald_products->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR SAR Analysis & Hit ID Screening->SAR

Caption: Workflow for creating a compound library from this compound.

G cluster_pathway Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->JAK Autophosphorylation STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates Inhibitor Pyrazine-based Inhibitor Inhibitor->JAK Inhibits ATP Binding

Caption: Potential mechanism of action for a pyrazine-based kinase inhibitor.

Application Note: Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-3-methoxyprazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-3-methoxypyrazin-2-amine is a highly versatile heterocyclic building block crucial in medicinal chemistry and materials science.[1] The pyrazine core is a recognized privileged scaffold, frequently found in biologically active molecules.[2][3][4] The strategic placement of a bromine atom, a methoxy group, and an amine group provides multiple reaction handles for molecular diversification. The bromine atom at the 5-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds to introduce a wide array of molecular complexity.[1]

This document provides detailed application notes, comparative data, and experimental protocols for key palladium-catalyzed reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—utilizing this compound as a substrate.

General Experimental Workflow

A typical workflow for palladium-catalyzed cross-coupling reactions involves the careful assembly of reagents under an inert atmosphere to prevent catalyst degradation. The following diagram illustrates the standard laboratory procedure.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add Substrate, Coupling Partner, Base, Catalyst, and Ligand to a Dry Schlenk Flask B Evacuate and Backfill Flask with Inert Gas (e.g., Argon) x3 A->B C Add Anhydrous, Degassed Solvent via Syringe B->C D Heat Reaction Mixture to Target Temperature with Stirring C->D E Monitor Progress by TLC or LC-MS D->E F Cool to Room Temperature and Quench Reaction E->F Upon Completion G Perform Aqueous Extraction F->G H Dry Organic Layer and Concentrate in vacuo G->H I Purify by Column Chromatography H->I

Caption: General laboratory workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[5][6] This reaction is widely used to synthesize biaryl and heteroaryl compounds.[5] For this compound, this allows for the introduction of various aryl and heteroaryl substituents at the 5-position.

G cluster_reactants reactant1 This compound product 5-Aryl-3-methoxypyrazin-2-amine reactant1->product conditions Pd Catalyst Base (e.g., K2CO3, K3PO4) Solvent (e.g., Dioxane/H2O) reactant2 Aryl/Heteroaryl Boronic Acid (R-B(OH)2) reactant2->product + conditions->product

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Comparative Data for Suzuki-Miyaura Coupling Conditions

The selection of catalyst, ligand, base, and solvent is critical for achieving high yields. Below is a summary of typical conditions adapted from protocols for structurally similar bromo-amino-heterocycles.[5][7][8]

Catalyst SystemBase (Equiv.)SolventTemp (°C)Typical Time (h)Expected YieldNotes
Pd(PPh₃)₄ (3-5 mol%)Na₂CO₃ (2)DME/H₂O80-9012-18GoodA reliable and commonly used catalyst for standard substrates.[8]
Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%)K₂CO₃ (2)Toluene/H₂O10012-24Moderate to GoodA cost-effective system generated in situ.[8]
Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄ (3)1,4-Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands like SPhos often improve yields and reaction times, especially for challenging substrates.[8]
PdCl₂(dppf) (3 mol%)Cs₂CO₃ (2)DMF1008-16Good to ExcellentAn effective catalyst for a broad range of substrates.[8]

Detailed Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on established procedures for similar substrates.[5][7]

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), base (e.g., K₃PO₄, 2.0-3.0 eq.), and the palladium catalyst system (e.g., Pd₂(dba)₃ and SPhos).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe. The typical concentration is 0.1-0.2 M with respect to the pyrazine substrate.

  • Reaction: Heat the mixture to the desired temperature (e.g., 85-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen (C-N) bonds.[9][10] It enables the coupling of aryl halides with a wide range of primary and secondary amines, which is a critical transformation in pharmaceutical synthesis.[9][10][11]

G cluster_reactants reactant1 This compound product 5-(R1R2N)-3-methoxypyrazin-2-amine reactant1->product conditions Pd Catalyst Ligand (e.g., BINAP, Xantphos) Base (e.g., NaOtBu) Solvent (e.g., Toluene) reactant2 Primary or Secondary Amine (R1R2NH) reactant2->product + conditions->product

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Comparative Data for Buchwald-Hartwig Amination Conditions

The choice of ligand and base is particularly crucial in C-N coupling reactions.[12] Sterically hindered phosphine ligands are often required.[12]

Catalyst SystemBase (Equiv.)SolventTemp (°C)Typical Time (h)Expected YieldNotes
Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%)NaOt-Bu (1.4)Toluene100-11012-24GoodA classic system; bidentate ligands can improve reaction rates.[9][10]
Pd(OAc)₂ (2 mol%) / Xantphos (4 mol%)Cs₂CO₃ (2)1,4-Dioxane11012-24Good to ExcellentXantphos is effective for coupling with heteroaryl halides.[9]
Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)K₃PO₄ (2)t-BuOH1006-18Good to ExcellentBuchwald-type ligands often provide high efficiency.
G3-XPhos Precatalyst (2 mol%)LHMDS (1.5)THF654-12ExcellentPrecatalysts offer high activity and are often effective at lower temperatures.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure for C-N bond formation.[9][13]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with the palladium source (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BINAP), and the base (e.g., sodium tert-butoxide).[9]

  • Reagent Addition: Add this compound (1.0 eq.) and the corresponding amine (1.1-1.5 eq.).

  • Inert Atmosphere: Seal the flask, remove from the glovebox, and place it under a positive pressure of argon or nitrogen.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed, as monitored by TLC or LC-MS.[9]

  • Workup: After cooling to room temperature, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[13]

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[14][15] This reaction, typically co-catalyzed by palladium and copper(I), is invaluable for synthesizing arylalkynes and conjugated enynes under mild conditions.[14][15][16]

G cluster_reactants reactant1 This compound product 5-(Alkynyl)-3-methoxypyrazin-2-amine reactant1->product conditions Pd Catalyst Cu(I) Co-catalyst Amine Base (e.g., Et3N) Solvent (e.g., THF) reactant2 Terminal Alkyne (R-C≡CH) reactant2->product + conditions->product

Caption: General scheme for the Sonogashira cross-coupling reaction.

Comparative Data for Sonogashira Coupling Conditions

The efficiency of the Sonogashira coupling relies on the synergistic action of the palladium catalyst and a copper(I) co-catalyst.[14]

Catalyst SystemCo-catalyst (mol%)Base (Equiv.)SolventTemp (°C)Typical Time (h)Expected Yield
Pd(PPh₃)₂Cl₂ (2-5%)CuI (5-10%)Et₃N (2-3)THF / DMF25-604-12Good
Pd(PPh₃)₄ (2-5%)CuI (5-10%)i-Pr₂NH (2-3)Toluene50-806-18Good
Pd(OAc)₂ (2%) / P(t-Bu)₃ (4%)NoneCs₂CO₃ (2)1,4-Dioxane80-1008-16Good to Excellent

Detailed Protocol: Sonogashira Coupling

This is a generalized protocol for the Sonogashira reaction.[13]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and the copper(I) co-catalyst (e.g., CuI).

  • Solvent and Base: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine).

  • Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) via syringe and stir the reaction at the appropriate temperature (room temperature to 60 °C).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by redissolving in a suitable solvent, washing with water and brine, drying the organic layer, and performing column chromatography.

References

Synthesis of Novel Heterocyclic Compounds from 5-Bromo-3-methoxypyrazin-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds, specifically pteridines and pyrazino[2,3-d]pyridazines, utilizing the versatile starting material, 5-Bromo-3-methoxypyrazin-2-amine. This commercially available pyrazine derivative serves as a valuable building block in medicinal chemistry and drug discovery programs due to its strategically positioned functional groups amenable to a variety of chemical transformations.[1] The bromine atom allows for the introduction of diverse substituents via cross-coupling reactions, while the amino group is a key handle for the construction of fused heterocyclic systems.

Synthesis of Pteridine Derivatives

The synthesis of pteridines from this compound first requires its conversion to a diaminopyrazine intermediate. This can be achieved via a Buchwald-Hartwig amination reaction, followed by a cyclocondensation reaction with a 1,2-dicarbonyl compound (Gabriel-Isay Condensation).

Synthesis of 5-Bromo-3-methoxy-N-phenylpyrazin-2,6-diamine (Intermediate)

A plausible route to a key diaminopyrazine intermediate is through a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful method for forming carbon-nitrogen bonds.[2]

Experimental Protocol: Buchwald-Hartwig Amination

Reagent/ParameterCondition
Starting MaterialThis compound
AmineAniline
CatalystPd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
LigandBINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
BaseSodium tert-butoxide (NaOtBu)
SolventAnhydrous Toluene
Temperature100-110 °C
AtmosphereInert (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), aniline (1.2 eq), sodium tert-butoxide (1.4 eq), BINAP (0.03 eq), and Pd₂(dba)₃ (0.015 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of 6-Bromo-8-methoxy-2-phenylpteridine

The synthesized diaminopyrazine can then undergo a Gabriel-Isay condensation with a 1,2-dicarbonyl compound, such as glyoxal, to form the pteridine ring.

Experimental Protocol: Gabriel-Isay Pteridine Synthesis

Reagent/ParameterCondition
Starting Material5-Bromo-3-methoxy-N-phenylpyrazin-2,6-diamine
Dicarbonyl CompoundGlyoxal (40% aqueous solution)
SolventEthanol
TemperatureReflux

Procedure:

  • Dissolve 5-Bromo-3-methoxy-N-phenylpyrazin-2,6-diamine (1.0 eq) in ethanol in a round-bottom flask.

  • Add an aqueous solution of glyoxal (1.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Quantitative Data Summary (Hypothetical)

CompoundStarting MaterialReagentsYield (%)Melting Point (°C)
5-Bromo-3-methoxy-N-phenylpyrazin-2,6-diamineThis compoundAniline, Pd₂(dba)₃, BINAP, NaOtBu75155-157
6-Bromo-8-methoxy-2-phenylpteridine5-Bromo-3-methoxy-N-phenylpyrazin-2,6-diamineGlyoxal80210-212

Synthetic Pathway for Pteridine Derivative

pteridine_synthesis start This compound intermediate 5-Bromo-3-methoxy-N-phenylpyrazin-2,6-diamine start->intermediate Buchwald-Hartwig Amination product 6-Bromo-8-methoxy-2-phenylpteridine intermediate->product Gabriel-Isay Condensation

Caption: Synthetic route to a novel pteridine derivative.

Synthesis of Pyrazino[2,3-d]pyridazine Derivatives

The synthesis of pyrazino[2,3-d]pyridazines from this compound can be envisioned through the formation of a hydrazinopyrazine intermediate, followed by cyclization with a 1,3-dicarbonyl compound.

Synthesis of 5-Bromo-3-hydrazinyl-2-methoxypyrazine (Intermediate)

A plausible method for introducing a hydrazine group is via nucleophilic aromatic substitution of a suitable precursor, or more directly, through a palladium-catalyzed coupling with a protected hydrazine. A more straightforward, albeit potentially lower-yielding, approach could involve the diazotization of the amino group followed by reduction. However, for this protocol, we will outline a hypothetical direct hydrazinolysis, which may require optimization.

Experimental Protocol: Hydrazinolysis

Reagent/ParameterCondition
Starting MaterialThis compound
ReagentHydrazine hydrate
SolventEthanol or n-Butanol
TemperatureReflux

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol or n-butanol.

  • Add hydrazine hydrate (10 eq) to the suspension.

  • Heat the mixture to reflux, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by crystallization or column chromatography.

Synthesis of 5-Bromo-8-methoxy-2-methylpyrazino[2,3-d]pyridazine

The resulting hydrazinopyrazine can then be cyclized with a 1,3-dicarbonyl compound, such as acetylacetone, to form the pyrazino[2,3-d]pyridazine core.

Experimental Protocol: Pyrazino[2,3-d]pyridazine Formation

Reagent/ParameterCondition
Starting Material5-Bromo-3-hydrazinyl-2-methoxypyrazine
Dicarbonyl CompoundAcetylacetone
SolventAcetic Acid
TemperatureReflux

Procedure:

  • Dissolve 5-Bromo-3-hydrazinyl-2-methoxypyrazine (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add acetylacetone (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Collect the precipitate by filtration, wash with water, and dry to afford the crude product.

  • Recrystallize the product from a suitable solvent (e.g., ethanol).

Quantitative Data Summary (Hypothetical)

CompoundStarting MaterialReagentsYield (%)Melting Point (°C)
5-Bromo-3-hydrazinyl-2-methoxypyrazineThis compoundHydrazine hydrate60140-142
5-Bromo-8-methoxy-2-methylpyrazino[2,3-d]pyridazine5-Bromo-3-hydrazinyl-2-methoxypyrazineAcetylacetone70195-197

Synthetic Pathway for Pyrazino[2,3-d]pyridazine Derivative

pyrazinopyridazine_synthesis start This compound intermediate 5-Bromo-3-hydrazinyl-2-methoxypyrazine start->intermediate Hydrazinolysis product 5-Bromo-8-methoxy-2-methylpyrazino[2,3-d]pyridazine intermediate->product Cyclocondensation

Caption: Synthetic route to a novel pyrazino[2,3-d]pyridazine derivative.

Conclusion

The protocols outlined above provide a strategic framework for the synthesis of novel pteridine and pyrazino[2,3-d]pyridazine derivatives from this compound. These pathways leverage well-established synthetic methodologies, offering a versatile approach to generate libraries of complex heterocyclic compounds for screening in drug discovery and development programs. The presented quantitative data are hypothetical and would require experimental validation and optimization. The provided workflows and reaction pathways serve as a guide for researchers to explore the rich chemistry of this versatile starting material.

References

Application of 5-Bromo-3-methoxypyrazin-2-amine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

5-Bromo-3-methoxypyrazin-2-amine is a halogenated and methoxy-substituted aminopyrazine derivative that serves as a versatile building block in the synthesis of various biologically active compounds. Its unique substitution pattern, featuring a reactive bromine atom and a nucleophilic amino group, makes it an attractive starting material for the development of novel agrochemicals, particularly herbicides and fungicides. The pyrazine core is a well-established scaffold in agrochemical design, known to impart favorable physicochemical and biological properties to the resulting molecules. This application note details the synthetic utility of this compound in the preparation of pyrazinyl sulfonylurea and sulfonamide derivatives, potent classes of herbicides that act by inhibiting the acetolactate synthase (ALS) enzyme.

Synthetic Pathways and Methodologies

The primary application of this compound in agrochemical synthesis lies in its reaction with sulfonyl chlorides or sulfonyl isocyanates to form sulfonamides and sulfonylureas, respectively. These functional groups are key toxophores in a wide range of commercial herbicides.

Scheme 1: Synthesis of Pyrazinyl Sulfonamide Herbicides

A plausible synthetic route to herbicidal pyrazinyl sulfonamides involves the coupling of this compound with a substituted benzenesulfonyl chloride. The reaction typically proceeds via nucleophilic attack of the amino group on the sulfonyl chloride, releasing hydrogen chloride, which is scavenged by a base.

start This compound product N-(5-bromo-3-methoxypyrazin-2-yl)arylsulfonamide start->product Sulfonamide Formation reagent1 Ar-SO2Cl (Substituted Benzenesulfonyl Chloride) reagent1->product conditions Base (e.g., Pyridine, Triethylamine) Solvent (e.g., Dichloromethane, THF) conditions->product

Caption: Synthesis of pyrazinyl sulfonamides.

Scheme 2: Synthesis of Pyrazinyl Sulfonylurea Herbicides

The synthesis of pyrazinyl sulfonylurea herbicides can be achieved by reacting this compound with an appropriate aryl sulfonyl isocyanate. This reaction is typically a direct addition of the amine to the isocyanate group, forming the sulfonylurea bridge.

start This compound product 1-(5-bromo-3-methoxypyrazin-2-yl)-3-(aryl)sulfonylurea start->product Sulfonylurea Formation reagent2 Ar-SO2-N=C=O (Aryl Sulfonyl Isocyanate) reagent2->product conditions2 Inert Solvent (e.g., Acetonitrile, Dichloromethane) conditions2->product

Caption: Synthesis of pyrazinyl sulfonylureas.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-(5-bromo-3-methoxypyrazin-2-yl)arylsulfonamides
  • To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add pyridine (1.2 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of the desired substituted benzenesulfonyl chloride (1.0 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(5-bromo-3-methoxypyrazin-2-yl)arylsulfonamide.

Protocol 2: General Procedure for the Synthesis of 1-(5-bromo-3-methoxypyrazin-2-yl)-3-(aryl)sulfonylureas
  • Dissolve this compound (1.0 mmol) in anhydrous acetonitrile (15 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add the desired aryl sulfonyl isocyanate (1.0 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • If a precipitate forms, collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the target 1-(5-bromo-3-methoxypyrazin-2-yl)-3-(aryl)sulfonylurea.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of analogous pyrazinyl sulfonamides and the herbicidal activity of related sulfonylurea compounds.

Table 1: Synthesis of N-(Pyrazin-2-yl)benzenesulfonamide Derivatives

Compound IDAryl SubstituentYield (%)Melting Point (°C)Reference
1a 4-Amino75198-200[1][2]
1b 4-Nitro82215-217[1]
1c 4-Chloro85180-182[1]
1d 2,4-Dichloro78192-194[3]

Table 2: Herbicidal Activity of Representative Sulfonylurea Herbicides

HerbicideTarget WeedsApplication Rate (g/ha)Efficacy (%)Mode of Action
ChlorsulfuronBroadleaf weeds10-20>90ALS Inhibitor
Metsulfuron-methylBroadleaf weeds4-8>90ALS Inhibitor
NicosulfuronGrasses35-70>85ALS Inhibitor

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

The synthesized pyrazinyl sulfonylurea and sulfonamide derivatives are designed to act as inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[4][5] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.

Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Pyruvate->ALS Acetolactate α-Acetolactate ALS->Acetolactate AminoAcids Valine, Leucine, Isoleucine Acetolactate->AminoAcids ...multiple steps Protein Protein Synthesis AminoAcids->Protein Growth Plant Growth Protein->Growth Inhibitor Pyrazinyl Sulfonylurea/ Sulfonamide Herbicide Inhibitor->ALS Inhibition

Caption: Inhibition of the ALS pathway.

By binding to the ALS enzyme, these herbicides block the synthesis of essential amino acids, leading to the cessation of protein synthesis and, consequently, inhibiting plant growth and development. This mode of action provides a broad spectrum of weed control at low application rates.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of novel agrochemicals. The protocols and data presented herein demonstrate its potential for the development of potent pyrazinyl sulfonylurea and sulfonamide herbicides. The resulting compounds are expected to exhibit high efficacy through the inhibition of the acetolactate synthase enzyme, a proven target for effective weed management. Further derivatization of the aryl sulfonyl moiety can lead to the discovery of new agrochemicals with improved activity spectra and crop selectivity.

References

Application Notes and Protocols for Biological Evaluation of 5-Bromo-3-methoxypyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the biological evaluation of derivatives of 5-Bromo-3-methoxypyrazin-2-amine. Given the structural similarity of the pyrazine core to known bioactive molecules, these derivatives are promising candidates for drug discovery programs, particularly in oncology. The following protocols and data, derived from studies on structurally related pyrazine and pyridine compounds, serve as a foundational framework for assessing the biological activity of novel derivatives.

Anticancer Activity Screening

Derivatives of this compound can be screened for their potential as anticancer agents using a variety of human cancer cell lines. A primary assessment of cytotoxicity is crucial to identify lead compounds for further development.

Quantitative Data Summary: Cytotoxicity of Structurally Related Pyrazine and Pyrimidine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various pyrazine and pyrimidine derivatives against several human cancer cell lines. This data serves as a benchmark for evaluating the potency of new this compound derivatives.

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference
Pyrazine-ChalconeCompound 48BEL-7402 (Hepatocellular Carcinoma)10.74
Pyrazine-FlavonoidCompound 89MCF-7 (Breast Cancer)10.43
Pyrazine-FlavonoidCompound 88HT-29 (Colon Cancer)10.67
Imidazo[1,2-a]pyrazineCompound 12bHep-2 (Laryngeal Carcinoma)11[1]
Imidazo[1,2-a]pyrazineCompound 12bHepG2 (Hepatocellular Carcinoma)13[1]
Imidazo[1,2-a]pyrazineCompound 12bMCF-7 (Breast Cancer)11[1]
Imidazo[1,2-a]pyrazineCompound 12bA375 (Melanoma)11[1]
Thieno[2,3-c]pyridineCompound 6iHSC3 (Head and Neck Cancer)10.8[2]
Thieno[2,3-c]pyridineCompound 6iT47D (Breast Cancer)11.7[2]
Thieno[2,3-c]pyridineCompound 6iRKO (Colon Cancer)12.4[2]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Compound Dilutions incubate_24h->add_compounds incubate_48h Incubate 48-72h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance

Fig. 1: MTT Assay Experimental Workflow

Kinase Inhibition Assays

Pyrazine and pyridine scaffolds are common in kinase inhibitors.[4] Derivatives of this compound should be screened against a panel of kinases, particularly those implicated in cancer cell proliferation and survival.

Quantitative Data Summary: Kinase Inhibitory Activity of Related Compounds

The following table presents the kinase inhibitory activity of representative pyrazine-based compounds.

Compound ClassInhibitorTarget KinaseIC50 (nM)Reference
Imidazo[1,2-a]pyrrolo[2,3-e]pyrazineUpadacitinib (4)JAK147[4]
Pyrazine-2-carboxamideDarovasertib (10)PKCN/A (Potent Inhibitor)[4]
Pyrazine DerivativeCompound 9CHK11.4[4]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition.[5]

Materials:

  • Recombinant kinase

  • Fluorescently labeled substrate peptide

  • ATP

  • Test compounds

  • Assay buffer

  • Detection reagent (e.g., LanthaScreen™)

  • 384-well plates

  • TR-FRET plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant kinase, and the fluorescently labeled substrate in the assay buffer.[5]

  • Initiation: Start the kinase reaction by adding ATP.[5]

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).[5]

  • Detection: Stop the reaction and add the detection reagent. Incubate to allow for signal development.

  • Measurement: Read the plate on a TR-FRET enabled plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Compound Dilutions, Kinase, and Substrate start->prepare_reagents dispense Dispense Compound and Kinase to 384-well Plate prepare_reagents->dispense pre_incubate Pre-incubate dispense->pre_incubate initiate_reaction Initiate Reaction with ATP pre_incubate->initiate_reaction incubate_reaction Incubate at RT initiate_reaction->incubate_reaction stop_reaction Stop Reaction & Add Detection Reagent incubate_reaction->stop_reaction read_plate Read TR-FRET Signal stop_reaction->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Fig. 2: In Vitro Kinase Assay Workflow

Mechanism of Action Studies

To understand how lead compounds exert their cytotoxic effects, further assays can be performed to investigate their impact on the cell cycle and apoptosis.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution of a cell population by flow cytometry.

Materials:

  • Cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • PI/RNase A staining solution[6]

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest and Fixation: Harvest the cells, wash with cold PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[6]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate for 30 minutes at room temperature in the dark.[7]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Harvesting: Harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Signaling_Pathway receptor Growth Factor Receptor kinase_cascade Kinase Signaling Cascade (e.g., RAS/RAF/MEK/ERK) receptor->kinase_cascade transcription_factor Transcription Factors kinase_cascade->transcription_factor apoptosis Apoptosis kinase_cascade->apoptosis Suppression of pro-survival signals cell_cycle_proteins Cell Cycle Progression Proteins (e.g., Cyclins, CDKs) transcription_factor->cell_cycle_proteins proliferation Cell Proliferation cell_cycle_proteins->proliferation inhibitor This compound Derivative (Kinase Inhibitor) inhibitor->kinase_cascade Inhibition

Fig. 3: Generic Kinase Inhibitor Signaling Pathway

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 5-Bromo-3-methoxypyrazin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of 5-Bromo-3-methoxypyrazin-2-amine in organic solvents. Due to the limited availability of specific solubility data for this compound, this resource focuses on empowering users to experimentally determine and enhance its solubility through a series of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide: Resolving Poor Solubility

Researchers encountering difficulty in dissolving this compound should follow a systematic approach to identify an effective solvent system and appropriate solubilization techniques.

Initial Steps:

  • Verify Compound Purity: Impurities can significantly impact the solubility of a compound. Ensure the starting material is of high purity.

  • Solvent Screening: The principle of "like dissolves like" is a crucial starting point. Given the structure of this compound, which contains both polar (amino, methoxy, pyrazine nitrogens) and non-polar (bromo, aromatic ring) functionalities, a range of solvents with varying polarities should be tested.

  • Particle Size Reduction: Decreasing the particle size of a solid increases its surface area, which can enhance the rate of dissolution.[1] This can be achieved through simple mechanical grinding (micronization).

Advanced Troubleshooting:

If initial steps do not yield a suitable solution, the following techniques can be employed. The selection of a specific method will depend on the requirements of the downstream application (e.g., chemical reaction, analytical testing).

IssuePotential CauseRecommended Action
Compound remains insoluble in a single solvent. Mismatch in polarity between the solute and the solvent.1. Co-solvent System: Introduce a miscible co-solvent to modify the polarity of the primary solvent.[1] 2. Temperature Adjustment: Gently heat the mixture to increase solubility.[1]
Precipitation occurs upon cooling. The compound has low solubility at lower temperatures.1. Maintain a higher temperature during the experiment. 2. Utilize a co-solvent system that provides better solubility at ambient temperatures.
Dissolved concentration is too low for the intended application. The saturation limit of the compound in the chosen solvent has been reached.1. Increase the volume of the solvent. 2. Explore more effective solubilization techniques such as pH adjustment or the use of surfactants.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: In which organic solvents should I start my solubility screening?

A good starting point for solvent screening includes a range of common laboratory solvents with varying polarities. A suggested list is provided in the table below.

SolventClassPolarityPotential for Hydrogen Bonding
Hexane Non-polarVery LowNo
Toluene Non-polar AromaticLowNo
Dichloromethane (DCM) Polar AproticModerateNo
Ethyl Acetate Polar AproticModerateAcceptor
Acetone Polar AproticModerateAcceptor
Acetonitrile (ACN) Polar AproticHighAcceptor
Isopropanol (IPA) Polar ProticHighDonor & Acceptor
Ethanol Polar ProticHighDonor & Acceptor
Methanol Polar ProticHighDonor & Acceptor
N,N-Dimethylformamide (DMF) Polar AproticHighAcceptor
Dimethyl Sulfoxide (DMSO) Polar AproticHighAcceptor

Q3: How can I use temperature to improve solubility?

For most solid organic compounds, solubility increases with temperature.[2][3][4][5] This is because the additional thermal energy helps to overcome the lattice energy of the solid, allowing the solvent molecules to interact more effectively with the solute molecules. Gentle heating of the solvent while stirring can significantly improve the dissolution of this compound. However, it is crucial to ensure that the compound is thermally stable at the applied temperature and that the temperature does not exceed the boiling point of the solvent.

Q4: Can pH adjustment be used to improve solubility in organic solvents?

The amino group in this compound is basic and can be protonated by an acid. This protonation will form a salt which is likely to have significantly different solubility characteristics, often being more soluble in polar protic solvents. Therefore, adding a small amount of a suitable acid (e.g., hydrochloric acid, acetic acid) to a protic solvent may enhance solubility.[1] It is essential to ensure that the acidic conditions are compatible with the intended downstream application.

Q5: When should I consider using a co-solvent?

A co-solvent is a valuable tool when a single solvent does not provide the desired solubility.[1] By mixing two or more miscible solvents, the polarity of the solvent system can be finely tuned to better match that of the solute. For this compound, a mixture of a polar aprotic solvent (like DMF or DMSO) with a less polar solvent (like dichloromethane or ethyl acetate) could be effective.

Q6: Are surfactants a viable option for improving solubility in organic solvents?

While surfactants are most commonly used to enhance the solubility of hydrophobic compounds in aqueous media, some surfactants can also improve solubility in organic solvents by forming reverse micelles. This is a more advanced technique and should be considered if other methods are unsuccessful.

Experimental Protocols

Protocol 1: Qualitative Solubility Screening

Objective: To rapidly assess the solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • Small vials or test tubes

  • A selection of organic solvents (see table in Q2)

  • Vortex mixer

  • Spatula

Procedure:

  • Place a small, accurately weighed amount (e.g., 1-2 mg) of this compound into a series of labeled vials.

  • To each vial, add a small volume (e.g., 0.1 mL) of a different organic solvent.

  • Vortex each vial vigorously for 30-60 seconds.

  • Visually inspect each vial for dissolution.

  • If the compound has not fully dissolved, add another small aliquot of the solvent and repeat the vortexing.

  • Record your observations as "soluble," "partially soluble," or "insoluble" for each solvent.

Protocol 2: Quantitative Solubility Determination (Isothermal Equilibrium Method)

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound

  • Chosen organic solvent

  • Vials with screw caps

  • Shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the chosen solvent.

  • Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

  • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • After equilibration, centrifuge the vial to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution with a known volume of a suitable solvent.

  • Analyze the concentration of the diluted solution using a calibrated analytical method (e.g., HPLC-UV or UV-Vis).

  • Calculate the original concentration of the saturated solution to determine the solubility.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow for troubleshooting solubility issues and selecting an appropriate enhancement technique.

Solubility_Troubleshooting_Workflow Solubility Troubleshooting Workflow start Start: Poor Solubility Observed purity Verify Compound Purity start->purity solvent_screening Perform Solvent Screening purity->solvent_screening dissolved Soluble? solvent_screening->dissolved end End: Problem Solved dissolved->end Yes particle_size Reduce Particle Size (Grind) dissolved->particle_size No heat Apply Gentle Heat particle_size->heat dissolved2 Soluble? heat->dissolved2 dissolved2->end Yes cosolvent Use a Co-solvent System dissolved2->cosolvent No ph_adjust Adjust pH (for protic solvents) cosolvent->ph_adjust surfactant Consider Surfactants ph_adjust->surfactant

Caption: A workflow diagram for troubleshooting poor solubility.

Solubility_Enhancement_Selection Solubility Enhancement Technique Selection start Start: Insufficient Solubility reaction_conditions Consider Reaction/Application Constraints start->reaction_conditions thermal_stability Is the compound thermally stable? reaction_conditions->thermal_stability heating Heating thermal_stability->heating Yes protic_solvent Is a protic solvent acceptable? thermal_stability->protic_solvent No heating->protic_solvent ph_modification pH Modification protic_solvent->ph_modification Yes single_solvent_fails Does a single solvent provide adequate solubility? protic_solvent->single_solvent_fails No ph_modification->single_solvent_fails cosolvency Co-solvency single_solvent_fails->cosolvency No advanced_methods Explore Advanced Methods (e.g., Surfactants) single_solvent_fails->advanced_methods If all else fails

References

reducing byproduct formation in 5-Bromo-3-methoxypyrazin-2-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 5-Bromo-3-methoxypyrazin-2-amine. The following information addresses common issues related to byproduct formation and offers solutions to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method is the electrophilic bromination of 2-amino-3-methoxypyrazine using a brominating agent such as N-Bromosuccinimide (NBS) in an anhydrous solvent. This reaction selectively introduces a bromine atom at the 5-position of the pyrazine ring.

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

The main potential byproducts include:

  • Over-bromination product: 2-Amino-3,5-dibromopyrazine

  • Hydrolysis product: 5-Bromo-3-hydroxypyrazin-2-amine

  • Unreacted starting material: 2-Amino-3-methoxypyrazine

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, the desired product, and major byproducts. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative real-time analysis.

Q4: What are the recommended storage conditions for this compound?

It is recommended to store the compound at 2-8°C, protected from light and moisture to prevent degradation.

Troubleshooting Guide

This section provides a detailed guide to troubleshoot and minimize the formation of common byproducts.

Issue 1: Formation of 2-Amino-3,5-dibromopyrazine (Over-bromination)

Symptom: Your final product contains a significant amount of a higher molecular weight impurity, identified by mass spectrometry or NMR as the dibrominated species.

Cause: The pyrazine ring is activated by the amino and methoxy groups, making it susceptible to a second bromination at the 3-position if the reaction conditions are not carefully controlled.[1][2]

Solutions:

ParameterRecommended ActionRationale
Stoichiometry Use a precise 1.0 to 1.05 molar equivalent of the brominating agent (e.g., NBS) relative to the 2-amino-3-methoxypyrazine starting material.Prevents excess brominating agent from being available for a second electrophilic substitution.
Temperature Maintain a low reaction temperature, typically between 0°C and 5°C, during the addition of the brominating agent.[3]Reduces the reaction rate and enhances the selectivity for mono-bromination over di-bromination.
Reagent Addition Add the brominating agent solution dropwise over an extended period.Maintains a low concentration of the brominating agent in the reaction mixture at any given time, disfavoring the second bromination.
Solvent Use a solvent like acetonitrile, which has been shown to be effective for selective mono-halogenation of 2-aminopyrazines.[1]The choice of solvent can influence the reactivity and selectivity of the brominating agent.
Issue 2: Presence of 5-Bromo-3-hydroxypyrazin-2-amine (Hydrolysis Product)

Symptom: An impurity with a mass corresponding to the loss of a methyl group and the addition of a hydrogen atom is detected. This is often more polar than the desired product on TLC or HPLC.

Cause: The methoxy group on the pyrazine ring can be susceptible to hydrolysis, especially in the presence of water and acidic conditions that can be generated during the reaction (e.g., from the succinimide byproduct of NBS).[4]

Solutions:

ParameterRecommended ActionRationale
Solvent & Reagents Ensure all solvents (e.g., DMF, acetonitrile) and reagents are anhydrous. Use freshly recrystallized NBS if possible.Minimizes the presence of water, which is required for the hydrolysis of the methoxy group.[4]
Reaction Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Prevents atmospheric moisture from entering the reaction vessel.
Work-up Perform the aqueous work-up under neutral or slightly basic conditions.Neutralizing any acidic byproducts can prevent acid-catalyzed hydrolysis during product isolation.
Issue 3: Incomplete Conversion of Starting Material

Symptom: A significant amount of 2-amino-3-methoxypyrazine remains in the crude product after the reaction is complete.

Cause: Insufficient amount of brominating agent, low reaction temperature leading to a sluggish reaction, or a deactivated brominating agent.

Solutions:

ParameterRecommended ActionRationale
Stoichiometry Ensure at least one full equivalent of the brominating agent is used. A slight excess (e.g., 1.05 equivalents) may be beneficial.Guarantees enough reagent is present for complete conversion of the starting material.
Reaction Time & Temperature After the initial low-temperature addition, allow the reaction to slowly warm to room temperature and stir for an adequate amount of time (monitor by TLC).Provides the necessary activation energy for the reaction to proceed to completion.
Reagent Quality Use a fresh, high-purity brominating agent.N-Bromosuccinimide can decompose over time, leading to lower reactivity.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method adapted from procedures for the bromination of similar aminopyrazine derivatives.[3][5]

Materials:

  • 2-Amino-3-methoxypyrazine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve 2-amino-3-methoxypyrazine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0-5°C using an ice bath.

  • In a separate flask, dissolve NBS (1.05 eq) in anhydrous acetonitrile.

  • Add the NBS solution dropwise to the cooled solution of the starting material over 1-2 hours, maintaining the internal temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional hour.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Protocol 2: HPLC Analysis of Reaction Mixture

This protocol is based on methods for analyzing similar bromo-amino-heterocyclic compounds.[6][7]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% Formic Acid

  • B: Acetonitrile with 0.1% Formic Acid

Gradient Elution:

Time (min) % A % B
0 90 10
20 10 90
25 10 90
26 90 10

| 30 | 90 | 10 |

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Analysis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 2-amino-3-methoxypyrazine in anhydrous acetonitrile cool Cool to 0-5°C start->cool add_nbs Dropwise addition of NBS in anhydrous acetonitrile cool->add_nbs react Stir at 0-5°C add_nbs->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 solution monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify hplc HPLC Analysis purify->hplc nmr NMR Spectroscopy purify->nmr ms Mass Spectrometry purify->ms

Caption: Workflow for the synthesis, work-up, and analysis of this compound.

troubleshooting_logic Troubleshooting Logic for Byproduct Formation cluster_byproducts Identify Primary Byproduct cluster_solutions Implement Corrective Actions start Analyze Crude Product (HPLC, TLC, MS) dibromo Dibromination Product (2-Amino-3,5-dibromopyrazine) start->dibromo hydrolysis Hydrolysis Product (5-Bromo-3-hydroxypyrazin-2-amine) start->hydrolysis starting_material High Level of Starting Material start->starting_material sol_dibromo Reduce NBS stoichiometry Lower reaction temperature Slow down NBS addition dibromo->sol_dibromo Over-bromination sol_hydrolysis Use anhydrous solvents Work under inert atmosphere Neutral/basic work-up hydrolysis->sol_hydrolysis Presence of Water sol_starting_material Check NBS stoichiometry (use slight excess) Increase reaction time/temperature after addition Verify reagent quality starting_material->sol_starting_material Incomplete Reaction

Caption: A logical flowchart for troubleshooting common byproduct issues.

References

Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling yield of 5-Bromo-3-methoxypyrazin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Suzuki coupling with this compound?

A1: The primary challenges with this substrate stem from its electronic and structural properties. The pyrazine ring is electron-deficient, which is generally favorable for the oxidative addition step. However, the presence of two nitrogen atoms and an exocyclic amine group can lead to catalyst inhibition or deactivation through coordination with the palladium center.[1][2]

Q2: Which side reactions are most common with this type of substrate?

A2: The most frequently observed side reactions include:

  • Protodeboronation: The boronic acid reagent hydrolyzes back to the corresponding arene before coupling. This is often promoted by high temperatures and extended reaction times in aqueous basic conditions.[1][2]

  • Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be caused by trace amounts of palladium hydride species in the reaction mixture.[2]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct, which can be a sign of inefficient transmetalation.[1][2]

Q3: Can the unprotected amine group on the pyrazine ring interfere with the reaction?

A3: Yes, the free amine group, along with the pyrazine nitrogens, can coordinate to the palladium catalyst, potentially inhibiting its activity.[1][2][3] While many Suzuki couplings are successful with unprotected anilines, in cases of low yield, protection of the amine group as an amide may be considered.[3][4]

Q4: Is it necessary to use anhydrous conditions for this reaction?

A4: While many Suzuki couplings are tolerant of water, and some even benefit from aqueous media to dissolve the base, the amount of water can be a critical parameter to optimize.[5][6] Excessive water can promote protodeboronation of the boronic acid.[1] Conversely, for some bases like K₃PO₄, a small, controlled amount of water may be necessary for them to be effective under otherwise anhydrous conditions.[5][6]

Q5: What is the general reactivity order for aryl halides in Suzuki coupling?

A5: The typical reactivity order for the halide is I > Br > Cl > F.[7] As a bromo-substituted pyrazine, this compound is generally a suitable substrate for Suzuki coupling.

Troubleshooting Guide

Issue 1: No reaction or very low conversion

Q: I am not observing any product formation. What are the most common reasons for complete reaction failure?

A: Complete failure of the reaction usually points to a critical issue with one of the core components or reaction conditions. Here are the key aspects to investigate:

  • Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated. Ensure your palladium precursor and ligand are of high quality. Oxygen is a common culprit for catalyst deactivation.[5]

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen.[5] It is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1][5]

  • Inappropriate Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[5][8] If the base is too weak, old, or poorly soluble in the reaction medium, the reaction may fail. For heteroaromatic halides, stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[5]

  • Low Temperature: While many Suzuki couplings proceed at moderate temperatures, some challenging substrates require more thermal energy. A reaction temperature in the range of 80-110 °C is a common starting point.[5][8]

Issue 2: Low Yield with Significant Starting Material Remaining

Q: My reaction is giving a low yield, but I still see a lot of my starting this compound. How can I improve the conversion?

A: This indicates that the reaction is proceeding but is either too slow or stalls before completion. Consider the following optimization strategies:

  • Choice of Ligand: For electron-rich or sterically hindered heteroaromatic systems, standard ligands like PPh₃ may not be optimal. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which can accelerate the oxidative addition and reductive elimination steps.[5]

  • Catalyst Loading: While typically in the range of 1-5 mol%, for challenging substrates, increasing the catalyst loading might be necessary.

  • Solvent and Base Combination: The choice of solvent and base is interdependent. Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[8] Ensure your chosen base has sufficient solubility in the solvent system.

Issue 3: Significant Side Product Formation

Q: My desired product is formed, but I have significant amounts of side products like homocoupled boronic acid or dehalogenated starting material. How can I minimize these?

A: The formation of side products points to an imbalance in the rates of the desired catalytic cycle steps versus competing pathways.

  • To Minimize Homocoupling: This side reaction is often promoted by the presence of oxygen.[1] Ensure rigorous degassing of your reaction mixture and solvents.

  • To Minimize Protodeboronation: This occurs when the boronic acid reacts with water or other protic sources before transmetalation.

    • Use a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a potassium trifluoroborate salt (BF₃K).[1]

    • Minimize the amount of water in the reaction, or screen different solvent/base combinations.

    • Avoid excessively high temperatures or prolonged reaction times.

  • To Minimize Dehalogenation: The formation of 3-methoxypyrazin-2-amine suggests a competing reduction pathway. This can sometimes be suppressed by changing the ligand or the base.

Data Presentation: Reaction Parameter Optimization

The following tables summarize key parameters to consider when optimizing the Suzuki coupling of this compound, based on general principles for related N-heterocyclic compounds.

Table 1: Palladium Catalyst and Ligand Selection

Catalyst PrecursorLigandTypical Loading (mol%)Comments
Pd(PPh₃)₄(none)2-5A common starting point, but may be inefficient for this substrate.
Pd(OAc)₂ / Pd₂(dba)₃PPh₃1-5 (Pd), 2-10 (Ligand)A versatile system, but may require optimization.
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (SPhos, XPhos)1-3 (Pd), 2-6 (Ligand)Often highly effective for challenging heteroaromatic couplings.[5]
PdCl₂(dppf)(none, is a complex)2-5A robust and commonly used pre-catalyst.

Table 2: Base and Solvent Selection

BaseEquivalentsCommon SolventsComments
K₂CO₃2-3Dioxane/H₂O, Toluene/H₂OA standard base, often requires aqueous conditions for solubility.
K₃PO₄2-3Dioxane, Toluene, THFA stronger base, often effective for less reactive halides. Can be used with or without a small amount of water.[5][6]
Cs₂CO₃2-3Dioxane, DMF, THFA strong base, often gives good results but is more expensive.
Na₂CO₃2-3Dioxane/H₂O, DMF/H₂OAnother common and cost-effective option.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Reagents:

  • This compound (1.0 eq)

  • Aryl/heteroaryl boronic acid or ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 85-95 °C) for the specified time (typically 12-24 hours).[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Mandatory Visualization

Experimental_Workflow General Experimental Workflow for Suzuki Coupling cluster_setup Reaction Setup cluster_inert Inerting cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Base - Pd Catalyst B Evacuate & Backfill with Inert Gas (3x) A->B Seal Vessel C Add Degassed Solvent B->C D Heat & Stir (e.g., 90°C, 12-24h) C->D E Monitor by TLC or LC-MS D->E Periodically E->D Incomplete F Cool to RT & Dilute E->F Complete G Aqueous Wash F->G H Dry, Filter, Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: A typical experimental workflow for Suzuki coupling.

Troubleshooting_Guide Troubleshooting Decision Tree cluster_no_rxn Low Conversion Troubleshooting cluster_side_products Side Product Mitigation Start Reaction Outcome? NoRxn No Reaction / Low Conversion Start->NoRxn < 20% Conv. SideProducts Significant Side Products Start->SideProducts > 20% Side Products GoodYield Good Yield Start->GoodYield Success Check_Catalyst Check Catalyst Activity & Degassing NoRxn->Check_Catalyst Homocoupling Homocoupling? Improve Degassing SideProducts->Homocoupling Protodeboronation Protodeboronation? Use Boronate Ester (Bpin) SideProducts->Protodeboronation Dehalogenation Dehalogenation? Change Ligand/Base SideProducts->Dehalogenation Screen_Ligand Screen Bulky Ligands (e.g., SPhos, XPhos) Check_Catalyst->Screen_Ligand Screen_Base Screen Stronger Bases (e.g., K3PO4, Cs2CO3) Screen_Ligand->Screen_Base Increase_Temp Increase Temperature (80-110°C) Screen_Base->Increase_Temp

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Purification of 5-Bromo-3-methoxypyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of 5-Bromo-3-methoxypyrazin-2-amine and its derivatives.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification process in a question-and-answer format.

Question: I am observing low recovery of my this compound derivative after column chromatography on silica gel. What are the potential causes and solutions?

Answer:

Low recovery of basic compounds like pyrazine derivatives on acidic silica gel is a common issue. The primary reasons include:

  • Strong Adsorption: The basic amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or "streaking" and poor elution.[1]

  • Compound Degradation: The acidic nature of silica gel can potentially degrade sensitive derivatives.

  • Inappropriate Solvent System: The chosen eluent may not be strong enough to displace the compound from the stationary phase.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system to compete with your compound for binding to the silica. A common choice is triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1-1% (v/v).[1][2] For example, if you are using a hexane/ethyl acetate gradient, add 0.5% TEA to the ethyl acetate.

  • Use of Deactivated Silica: Employ amine-functionalized or "deactivated" silica gel. These stationary phases have been treated to reduce the number of acidic silanol groups, thus minimizing strong interactions with basic analytes.[1]

  • Alternative Chromatography Modes:

    • Reversed-Phase Chromatography (RPC): If your compound has sufficient hydrophobicity, RPC on a C18 column can be an excellent alternative as it avoids the issues of acidic silica.[3]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar derivatives, HILIC is a suitable option. It uses a polar stationary phase (like silica or diol) with a high organic content mobile phase.[3]

Question: My purified compound shows persistent impurities with similar polarity, leading to co-elution during column chromatography. How can I improve the separation?

Answer:

Separating structurally similar impurities is a frequent challenge.[4] Here are several strategies to enhance resolution:

  • Optimize the Mobile Phase:

    • Shallow Gradient: Employ a very shallow gradient during elution. This can help resolve compounds with close Rf values.[4]

    • Solvent System Screening: Experiment with different solvent systems. For instance, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity and improve separation.[5]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the stationary phase can provide different separation selectivity. Consider using alumina (basic or neutral) or a different type of bonded silica.

  • Recrystallization: If your compound is a solid, recrystallization is a powerful technique for removing impurities.[6] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble.[6]

  • Preparative HPLC: For difficult separations or when very high purity is required, preparative HPLC offers significantly higher resolution than standard column chromatography.[7]

Question: I am attempting to purify my compound by recrystallization, but I'm getting poor crystal formation or an oily precipitate. What am I doing wrong?

Answer:

Recrystallization success is highly dependent on the solvent choice and the cooling process.[6]

  • Solvent Selection: The ideal solvent should dissolve your compound sparingly at room temperature but completely at its boiling point.[6] Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures) in small test tubes before performing a large-scale recrystallization.

  • Cooling Rate: Rapid cooling ("shock cooling") can cause the compound to precipitate as an amorphous solid or oil, trapping impurities.[6] Allow the hot, saturated solution to cool slowly to room temperature. Once crystal formation begins, the flask can be moved to an ice bath to maximize the yield.[6]

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound.

  • Using a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Heat the mixture until it becomes clear again, and then allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system in silica gel column chromatography for this compound derivatives?

A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5][8] Begin with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal eluent composition. For these basic compounds, it is advisable to add 0.5% triethylamine to the eluent.[2]

Q2: How can I remove highly polar, water-soluble impurities?

Liquid-liquid extraction (LLE) is an effective first step.[6]

  • Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with water or brine to remove water-soluble impurities.

  • For basic impurities, an acidic wash (e.g., with dilute HCl) can be used to protonate them, making them water-soluble.[9] Caution: Ensure your target compound is stable in acidic conditions.

  • After extraction, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.[3]

Q3: My compound appears as a streak rather than a spot on the TLC plate. What does this indicate?

Streaking on a silica TLC plate is a classic sign of strong interaction between a basic compound and the acidic stationary phase.[1] This indicates that you will likely face challenges with column chromatography on silica. To get better TLC results and a more representative idea of the required column conditions, prepare your TLC developing chamber with a mobile phase containing 0.5-1% triethylamine. Alternatively, pre-treat the TLC plate by dipping it in a solution of 1% triethylamine in a volatile solvent and allowing it to dry before spotting your compound.[2]

Q4: Is it possible to purify this compound derivatives using HPLC?

Yes, HPLC is a powerful tool for the purification and analysis of these derivatives.[7][10]

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode. A C8 or C18 column with a mobile phase of water and acetonitrile or methanol is typically used.[4] Adding a buffer (e.g., ammonium formate) or an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape.[10]

  • High pH Reversed-Phase Chromatography: For basic amines, using a high pH mobile phase (with a pH-stable column) can neutralize the amine, leading to increased retention and better peak shape.[3]

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography on Silica Gel

Eluent System ComponentsRatio (v/v)ModifierTarget Impurities
Hexane / Ethyl Acetate95:5 to 70:300.5% TriethylamineNon-polar to moderately polar byproducts
Dichloromethane / Methanol99:1 to 95:50.5% TriethylaminePolar byproducts and starting materials
Petroleum Ether / Ethyl Acetate90:10 to 60:400.5% TriethylamineIsomeric impurities

Table 2: Comparison of Purification Techniques

TechniquePrincipleBest ForPurity AchievableThroughput
Recrystallization Differential solubilityCrystalline solids with thermally stable impuritiesGood to ExcellentHigh
Column Chromatography Differential adsorptionGeneral purpose purification, separation of components with different polaritiesModerate to HighMedium
Reversed-Phase HPLC Differential partitioningAnalytical to preparative scale, high-resolution separationHigh to ExcellentLow to Medium
HILIC Partitioning into an adsorbed water layerHighly polar compoundsHigh to ExcellentLow to Medium

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography on Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin eluting with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate + 0.5% TEA).[5] Gradually increase the polarity of the eluent (gradient elution) to elute compounds with increasing polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[5]

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a test solvent. Heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.[6]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.[6]

  • Crystallization: Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Crystal Collection: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold solvent.[6]

  • Drying: Dry the crystals in an oven or under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification Options cluster_analysis Analysis & Final Product crude_product Crude this compound Derivative workup Aqueous Work-up (LLE) crude_product->workup Dissolve in Organic Solvent column_chrom Column Chromatography workup->column_chrom If mixture of polarities recrystal Recrystallization workup->recrystal If solid prep_hplc Preparative HPLC column_chrom->prep_hplc If impurities co-elute purity_check Purity Check (TLC, HPLC, NMR) column_chrom->purity_check recrystal->purity_check prep_hplc->purity_check purity_check->column_chrom Purity < 95% pure_product Pure Product purity_check->pure_product Purity > 95%

Caption: A typical purification workflow for pyrazine derivatives.[6]

troubleshooting_flowchart start Low Recovery from Silica Column? check_base Is mobile phase basic (e.g., contains TEA)? start->check_base add_base Action: Add 0.5-1% TEA to eluent check_base->add_base No still_low Still low recovery? check_base->still_low Yes add_base->still_low change_silica Action: Use amine-functionalized silica still_low->change_silica Yes success Problem Solved still_low->success No consider_alt Consider Alternative Methods change_silica->consider_alt rp_hplc Reversed-Phase HPLC consider_alt->rp_hplc hilic HILIC consider_alt->hilic

Caption: Troubleshooting low recovery in column chromatography.

References

Technical Support Center: Managing the Reactivity of 5-Bromo-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the reactivity of 5-Bromo-3-methoxypyrazin-2-amine in common synthetic transformations. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two primary reactive sites. The bromine atom at the C5 position is susceptible to displacement via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The amino group at the C2 position can act as a nucleophile and can be acylated, alkylated, or participate in other N-functionalization reactions. The pyrazine nitrogen atoms can also act as ligands for metal catalysts, potentially influencing reaction outcomes.

Q2: How should this compound be handled and stored?

A2: This compound should be handled with standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] It is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Q3: What are the most common challenges in cross-coupling reactions with this substrate?

A3: Common challenges include low or no product yield, and side reactions such as protodebromination (loss of the bromine atom) and catalyst deactivation. These issues often arise from suboptimal reaction conditions, including the choice of catalyst, ligand, base, and solvent. The electron-rich nature of the pyrazine ring and the presence of the amino and methoxy groups can influence the reactivity and stability of the substrate and intermediates.

Q4: Can the amino group of this compound interfere with cross-coupling reactions at the C5-bromo position?

A4: Yes, the free amino group can potentially coordinate to the palladium catalyst, which may inhibit its catalytic activity. In some cases, protecting the amino group (e.g., as an acetamide) prior to the cross-coupling reaction can lead to improved yields and cleaner reactions.[2] However, with the appropriate choice of ligands and reaction conditions, successful couplings can often be achieved without protection.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or No Yield of the Desired Biaryl Product

Possible Cause Troubleshooting Recommendation
Inactive Catalyst/Ligand System For electron-rich heterocyclic systems, standard ligands like PPh₃ may be ineffective. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to promote oxidative addition and reductive elimination. Consider using pre-formed palladium catalysts (e.g., XPhos Pd G3) for improved activity and reproducibility.
Inappropriate Base The choice of base is critical for the transmetalation step. A weak base may not be sufficient to activate the boronic acid. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. K₃PO₄ is often a good choice for challenging couplings.[2]
Solvent Issues Ensure the use of anhydrous and thoroughly degassed solvents to prevent catalyst deactivation and protodebromination. Common solvent systems for Suzuki couplings include 1,4-dioxane/water or toluene/water mixtures.[2]
Low Reaction Temperature While high temperatures can promote side reactions, insufficient temperature can lead to slow or incomplete conversion. Optimize the reaction temperature, typically in the range of 80-110 °C.
Boronic Acid Decomposition Boronic acids can be unstable, especially at elevated temperatures, leading to protodeboronation. Use a slight excess (1.2-1.5 equivalents) of the boronic acid and ensure it is of high quality.

Issue: Significant Protodebromination (Replacement of Bromine with Hydrogen)

Possible Cause Troubleshooting Recommendation
Reaction Conditions Too Harsh High temperatures and strongly basic conditions can promote protodebromination. Try lowering the reaction temperature and using a milder base (e.g., K₂CO₃).
Presence of Protic Impurities Traces of water or other protic impurities in the solvent or reagents can be a source of protons. Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
Inefficient Catalytic Cycle If the catalytic cycle is slow, competing side reactions like protodebromination can become more prominent. Optimize the catalyst and ligand combination to ensure efficient oxidative addition and reductive elimination.
Buchwald-Hartwig Amination

Issue: Low Conversion to the Desired Arylamine Product

Possible Cause Troubleshooting Recommendation
Catalyst Inhibition The nitrogen atoms of the pyrazine ring or the amino group can coordinate to the palladium center and inhibit catalysis. Use bulky, electron-rich ligands (e.g., Xantphos, BINAP, RuPhos) that can stabilize the catalyst and prevent substrate inhibition.[3]
Incorrect Base A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice. Ensure the base is fresh and handled under an inert atmosphere as it is moisture-sensitive.[4]
Sterically Hindered Amine If coupling with a sterically bulky amine, the reaction may require more forcing conditions. Consider using a more active catalyst system (e.g., a third-generation Buchwald-Hartwig precatalyst) and higher reaction temperatures.
Poor Reagent Quality Ensure that the amine, solvent, and base are of high purity and anhydrous. Degas the solvent thoroughly before use.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for structurally similar 5-bromo-2-aminopyridines and serves as a starting point for optimization.[2]

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for a Similar System (5-bromo-2-methylpyridin-3-amine): [2]

Arylboronic AcidProduct Yield (%)
4-Methylphenylboronic acid85
4-Methoxyphenylboronic acid82
3,5-Dimethylphenylboronic acid78
4-Fluorophenylboronic acid75
Representative Protocol for Buchwald-Hartwig Amination

This protocol is a general starting point based on established methods for the amination of heteroaryl bromides.[3][4]

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu, Pd₂(dba)₃, and Xantphos to an oven-dried Schlenk tube.

  • Add this compound and the amine coupling partner.

  • Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_Ar_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArBr Ar-Br (5-Bromo-3-methoxy pyrazin-2-amine) ArBr->OxAdd BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex AmineCoord Amine Coordination PdII_complex->AmineCoord PdII_Amine [Ar-Pd(II)L₂(HNR'R'')]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product ArBr Ar-Br (5-Bromo-3-methoxy pyrazin-2-amine) ArBr->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base (e.g., NaOtBu) Base->Deprotonation

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow start Low Yield in Cross-Coupling check_catalyst Is the catalyst/ligand appropriate for an electron-rich heterocycle? start->check_catalyst change_catalyst Switch to bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) check_catalyst->change_catalyst No check_base Is the base strength and type optimal? check_catalyst->check_base Yes change_catalyst->check_base change_base Screen bases: Suzuki: K₃PO₄, Cs₂CO₃ B-H: NaOtBu check_base->change_base No check_conditions Are the reaction conditions (solvent, temp) optimized? check_base->check_conditions Yes change_base->check_conditions change_conditions Use anhydrous, degassed solvent. Optimize temperature (80-110 °C). check_conditions->change_conditions No check_reagents Are all reagents high purity and dry? check_conditions->check_reagents Yes change_conditions->check_reagents purify_reagents Use fresh, high-purity reagents. Handle sensitive reagents under inert atmosphere. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes purify_reagents->success

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

troubleshooting failed reactions with 5-Bromo-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromo-3-methoxypyrazin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot failed or low-yielding reactions involving this versatile building block. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into common challenges encountered during palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

This compound is a highly functionalized pyrazine derivative primarily used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The bromine atom at the 5-position serves as a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, allowing for the introduction of various substituents. The amine and methoxy groups also offer sites for further functionalization.

Q2: What are the most common reasons for the failure of a Suzuki-Miyaura coupling reaction with this substrate?

Low or no yield in a Suzuki-Miyaura coupling with this compound can often be attributed to several factors:

  • Inactive Catalyst: The palladium catalyst may be deactivated due to exposure to air or moisture. Using a pre-catalyst or ensuring an inert atmosphere is crucial.

  • Suboptimal Base: The choice and amount of base are critical for the transmetalation step. A base that is too weak may not be effective, while an overly strong base could lead to side reactions.

  • Poor Reagent Quality: The purity of the boronic acid, solvent, and other reagents is paramount. Impurities can poison the catalyst.

  • Protodeboronation: The boronic acid coupling partner can undergo hydrolysis (protodeboronation), especially with electron-rich heteroaryl boronic acids, leading to the formation of the corresponding arene as a byproduct.[1]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, often promoted by the presence of oxygen.[2]

Q3: Why is my Buchwald-Hartwig amination reaction not working with this compound?

The Buchwald-Hartwig amination of N-heterocyclic compounds like pyrazines can be challenging.[3] Common issues include:

  • Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, leading to catalyst poisoning and low reactivity. The use of sterically hindered phosphine ligands can often mitigate this issue.

  • Incorrect Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and facilitating the reaction. A ligand that is not sufficiently electron-rich or sterically bulky may not be effective.

  • Base Incompatibility: Strong bases like sodium tert-butoxide (NaOtBu) are often required, but they can be incompatible with other functional groups on the substrates.[4] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used but might require higher temperatures or longer reaction times.

Q4: What are common side reactions to look out for?

Besides the desired cross-coupling product, several side products can form:

  • Hydrodehalogenation: The bromine atom can be replaced by a hydrogen atom, leading to the formation of 3-methoxypyrazin-2-amine. This can be more prevalent with certain catalysts and hydrogen sources in the reaction mixture.[5]

  • Homocoupling of Boronic Acids (Suzuki): As mentioned, this leads to biaryl impurities derived from the boronic acid.[2]

  • Formation of Palladium Black: The decomposition of the palladium catalyst can lead to the formation of palladium black, which is catalytically inactive. This is often observed as a black precipitate in the reaction mixture.

Q5: How can I improve the solubility of this compound in my reaction?

Based on its structure, this compound is expected to have moderate solubility in common organic solvents used for cross-coupling reactions. If you encounter solubility issues, consider the following:

  • Solvent Choice: Polar aprotic solvents such as DMF, 1,4-dioxane, and THF are generally good starting points.

  • Temperature: Gently heating the reaction mixture can improve the solubility of the starting material.

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility.

Troubleshooting Guides

Low or No Product Yield

If you are experiencing low or no yield, a systematic approach to troubleshooting is recommended. The following decision tree can help guide your optimization efforts.

Troubleshooting_Yield Troubleshooting Low/No Product Yield start Low or No Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_catalyst Assess Catalyst System start->check_catalyst reagent_purity Use fresh, high-purity reagents. Ensure anhydrous/degassed solvents. check_reagents->reagent_purity reagent_ratio Confirm stoichiometry of all reactants. check_reagents->reagent_ratio temp Screen a range of temperatures (e.g., 80-120 °C). check_conditions->temp time Increase reaction time and monitor by LC-MS/TLC. check_conditions->time catalyst_activity Use a pre-catalyst or handle catalyst under inert atmosphere. check_catalyst->catalyst_activity ligand Screen different ligands (e.g., XPhos, SPhos, RuPhos). check_catalyst->ligand base Screen different bases (e.g., K3PO4, Cs2CO3, NaOtBu). check_catalyst->base solution Optimized Reaction ligand->solution base->solution

Caption: A decision tree for troubleshooting low-yield reactions.

Presence of Side Products

Identifying the nature of side products is key to resolving their formation.

Troubleshooting_Side_Products Troubleshooting Common Side Products start Side Product Observed hydrodehalogenation Hydrodehalogenation Product (Loss of Bromine) start->hydrodehalogenation homocoupling Homocoupling of Boronic Acid (Suzuki Reaction) start->homocoupling pd_black Palladium Black Formation start->pd_black sol_hydro Use high-purity solvents. Consider a different palladium source or ligand. hydrodehalogenation->sol_hydro sol_homo Thoroughly degas the reaction mixture. Use a pre-catalyst. homocoupling->sol_homo sol_pd_black Lower the reaction temperature. Use a more stable ligand. pd_black->sol_pd_black solution Clean Reaction sol_hydro->solution sol_homo->solution sol_pd_black->solution

Caption: A guide to addressing common side product formation.

Data Presentation

The following tables provide representative starting conditions for common cross-coupling reactions with this compound, based on protocols for structurally similar bromo-N-heterocycles. Note: These are starting points and may require optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling - Representative Conditions

ParameterConditionNotes
Aryl Halide This compound (1.0 equiv)
Boronic Acid Arylboronic Acid (1.2-1.5 equiv)Can be electron-rich or electron-poor.[6]
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3-5 mol%)Pd(dppf)Cl₂ is often effective for heteroaryl couplings.[3]
Base K₃PO₄ (2.0-2.5 equiv) or K₂CO₃ (2.0 equiv)K₃PO₄ is a robust choice for many heteroaryl couplings.[6]
Solvent 1,4-Dioxane/H₂O (4:1 v/v) or Toluene/H₂O (4:1 v/v)A biphasic solvent system is common.[6]
Temperature 85-100 °C
Time 12-24 hMonitor by LC-MS or TLC.
Expected Yield Moderate to GoodHighly substrate-dependent.

Table 2: Buchwald-Hartwig Amination - Representative Conditions

ParameterConditionNotes
Aryl Halide This compound (1.0 equiv)
Amine Primary or Secondary Amine (1.2-1.5 equiv)
Catalyst Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)Pre-catalysts like XPhos Pd G3 can also be used.[7]
Ligand XPhos (4 mol%) or RuPhos (4 mol%)Sterically hindered, electron-rich ligands are crucial.[7]
Base NaOtBu (1.4 equiv) or Cs₂CO₃ (1.5 equiv)NaOtBu is a strong base; Cs₂CO₃ is a milder alternative.[8]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)
Temperature 100-110 °C
Time 12-24 hMonitor by LC-MS or TLC.
Expected Yield Moderate to HighHighly dependent on the amine coupling partner.

Table 3: Sonogashira Coupling - Representative Conditions

ParameterConditionNotes
Aryl Halide This compound (1.0 equiv)
Alkyne Terminal Alkyne (1.2-1.5 equiv)
Catalyst PdCl₂(PPh₃)₂ (3-5 mol%)
Co-catalyst CuI (5-10 mol%)Essential for the traditional Sonogashira reaction.[9]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)Often used in excess, can also serve as a co-solvent.[9]
Solvent DMF or THF (anhydrous, degassed)
Temperature Room Temperature to 80 °CDependent on the reactivity of the alkyne.[9]
Time 4-24 hMonitor by LC-MS or TLC.
Expected Yield Good to ExcellentGenerally a high-yielding reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound.

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow setup 1. Reaction Setup: Combine aryl halide, boronic acid, base, and catalyst in a Schlenk flask. inert 2. Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen (3x). setup->inert solvent 3. Solvent Addition: Add degassed solvent via syringe. inert->solvent reaction 4. Reaction: Heat to 85-100 °C with vigorous stirring for 12-24h. solvent->reaction monitoring 5. Monitoring: Track progress by TLC or LC-MS. reaction->monitoring workup 6. Work-up: Cool to RT, dilute with organic solvent, wash with water and brine. monitoring->workup purification 7. Purification: Dry, concentrate, and purify by column chromatography. workup->purification

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel. For amine-containing products, adding a small amount of triethylamine (e.g., 1%) to the eluent can prevent peak tailing.[10][11]

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of this compound.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk flask with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once complete (typically 12-24 hours), cool to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. The use of an amine-functionalized silica column or adding triethylamine to the mobile phase is recommended for purifying the basic amine products.[12][13]

General Protocol for Sonogashira Coupling

This protocol provides a starting point for the Sonogashira coupling of this compound.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (5 mol%).

  • Solvent and Base Addition: Add anhydrous, degassed DMF and triethylamine (2.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C).

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-24 hours), pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with 5-Bromo-3-methoxypyrazin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of cross-coupling reactions for functionalizing this compound?

A1: The most suitable cross-coupling reactions for this substrate are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1] The choice depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with aryl or vinyl boronic acids/esters.[1][2]

  • Buchwald-Hartwig Amination: Used for creating carbon-nitrogen (C-N) bonds with a variety of primary and secondary amines.[1][3]

  • Sonogashira Coupling: Employed for generating carbon-carbon (C-C) bonds with terminal alkynes.[1][4]

Q2: How do the substituents on the pyrazine ring affect the cross-coupling reaction?

A2: The electron-deficient nature of the pyrazine ring generally makes it a good substrate for cross-coupling reactions.[4] However, the substituents play a crucial role:

  • Amino Group (-NH2): This electron-donating group can coordinate with the palladium catalyst, potentially inhibiting the reaction.[5] Careful selection of ligands is necessary to mitigate this effect.

  • Methoxy Group (-OCH3): As an electron-donating group, it can slightly decrease the reactivity of the C-Br bond towards oxidative addition compared to an unsubstituted pyrazine.[1]

  • Bromo Group (-Br): The C-Br bond is sufficiently reactive for effective cross-coupling. The general reactivity trend for halogens in palladium-catalyzed cross-coupling is C-I > C-Br > C-Cl.[1][5]

Q3: What are common side reactions to watch out for?

A3: Several side reactions can occur, leading to lower yields of the desired product:

  • Protodebromination (Hydrodehalogenation): The bromine atom is replaced by a hydrogen atom. This can be promoted by high temperatures or certain bases.[6]

  • Homocoupling: The coupling partner (e.g., boronic acid or alkyne) reacts with itself. This is often exacerbated by the presence of oxygen.[6][7]

  • Catalyst Decomposition: The palladium catalyst can decompose to form palladium black, which is catalytically inactive.[5] This may appear as a black precipitate in the reaction mixture.[7]

Troubleshooting Guides

Issue 1: Low or No Yield
Potential Cause Recommended Solution
Inappropriate Catalyst System For electron-deficient pyrazines, standard catalysts may be ineffective.[5] Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃.[8] Using a pre-formed palladium catalyst can sometimes offer better reproducibility.[8]
Incorrect Base The base is critical for the catalytic cycle. For Suzuki-Miyaura, K₃PO₄ is often a robust choice.[1][2] For Buchwald-Hartwig, a strong, non-nucleophilic base like NaOtBu is typically required.[9] For Sonogashira, an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is common.[1]
Catalyst Inhibition The nitrogen atoms in the pyrazine ring or the amino substituent can coordinate to the palladium center, inhibiting catalysis.[5] The use of bulky ligands can often overcome this issue.
Poor Solubility of Reagents If reactants are not fully dissolved, the reaction will be slow or incomplete.[6] Try a different solvent system (e.g., dioxane/water, toluene, DMF) or gently heat the reaction mixture.[6]
Insufficient Inert Atmosphere Oxygen can lead to catalyst deactivation and promote side reactions like homocoupling.[7] Ensure all solvents and reagents are rigorously degassed, and the reaction is maintained under an inert atmosphere (e.g., argon or nitrogen).[1]
Issue 2: Significant Side Product Formation
Side Product Potential Cause Recommended Solution
Protodebromination Product High reaction temperatures or unsuitable base/solvent combinations can generate palladium hydride species that lead to protodebromination.[6]Attempt the reaction at a lower temperature. Screen different bases and ensure the use of anhydrous solvents.[6]
Homocoupling of Coupling Partner Presence of oxygen in the reaction mixture.[6][7] A large excess of the coupling partner can also increase homocoupling.Rigorously degas all solvents and reagents. Use a stoichiometry closer to 1:1.1 (aryl halide:coupling partner).[6]
Palladium Black Formation Catalyst decomposition due to high temperature or instability of the catalytic complex.[5]Try running the reaction at a lower temperature for a longer duration.[6] Ensure an appropriate ligand-to-palladium ratio to stabilize the catalyst.[1]

Catalyst and Condition Selection Tables

The following tables provide starting points for catalyst and condition selection for various cross-coupling reactions with this compound. Optimization will likely be required for specific substrates.

Suzuki-Miyaura Coupling
Parameter Recommendation Notes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(PPh₃)₄ is a Pd(0) source and may not require an initial reduction step.[1]
Ligand PPh₃, SPhos, XPhosFor challenging couplings, bulky biarylphosphine ligands like SPhos or XPhos are recommended.[1][8]
Catalyst Loading 1-5 mol%Start with a higher loading and reduce upon successful coupling.[1]
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equivalents)K₃PO₄ is often a robust choice for heteroaryl halides.[1][2]
Solvent 1,4-Dioxane/H₂O (e.g., 4:1), Toluene/H₂O, DMFThe use of an aqueous co-solvent is common.[1]
Temperature 80-110 °CStart at the lower end to maximize selectivity and minimize side reactions.[1][8]
Buchwald-Hartwig Amination
Parameter Recommendation Notes
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(II) precursors.[9]
Ligand XPhos, RuPhos, BrettPhosThe choice of ligand can be critical. BrettPhos is often superior for primary amines, while RuPhos can be more effective for secondary amines.[9][10]
Catalyst Loading 1-3 mol% Pd, 1.2-2x mol% LigandThe ligand-to-palladium ratio is important for catalyst stability and activity.[1]
Base NaOtBu, LiHMDS, K₃PO₄A strong, non-nucleophilic base is typically required.[9]
Solvent Toluene, 1,4-DioxaneUse dry, degassed solvents.
Temperature 80-120 °CHigher temperatures may be needed for less reactive amines.[9]
Sonogashira Coupling
Parameter Recommendation Notes
Palladium Precursor Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a common choice.[11]
Copper Co-catalyst CuI (1-5 mol%)Essential for the traditional Sonogashira catalytic cycle, but copper-free conditions are also possible.[1][7]
Ligand PPh₃Often part of the palladium precursor.
Catalyst Loading 1-5 mol% PdStart with a higher loading for difficult couplings.
Base Et₃N, DIPA (≥ 2 equivalents)The base often serves as the solvent or co-solvent.[1]
Solvent THF, DMF, Toluene, or neat amine baseEnsure solvents are anhydrous and degassed.[7]
Temperature Room Temperature to 80 °CAryl bromides may require heating.[7]

Experimental Protocols & Workflows

General Experimental Workflow for Cross-Coupling

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Work-up cluster_purification Purification prep1 Oven-dry glassware prep2 Degas solvents setup1 Add this compound, coupling partner, and base to flask prep2->setup1 setup2 Evacuate and backfill with inert gas (3x) setup1->setup2 setup3 Add solvent, Pd precursor, and ligand via syringe setup2->setup3 setup4 Heat and stir reaction mixture setup3->setup4 monitor1 Monitor by TLC/LC-MS setup4->monitor1 monitor1->setup4 Incomplete workup1 Cool to RT monitor1->workup1 Reaction Complete workup2 Quench reaction workup1->workup2 workup3 Liquid-liquid extraction workup2->workup3 purify1 Dry organic layer workup3->purify1 purify2 Concentrate in vacuo purify1->purify2 purify3 Column chromatography purify2->purify3 product Isolated Product purify3->product

Caption: General experimental workflow for cross-coupling reactions.

Decision Tree for Troubleshooting Low Yield

G start Low or No Yield Observed q1 Is the inert atmosphere rigorously maintained? start->q1 sol1 Improve degassing of solvents. Ensure positive pressure of Ar/N₂. q1->sol1 No q2 Is a precipitate (e.g., Pd black) observed? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run optimized reaction sol1->end_node sol2 Lower reaction temperature. Screen different ligands for better catalyst stability. q2->sol2 Yes q3 Are all reagents soluble? q2->q3 No a2_yes Yes a2_no No sol2->end_node sol3 Screen alternative solvents or solvent mixtures (e.g., Toluene, Dioxane). q3->sol3 No q4 Is the catalyst system appropriate? q3->q4 Yes a3_yes Yes a3_no No sol3->end_node sol4 Screen different Pd precursors, ligands (e.g., SPhos, XPhos), and bases (e.g., K₃PO₄, NaOtBu). q4->sol4 No q4->end_node Yes (Consider other factors) a4_yes Yes a4_no No sol4->end_node

Caption: Decision tree for troubleshooting low yield in cross-coupling.

References

stability issues of 5-Bromo-3-methoxypyrazin-2-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Bromo-3-methoxypyrazin-2-amine, a key intermediate in pharmaceutical and agrochemical research, under acidic conditions.[1][2] Researchers may encounter challenges during synthetic reactions, purification, or analytical method development in acidic environments. This guide is designed to assist researchers, scientists, and drug development professionals in addressing these potential issues.

Troubleshooting Guide

This section addresses specific problems that may arise when working with this compound in an acidic medium.

Observed Issue Potential Cause Recommended Action
Unexpected Peaks in Chromatogram Degradation of the parent compound into one or more new products.1. Characterize the new peaks using LC-MS or other appropriate analytical techniques to identify potential degradants. 2. Perform a forced degradation study under controlled acidic conditions to confirm the degradation pathway. 3. Adjust experimental conditions to use a milder acid, lower temperature, or shorter reaction time.
Low Yield or Recovery The compound may be degrading under the acidic conditions of the reaction or workup.1. Monitor the reaction progress closely using techniques like TLC or HPLC to identify the point at which degradation occurs. 2. Consider alternative synthetic routes that avoid harsh acidic conditions. 3. Neutralize the reaction mixture promptly during workup to minimize exposure to acid.
Change in Physical Appearance (e.g., color) Formation of colored degradation products or impurities.1. Isolate and identify the colored species. 2. Review the purity of the starting material for any potential acid-labile impurities. 3. Employ purification techniques such as recrystallization or column chromatography to remove colored impurities.
Inconsistent Analytical Results The compound may be unstable in the acidic mobile phase used for chromatography.1. Evaluate the stability of the sample in the analytical mobile phase over time. 2. If instability is confirmed, consider using a mobile phase with a higher pH or a different analytical technique. 3. Ensure samples are analyzed promptly after preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic conditions?

A1: Based on the structure of this compound, the primary stability concerns in acidic media are potential protonation of the pyrazine ring and the exocyclic amino group, and the possibility of acid-catalyzed hydrolysis of the methoxy group. Under more stringent conditions (e.g., elevated temperatures, strong acids), degradation of the pyrazine ring itself could occur, although this is generally less likely for aromatic heterocyclic systems.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: The most probable degradation product resulting from acid-catalyzed hydrolysis would be the corresponding hydroxylated pyrazine, 5-Bromo-3-hydroxypyrazin-2-amine. Other potential, but less common, degradation products could arise from more extensive decomposition of the pyrazine ring.

Q3: How can I perform a forced degradation study to assess the acidic stability of this compound?

A3: A forced degradation study is a systematic way to evaluate the stability of a substance under stressed conditions.[3] For acidic conditions, a typical protocol involves dissolving the compound in a solution of a mineral acid (e.g., HCl or H2SO4) at a known concentration and temperature. Samples are then taken at various time points and analyzed by a stability-indicating analytical method, such as HPLC, to quantify the remaining parent compound and detect any degradation products.

Q4: Are there any analytical methods recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the stability of aromatic compounds like this compound. A stability-indicating method should be developed and validated to ensure that the parent compound can be resolved from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying the structures of any new products formed during degradation.

Experimental Protocols

Protocol for Forced Degradation Under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic solution.

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Prepare acidic stress solutions of varying concentrations (e.g., 0.1 N HCl, 1 N HCl).

    • Add a known volume of the stock solution to a volumetric flask and dilute with the acidic stress solution to achieve the desired final concentration of the active pharmaceutical ingredient (API).

    • Prepare a control sample by diluting the stock solution with the organic solvent and water (without acid).

  • Incubation:

    • Incubate the stressed and control samples at a specific temperature (e.g., room temperature, 40°C, 60°C).

    • Protect the samples from light if the compound is known to be light-sensitive.

  • Sampling and Analysis:

    • Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic samples with a suitable base (e.g., NaOH) before analysis to prevent further degradation.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound at each time point.

    • Identify and quantify any degradation products formed.

Data Presentation

Table 1: Illustrative Data from a Forced Degradation Study of this compound under Acidic Conditions
Condition Time (hours) % Assay of Parent Compound % Area of Major Degradant (RT = X.X min)
0.1 N HCl at RT0100.00.0
898.51.2
2495.24.5
1 N HCl at RT0100.00.0
892.17.6
2485.314.1
1 N HCl at 60°C0100.00.0
280.718.9
865.433.8

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Diagram 1: Potential Acid-Catalyzed Degradation Pathway

G parent This compound degradant 5-Bromo-3-hydroxypyrazin-2-amine parent->degradant  H+ / H2O (Hydrolysis) methanol Methanol

Caption: Potential hydrolysis of the methoxy group under acidic conditions.

Diagram 2: Troubleshooting Workflow for Unexpected Chromatographic Peaks

G start Unexpected Peak Observed in Acidic Sample step1 Characterize Peak (e.g., LC-MS) start->step1 step2 Is it a known impurity? step1->step2 step3a Modify purification process to remove impurity step2->step3a Yes step3b Is it a degradation product? step2->step3b No end Stability Issue Resolved step3a->end step4 Perform Forced Degradation Study step3b->step4 Yes step5 Identify Degradation Pathway step4->step5 step6 Optimize Conditions: - Milder Acid - Lower Temperature - Shorter Reaction Time step5->step6 step6->end

Caption: A logical workflow for investigating unexpected peaks.

References

preventing dehalogenation of 5-Bromo-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for 5-Bromo-3-methoxypyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during its use in synthesis: dehalogenation . Here you will find troubleshooting guides, FAQs, and optimized experimental protocols to help minimize this unwanted side reaction and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

A1: Dehalogenation (or hydrodehalogenation) is an undesired side reaction where the bromine atom on the pyrazine ring is replaced by a hydrogen atom.[1][2] This is problematic because it consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a significant byproduct that can be difficult to separate during purification.[1][3][4]

Q2: What is the primary cause of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: In reactions like Suzuki, Buchwald-Hartwig, and Sonogashira coupling, the main culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][4] This Pd-H intermediate can reductively eliminate with the pyrazine substrate to yield the dehalogenated byproduct instead of the desired product.

Q3: Where do these hydride species come from?

A3: Hydride species (H⁻) can be generated from several sources within the reaction mixture:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are common sources, especially at elevated temperatures.[3][5]

  • Solvents: Protic solvents like alcohols can act as hydride donors. Some aprotic solvents like DMF can also be a source, particularly if they contain water.[1][3][6]

  • Water: Trace amounts of water can react with reagents or bases to generate hydrides.[1][7]

  • Reagents: Impurities in reagents, such as borane (B-H) species in boronic acids, can contribute.[3][4]

Q4: How does the electron-deficient pyrazine ring affect the reaction?

A4: The two nitrogen atoms in the pyrazine ring make it electron-deficient and can coordinate to the palladium catalyst.[8][9] This can sometimes inhibit or alter the catalyst's activity, potentially favoring side reactions like dehalogenation. Therefore, the choice of a suitable ligand is critical to shield the palladium center and promote the desired reaction pathway.[8]

Q5: Should I protect the 2-amino group on the pyrazine ring?

A5: While many cross-coupling reactions tolerate primary amines, they can sometimes interfere with the catalyst or act as a base.[8] If you are observing complex side reactions or catalyst inhibition, protection of the amino group (e.g., as a Boc-carbamate or a pivalamide) can be a viable strategy to improve reaction outcomes. However, it is often possible to achieve successful coupling without protection by carefully optimizing other reaction parameters.[8]

Troubleshooting Guides

This section provides specific solutions for minimizing dehalogenation in common cross-coupling reactions.

Guide 1: Suzuki-Miyaura Coupling

Issue: Significant formation of 3-methoxy-pyrazin-2-amine byproduct is observed during the Suzuki-Miyaura coupling.

Troubleshooting Workflow

G start High Dehalogenation Observed in Suzuki Coupling q_base What base is being used? start->q_base ans_base_strong Strong Alkoxide (e.g., NaOtBu, KOEt) q_base->ans_base_strong ans_base_good Weaker Inorganic (e.g., K₃PO₄, Cs₂CO₃) q_base->ans_base_good q_ligand What ligand is being used? ans_ligand_poor Less Bulky/Electron-Rich (e.g., PPh₃) q_ligand->ans_ligand_poor ans_ligand_good Bulky & Electron-Rich (e.g., XPhos, SPhos) q_ligand->ans_ligand_good q_solvent Is the solvent anhydrous and aprotic? ans_solvent_bad Protic or Wet (e.g., EtOH, wet DMF) q_solvent->ans_solvent_bad ans_solvent_good Yes q_solvent->ans_solvent_good q_temp Is the temperature >100°C? ans_temp_high Yes q_temp->ans_temp_high ans_temp_ok No q_temp->ans_temp_ok sol_base Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃. ans_base_strong->sol_base ans_base_good->q_ligand sol_ligand Use a bulky, electron-rich ligand like XPhos, SPhos, or RuPhos. ans_ligand_poor->sol_ligand ans_ligand_good->q_solvent sol_solvent Use anhydrous toluene or dioxane. Ensure all reagents are dry. ans_solvent_bad->sol_solvent ans_solvent_good->q_temp sol_temp Lower temperature to 80-90°C. Monitor reaction closely. ans_temp_high->sol_temp end_node Optimized Reaction ans_temp_ok->end_node sol_base->q_ligand sol_ligand->q_solvent sol_solvent->q_temp sol_temp->end_node

Caption: Troubleshooting workflow for Suzuki coupling dehalogenation.

Recommended Suzuki Coupling Conditions
ParameterRecommendedTo AvoidRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst (e.g., XPhos Pd G3)Pd(PPh₃)₄ (can be less effective)Modern pre-catalysts and ligand systems are generally more active and selective.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos)[3][10]Less bulky ligands (e.g., PPh₃)Bulky ligands accelerate the desired reductive elimination, outcompeting dehalogenation.[1][4]
Base Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[1][4][10]Strong alkoxide bases (e.g., NaOtBu, KOEt), NaOHWeaker bases are less likely to generate Pd-H species.[1]
Solvent Anhydrous, aprotic solvents (e.g., Toluene, 1,4-Dioxane)[1][6]Protic solvents (alcohols), DMF, wet solventsAprotic solvents minimize the availability of hydride donors.
Temperature 80 - 100 °C> 110 °CLowering the temperature can suppress the dehalogenation side reaction more than the desired coupling.[4]
Optimized Suzuki Coupling Protocol

Reagents:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.3 mol%)

  • K₃PO₄ (2.0 eq)

  • Anhydrous, degassed Toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, add Pd₂(dba)₃ and XPhos, and add a small amount of the reaction solvent to form a slurry.

  • Add the catalyst/ligand slurry to the Schlenk tube containing the substrates and base.

  • Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the starting halide.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Stop the reaction once the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Guide 2: Buchwald-Hartwig Amination

Issue: The desired C-N coupled product is formed in low yield, with significant recovery of 3-methoxy-pyrazin-2-amine.

Key Considerations for Buchwald-Hartwig

The principles for avoiding dehalogenation are similar to Suzuki coupling. The choice of base is particularly critical. While strong bases like NaOtBu are standard for this reaction, they are a primary cause of dehalogenation.[5][11] Using weaker inorganic bases is a key modification.

Recommended Buchwald-Hartwig Conditions
ParameterRecommendedTo AvoidRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst (e.g., RuPhos Pd G3)Highly active catalysts without appropriate ligandsPre-catalysts offer stability and reliable activation.
Ligand Bulky, electron-rich biaryl phosphines (e.g., RuPhos, XPhos)[3][4]Small, less electron-donating ligandsPromotes C-N reductive elimination and prevents catalyst inhibition by the pyrazine nitrogens.
Base K₃PO₄, Cs₂CO₃, LiHMDS[12]NaOtBu, KOtBuWeaker inorganic bases or non-alkoxide strong bases reduce the risk of β-hydride elimination.[13]
Solvent Anhydrous Toluene, DioxaneAlcohols, wet solventsMinimizes external hydride sources.
Temperature 90 - 110 °CProlonged heating at high temperaturesBalance reaction rate with minimizing side reactions.[14]
Optimized Buchwald-Hartwig Protocol

Reagents:

  • This compound (1.0 eq)

  • Amine coupling partner (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • K₃PO₄ (1.5 eq)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃, RuPhos, and K₃PO₄ to an oven-dried reaction tube.

  • Add this compound and the desired amine coupling partner.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the mixture to 100-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue via column chromatography.

Guide 3: Sonogashira Coupling

Issue: In addition to dehalogenation, significant homocoupling of the terminal alkyne (Glaser coupling) is observed.

Key Considerations for Sonogashira

The traditional Sonogashira reaction uses a copper(I) co-catalyst, which can promote the undesirable homocoupling of the alkyne.[15] The amine base can also contribute to dehalogenation. Copper-free conditions often provide cleaner reactions for complex substrates.

Recommended Sonogashira Conditions
ParameterRecommendedTo AvoidRationale
Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄High loadings of very active catalystsStandard catalysts are often effective.
Co-catalyst Copper-Free ConditionsCuI (if homocoupling is an issue)Eliminating copper prevents Glaser homocoupling.[16][17]
Ligand PPh₃ (standard), or bulky phosphines if dehalogenation persistsNo additional ligandLigands stabilize the palladium catalyst.
Base Amine base (e.g., Et₃N, i-Pr₂NH) or inorganic base (K₂CO₃, Cs₂CO₃) for copper-freeExcessively strong basesThe base is required to deprotonate the alkyne and neutralize HBr.
Solvent Anhydrous THF, DMF, TolueneProtic solventsStandard aprotic polar or non-polar solvents work well.
Temperature Room Temperature to 60 °CHigh temperaturesSonogashira couplings are often feasible at lower temperatures, which suppresses side reactions.
Optimized Copper-Free Sonogashira Protocol

Reagents:

  • This compound (1.0 eq)

  • Terminal Alkyne (1.5 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • i-Pr₂NH (Diisopropylamine) (2.0 eq)

  • Anhydrous THF

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound and Pd(PPh₃)₄.

  • Add anhydrous THF, followed by the terminal alkyne and diisopropylamine.

  • Stir the reaction at room temperature or heat gently to 40-50 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water and brine.

  • Dry the organic layer, filter, and concentrate. Purify by column chromatography.

Visualization of Key Pathways

The following diagrams illustrate the chemical logic behind dehalogenation and the recommended troubleshooting approach.

G cluster_cycle Catalytic Cycle cluster_side_reaction Dehalogenation Pathway pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Oxidative Addition (Ar-Br) transmetalation Transmetalation (Suzuki, etc.) oa_complex->transmetalation pd_h_complex H-Pd(II)(Br)L₂ oa_complex->pd_h_complex H⁻ Attack or σ-bond metathesis re_complex Ar-Pd(II)(R)L₂ transmetalation->re_complex product Desired Product (Ar-R) re_complex->product Reductive Elimination product->pd0 hydride_source Hydride Source (Base, Solvent, H₂O) hydride_source->pd_h_complex dehalogenated_product Dehalogenated Byproduct (Ar-H) pd_h_complex->dehalogenated_product Reductive Elimination dehalogenated_product->pd0

Caption: Competing pathways of cross-coupling vs. dehalogenation.

G center Formation of Pd-H Species base Strong Alkoxide Bases (e.g., NaOtBu) base_mech β-Hydride Elimination base->base_mech solvent Protic / Wet Solvents (e.g., EtOH, DMF+H₂O) solvent_mech Direct Hydride Donation or Degradation solvent->solvent_mech reagents Reagent Impurities (e.g., B-H in Boronic Acids) reagents_mech Trace Hydride Donors reagents->reagents_mech temp High Temperature (>110°C) temp_mech Accelerates Decomposition Pathways temp->temp_mech base_mech->center solvent_mech->center reagents_mech->center temp_mech->center

Caption: Primary sources contributing to unwanted Pd-H formation.

References

Navigating the Scale-Up Synthesis of 5-Bromo-3-methoxypyrazin-2-amine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful scale-up of 5-Bromo-3-methoxypyrazin-2-amine, a crucial intermediate in pharmaceutical development, presents a unique set of challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies. This technical support center provides troubleshooting guides and frequently asked questions to address potential issues encountered during the synthesis of this compound at an industrial scale.

Synthesis Overview

The industrial synthesis of this compound is typically a two-step process:

  • Bromination: 2-Aminopyrazine is first brominated to form the intermediate, 2-amino-3,5-dibromopyrazine.

  • Methoxylation: The dibrominated intermediate then undergoes a selective nucleophilic aromatic substitution with sodium methoxide to yield the final product.

2-Aminopyrazine 2-Aminopyrazine Bromination Bromination 2-Aminopyrazine->Bromination Brominating Agent (e.g., NBS, Bromine) 2-Amino-3,5-dibromopyrazine 2-Amino-3,5-dibromopyrazine Bromination->2-Amino-3,5-dibromopyrazine Intermediate Methoxylation Methoxylation 2-Amino-3,5-dibromopyrazine->Methoxylation Sodium Methoxide This compound This compound Methoxylation->this compound Final Product

Caption: Synthetic pathway for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges that may arise during the scale-up synthesis.

Step 1: Bromination of 2-Aminopyrazine

Q1: What are the primary safety concerns when handling bromine at an industrial scale?

A1: Bromine is a highly corrosive and toxic substance. Key safety considerations for large-scale operations include:

  • Engineering Controls: All manipulations should be conducted in a well-ventilated area, preferably within a closed system to prevent the release of bromine vapors.

  • Personal Protective Equipment (PPE): Personnel must wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and full-body suits.

  • Spill Management: Have a clear and practiced spill response plan, including the availability of neutralizing agents like sodium thiosulfate.

Q2: How can the risk of a thermal runaway reaction be mitigated during bromination?

A2: The bromination of amines is an exothermic reaction, and the risk of thermal runaway increases with scale.[1] To mitigate this:

  • Controlled Addition: Add the brominating agent slowly and in a controlled manner to manage the rate of heat generation.

  • Effective Cooling: Utilize a robust cooling system to maintain the desired reaction temperature. The efficiency of heat removal is critical in large reactors.

  • Dilution: Conducting the reaction in a suitable solvent can help to dissipate heat more effectively.

  • Alternative Reagents: Consider using N-bromosuccinimide (NBS) as a brominating agent, which is generally considered safer to handle than elemental bromine and can offer high yields (often exceeding 90%).[2]

Q3: What are the common impurities formed during the bromination of 2-aminopyrazine, and how can they be controlled?

A3: The primary impurity is the over-brominated product, 2-amino-3,5-dibromopyrazine. To control its formation:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent.

  • Temperature Control: Maintain a consistent and low reaction temperature, as higher temperatures can favor over-bromination. One source suggests carrying out the reaction at -5°C.[3]

  • Reaction Monitoring: Regularly monitor the reaction progress using techniques like HPLC to stop the reaction once the desired product is formed.

Parameter Recommendation for Scale-Up Potential Issues
Brominating Agent N-Bromosuccinimide (NBS) or BromineBromine is highly corrosive and toxic.
Solvent Glacial Acetic Acid or a mixture of DMSO and water.[2][3]Ensure compatibility with reactor materials.
Temperature -5°C to 10°C[3]Exceeding this range can lead to over-bromination.
Reaction Time 4-24 hours, depending on scale and temperature.[3]Incomplete reaction or side product formation.
Yield >90% can be achieved with optimized conditions.[2]Lower yields may indicate suboptimal conditions.
Step 2: Selective Methoxylation

Q4: What are the key safety precautions for handling sodium methoxide solutions on a large scale?

A4: Sodium methoxide is a corrosive and flammable material. Safe handling practices include:

  • Inert Atmosphere: Handle under a dry, inert atmosphere (e.g., nitrogen) to prevent reaction with moisture and air.

  • Grounding: Ensure all equipment is properly grounded to prevent static discharge, which could ignite methanol vapors.

  • Material Compatibility: Use equipment made of compatible materials, as sodium methoxide can be corrosive.

  • Exothermic Reaction: The reaction of sodium methoxide with the dibrominated intermediate is exothermic. Ensure adequate cooling capacity.

Q5: How is the regioselectivity of the methoxylation controlled to favor substitution at the 3-position?

A5: The selective methoxylation at the 3-position is a critical step. The pyrazine ring's electronics and the reaction conditions influence this selectivity. The presence of the amino group at the 2-position and the bromine at the 5-position directs the nucleophilic attack of the methoxide ion preferentially to the 3-position. Careful control of temperature and reaction time is crucial to minimize the formation of other isomers.

Q6: What are potential impurities in the final product and how can they be minimized?

A6: Potential impurities include unreacted 2-amino-3,5-dibromopyrazine and the di-methoxylated byproduct. To minimize these:

  • Stoichiometry: Precise control over the amount of sodium methoxide is necessary to avoid di-substitution.

  • Temperature and Time: Optimize the reaction temperature and time to drive the reaction to completion without promoting side reactions.

  • Work-up: A careful work-up procedure is essential to remove unreacted starting materials and byproducts.

Parameter Recommendation for Scale-Up Potential Issues
Reagent Sodium methoxide in methanolHighly flammable and corrosive.
Solvent MethanolEnsure anhydrous conditions.
Temperature Typically reflux temperature of methanolHigher temperatures may lead to side reactions.
Reaction Time Monitor by HPLC until completionIncomplete reaction or byproduct formation.
Yield Dependent on optimization, aim for high conversion.Lower yields due to incomplete reaction or loss during work-up.

Work-up and Purification

Troubleshooting Industrial Filtration and Crystallization

Q7: The filtration of the crude product is slow. What can be done to improve it?

A7: Slow filtration at an industrial scale can be a significant bottleneck. Consider the following:

  • Crystal Morphology: The size and shape of the crystals greatly influence filtration speed. Aim for larger, more uniform crystals during the crystallization step.

  • Filter Type: Ensure the filter medium is appropriate for the particle size of your product.

  • Pressure/Vacuum: Optimize the pressure or vacuum applied during filtration. Excessive pressure can lead to filter cake compression and slower filtration.

  • Agitation: In some cases, gentle agitation in the filter can prevent cake packing.

Q8: The purity of the final product after crystallization is not meeting specifications. What are the troubleshooting steps?

A8: Impurities can be trapped in the crystal lattice or adsorbed on the crystal surface. To improve purity:

  • Solvent Selection: The choice of crystallization solvent is critical. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature, while impurities should remain soluble at all temperatures.

  • Cooling Rate: A slow and controlled cooling rate generally leads to the formation of purer crystals. Rapid cooling can trap impurities.

  • Washing: Ensure the filter cake is washed with an appropriate solvent to remove residual mother liquor containing impurities.

  • Recrystallization: If a single crystallization is insufficient, a second recrystallization step may be necessary.

cluster_0 Filtration Issues cluster_1 Potential Causes cluster_2 Solutions Slow Filtration Slow Filtration Clogged Filter Clogged Filter Incomplete Solvent Removal Incomplete Solvent Removal Fine Particles Fine Particles Fine Particles->Slow Filtration Improper Filter Media Improper Filter Media Improper Filter Media->Clogged Filter Inefficient Washing Inefficient Washing Inefficient Washing->Incomplete Solvent Removal High Viscosity High Viscosity High Viscosity->Slow Filtration Optimize Crystallization Optimize Crystallization Optimize Crystallization->Fine Particles Select Appropriate Filter Select Appropriate Filter Select Appropriate Filter->Improper Filter Media Improve Washing Technique Improve Washing Technique Improve Washing Technique->Inefficient Washing Dilute Slurry Dilute Slurry Dilute Slurry->High Viscosity

Caption: Troubleshooting logic for industrial filtration.

Conclusion

The scale-up synthesis of this compound requires a thorough understanding of the reaction mechanisms, potential hazards, and purification challenges. By implementing robust process controls, adhering to strict safety protocols, and employing effective troubleshooting strategies, researchers and drug development professionals can successfully navigate the complexities of large-scale production, ensuring a reliable supply of this vital pharmaceutical intermediate.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Characterization of 5-Bromo-3-methoxypyrazin-2-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for the characterization of 5-Bromo-3-methoxypyrazin-2-amine and its potential reaction products. It offers a comparative analysis with alternative analytical techniques and includes detailed experimental protocols to assist researchers in selecting the most suitable methods for their specific needs.

Mass Spectrometry Analysis of this compound

Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of this compound, a versatile building block in medicinal chemistry. Due to its chemical structure, featuring a pyrazine ring, a bromine atom, a methoxy group, and an amino group, its mass spectrum exhibits a characteristic fragmentation pattern.

The molecular weight of this compound is 204.02 g/mol , and its molecular formula is C₅H₆BrN₃O. The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]+ and [M+2]+).

Predicted Fragmentation Pattern

Based on established fragmentation rules for aromatic amines, methoxy-substituted heterocycles, and brominated compounds, the following fragmentation pathways under electron ionization (EI) are predicted for this compound:

  • Alpha-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. However, in an aromatic system, this is less prevalent. Instead, cleavage of the bond between the amino group and the pyrazine ring can occur.

  • Loss of Methyl Radical: The methoxy group can undergo cleavage to lose a methyl radical (•CH₃), resulting in a fragment ion at [M-15]+.

  • Loss of Carbon Monoxide: The pyrazine ring can undergo ring cleavage, often with the loss of neutral molecules like carbon monoxide (CO), leading to a fragment at [M-28]+.

  • Loss of Ammonia: Primary aromatic amines can lose a neutral ammonia (NH₃) molecule, resulting in a fragment at [M-17]+.[1]

  • Loss of Bromine Radical: Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical (•Br), resulting in a fragment at [M-79/81]+.

Table 1: Predicted Mass Spectrometry Fragments for this compound

m/z (predicted)Ion Formula (predicted)Description
204/206[C₅H₆BrN₃O]⁺Molecular ion peak with bromine isotopic pattern
189/191[C₄H₃BrN₃O]⁺Loss of a methyl radical (•CH₃) from the methoxy group
176/178[C₄H₆BrN₂]⁺Loss of carbon monoxide (CO) from the pyrazine ring
187/189[C₅H₃BrN₂O]⁺Loss of ammonia (NH₃) from the amino group
125[C₅H₆N₃O]⁺Loss of a bromine radical (•Br)

Comparison with Alternative Analytical Techniques

While mass spectrometry is a primary tool for the characterization of this compound, other analytical techniques provide complementary information.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition, structural information via fragmentation.High sensitivity, high specificity, suitable for complex mixtures when coupled with chromatography.Isomers may not be distinguishable without chromatography, fragmentation can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.Non-destructive, provides unambiguous structure elucidation.Lower sensitivity than MS, requires pure samples, can be time-consuming.
High-Performance Liquid Chromatography (HPLC) with UV Detection Purity assessment, quantification.Robust, reproducible, widely available.Limited structural information, requires a chromophore for UV detection.
Gas Chromatography (GC) with Flame Ionization Detection (FID) Purity of volatile derivatives, quantification.High resolution for volatile compounds.Not suitable for non-volatile or thermally labile compounds without derivatization.
Infrared (IR) Spectroscopy Identification of functional groups.Fast, non-destructive, provides information on bonding.Provides limited information on the overall molecular structure.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis of this compound, particularly for assessing its purity and identifying volatile byproducts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless (1 µL injection volume).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique for the quantification of this compound in complex matrices.

Instrumentation:

  • High-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

LC Conditions:

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Multiple Reaction Monitoring (MRM) Transitions: Precursor ion (m/z 205, [M+H]⁺) to product ions (to be determined by infusion of a standard).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity & Quantification synthesis Synthesis of 5-Bromo-3- methoxypyrazin-2-amine purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (GC-MS, LC-MS/MS) - Molecular Weight - Fragmentation Pattern purification->ms nmr NMR Spectroscopy (¹H, ¹³C) - Detailed Structure purification->nmr ir IR Spectroscopy - Functional Groups purification->ir hplc HPLC-UV - Purity Assessment purification->hplc gc GC-FID (for volatile derivatives) - Purity Assessment purification->gc quant_ms LC-MS/MS (MRM) - Quantification purification->quant_ms atr_signaling_pathway dna_damage DNA Damage (e.g., Double-Strand Breaks) atr ATR Kinase dna_damage->atr activates chk1 CHK1 Kinase atr->chk1 phosphorylates (activates) cdc25 Cdc25 Phosphatases chk1->cdc25 phosphorylates (inhibits) cell_cycle Cell Cycle Arrest cdc25->cell_cycle promotes cell cycle progression (when active) dna_repair DNA Repair cell_cycle->dna_repair apoptosis Apoptosis cell_cycle->apoptosis aminopyrazine This compound (or similar aminopyrazines) aminopyrazine->atr inhibits

References

Reactivity Under the Microscope: A Comparative Analysis of 5-Bromo-3-methoxypyrazin-2-amine and Bromo-pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in the synthesis of novel chemical entities is a critical decision. The reactivity of these fragments in widely-used cross-coupling reactions dictates the efficiency and feasibility of synthetic routes. This guide provides an objective comparison of the reactivity of 5-Bromo-3-methoxypyrazin-2-amine with common bromo-pyridine isomers (2-bromopyridine, 3-bromopyridine, and 4-bromopyridine) in palladium-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

The pyrazine ring, an electron-deficient diazine, presents a unique electronic landscape compared to the pyridine ring.[1][2] This inherent electronic difference, further modulated by substituents, significantly influences the reactivity of the carbon-bromine bond in cross-coupling reactions. Generally, the more electron-deficient the aromatic ring, the more facile the oxidative addition of the aryl halide to the palladium catalyst, a key step in many cross-coupling catalytic cycles. Consequently, bromopyrazines are anticipated to exhibit higher reactivity compared to their bromopyridine counterparts.

The subject of this guide, this compound, possesses two electron-donating groups (an amino and a methoxy group) which can modulate the overall electron density of the pyrazine ring.[1][3] Despite this, the presence of two nitrogen atoms in the pyrazine ring is expected to maintain its electron-deficient character, suggesting a potentially higher reactivity in comparison to bromopyridines.

Quantitative Reactivity Comparison

Suzuki Cross-Coupling

The Suzuki coupling is a versatile method for the formation of C-C bonds. The reactivity of the bromo-pyridine is influenced by the position of the bromine atom and the nature of other substituents.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100Moderate to Good[4]
3-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O80-90Not specified[5]
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9585[6][7]
2-Amino-5-bromo-4-methylpyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9585[8][9]

Inference for this compound: Due to the electron-deficient nature of the pyrazine ring, it is anticipated that this compound would exhibit equal or greater reactivity in Suzuki couplings compared to the bromo-pyridines listed above, likely providing high yields under similar or even milder conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds. The success of this reaction with heteroaryl halides can be challenging due to the potential for the nitrogen atom of the heterocycle to coordinate to and inhibit the palladium catalyst.[10]

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-BromopyridinePyrrolidinePd(OAc)₂ / RuPhosNaOtBuToluene11068[11][12]
5-Bromo-N-phenylpyridin-3-amineAnilinePd₂(dba)₃ / BINAPNaOtBuToluene100-110Not specified[13]
2-Amino-5-bromo-4-methylpyridineVarious aminesRepresentative conditions providedNaOtBu or K₃PO₄Toluene or Dioxane80-110Not specified[14]

Inference for this compound: The increased electron deficiency of the pyrazine ring in this compound may facilitate the oxidative addition step. However, the presence of two ring nitrogens and an exocyclic amino group could also lead to catalyst inhibition. Therefore, while potentially more reactive, careful selection of ligands and reaction conditions would be crucial for a successful Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp² and sp hybridized carbon atoms. The reactivity follows the general trend of I > Br > Cl for the halide.[15][16]

SubstrateAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100up to 96[3]
5-Bromo-N-phenylpyridin-3-amineTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃NDMF100Not specified[17]
2-Bromo-3-methoxypyridineTerminal AlkynePd(PPh₃)₄ / CuIEt₃NDMF80-100Not specified[18]

Inference for this compound: The electron-withdrawing nature of the pyrazine ring is expected to enhance the reactivity of the C-Br bond in this compound towards Sonogashira coupling, potentially leading to high yields under standard conditions.

Experimental Protocols

The following are generalized experimental protocols for Suzuki, Buchwald-Hartwig, and Sonogashira reactions. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Bromo-heterocycle (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, Toluene/water)

Procedure:

  • To a dry Schlenk flask, add the bromo-heterocycle, arylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4][5][8][19]

General Protocol for Buchwald-Hartwig Amination

Materials:

  • Bromo-heterocycle (1.0 eq)

  • Amine (1.2 - 2.0 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.

  • Add the bromo-heterocycle and the base.

  • Add the anhydrous and degassed solvent via syringe.

  • Finally, add the amine via syringe.

  • Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.[1][13][15]

General Protocol for Sonogashira Coupling

Materials:

  • Bromo-heterocycle (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., Triethylamine or Diisopropylethylamine, 2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., DMF, THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromo-heterocycle, palladium catalyst, and copper(I) iodide.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic layers.

  • Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[3][17][20]

Visualizing Reaction Pathways

To further illustrate the processes discussed, the following diagrams, generated using the DOT language, depict a generalized experimental workflow and the catalytic cycle for a Suzuki cross-coupling reaction.

experimental_workflow reagent_prep Reagent & Glassware Preparation (Drying & Degassing) reaction_setup Reaction Setup under Inert Atmosphere (Addition of Solids) reagent_prep->reaction_setup solvent_addition Solvent & Liquid Reagent Addition reaction_setup->solvent_addition reaction Reaction at Elevated Temperature (Monitoring by TLC/LC-MS) solvent_addition->reaction workup Aqueous Workup (Quenching & Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for cross-coupling reactions.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_complex R-Pd(II)(Br)L_n pd0->pd_complex R-Br transmetalation Transmetalation pd_r_r R-Pd(II)(R')L_n pd_complex->pd_r_r [R'-B(OR)₂(Base)]⁻ r_b R'-B(OR)₂ base Base pd_r_r->pd0 reductive_elimination Reductive Elimination product R-R' reductive_elimination->product

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Analysis of 5-Bromo-3-methoxypyrazin-2-amine Derivatives Against Known Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Evaluating Novel Kinase Inhibitors

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 5-Bromo-3-methoxypyrazin-2-amine has emerged as a versatile building block for the synthesis of potent kinase inhibitors, particularly targeting the Aurora kinase family. This guide provides a comparative overview of the potential biological activity of this compound derivatives against a panel of well-established Aurora kinase inhibitors, supported by experimental data and detailed protocols.

Quantitative Comparison of Inhibitory Activity

While specific inhibitory data for a comprehensive set of this compound derivatives against Aurora kinases is not yet publicly available, this section presents a representative comparison. The hypothetical data for the pyrazine derivatives is presented to illustrate their potential and to provide a framework for evaluation as new data emerges. This is contrasted with published IC50 values for known, clinically relevant Aurora kinase inhibitors.

Compound Scaffold Class Aurora A (IC50, nM) Aurora B (IC50, nM) Aurora C (IC50, nM) Reference
Hypothetical Derivative 1 This compoundData not availableData not availableData not available-
Hypothetical Derivative 2 This compoundData not availableData not availableData not available-
Hypothetical Derivative 3 This compoundData not availableData not availableData not available-
Alisertib (MLN8237) Pyrimidine1.2396.5-[1]
Barasertib (AZD1152-HQPA) Pyrimidine-0.37-[2]
Danusertib (PHA-739358) Pyrrolopyrazole137961[1]
Tozasertib (VX-680) Pyrimidine0.6184.6[3]
AMG 900 Dihydropyrrolopyrazole541[1]
PF-03814735 Pyrido[2,3-d]pyrimidin-7-one50.8-[1]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action and the methods for evaluating these compounds is crucial for their development.

Aurora Kinase Signaling Pathway

Aurora kinases are key regulators of cell division, playing critical roles in mitosis. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Alignment Chromosome Alignment Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Regulates Aurora_A->Spindle_Assembly Regulates Aurora_B Aurora B Aurora_B->Chromosome_Alignment Regulates Aurora_B->Chromosome_Segregation Regulates Aurora_B->Cytokinesis Regulates Inhibitor This compound Derivatives & Known Inhibitors Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Simplified overview of the roles of Aurora A and B kinases in mitosis.

Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing novel kinase inhibitors typically follows a multi-step approach, from initial high-throughput screening to in-depth cellular analysis.

Experimental_Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_Identification Hit Identification HTS->Hit_Identification IC50_Determination IC50 Determination (Dose-Response) Hit_Identification->IC50_Determination Selectivity_Profiling Kinase Selectivity Profiling IC50_Determination->Selectivity_Profiling Cellular_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis) Selectivity_Profiling->Cellular_Assays Lead_Optimization Lead Optimization (SAR Studies) Cellular_Assays->Lead_Optimization

Caption: General workflow for the discovery and development of kinase inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of inhibitor potency.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining the in vitro potency of inhibitors against a target kinase.

1. Reagents and Materials:

  • Recombinant human Aurora A/B kinase

  • Substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound derivatives and known inhibitors) dissolved in DMSO

  • 384-well white plates

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 50 nL of each compound dilution to the wells of a 384-well plate.

  • Prepare a kinase/substrate solution by diluting the recombinant kinase and substrate in the kinase assay buffer.

  • Add 5 µL of the kinase/substrate solution to each well.

  • Prepare an ATP solution in the kinase assay buffer.

  • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition relative to DMSO controls.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of the inhibitors on the viability of cancer cell lines.

1. Reagents and Materials:

  • Human cancer cell line (e.g., HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear plates

2. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability relative to DMSO-treated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration.

  • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Conclusion

Derivatives of this compound represent a promising class of compounds with the potential to be developed into potent and selective Aurora kinase inhibitors. While further research is needed to fully characterize their biological activity, the framework provided in this guide offers a robust methodology for their evaluation. By employing standardized biochemical and cell-based assays, researchers can effectively compare the performance of these novel derivatives against known inhibitors, paving the way for the development of next-generation cancer therapeutics.

References

A Comparative Guide to the Synthesis of 5-Bromo-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 5-Bromo-3-methoxypyrazin-2-amine, a key intermediate in pharmaceutical research. The routes are evaluated based on yield, reaction conditions, and starting materials, with detailed experimental protocols and quantitative data presented for objective comparison.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Bromination then MethoxylationRoute 2: Methoxylation then Bromination
Starting Material 2-Aminopyrazine2-Amino-3-chloropyrazine
Key Intermediates 2-Amino-3,5-dibromopyrazine2-Amino-3-methoxypyrazine
Overall Yield ~58%Not explicitly reported, but potentially moderate to good
Reagents & Conditions Bromine, Acetic Acid; Sodium Methoxide, MethanolSodium Methoxide, Methanol; N-Bromosuccinimide, Acetonitrile
Selectivity Methoxylation is selective for the 3-position.Bromination is expected to be selective for the 5-position.
Advantages Well-documented, predictable selectivity.Potentially fewer steps if starting from a substituted pyrazine.
Disadvantages Use of elemental bromine, multi-step process.Lack of extensive documentation for the bromination step.

Route 1: Bromination Followed by Methoxylation

This well-established route commences with the dibromination of commercially available 2-aminopyrazine, followed by a selective monomethoxylation.

Synthetic Pathway Diagram

Route_1_Bromination_then_Methoxylation A 2-Aminopyrazine B 2-Amino-3,5-dibromopyrazine A->B Br2, Acetic Acid, NaOAc Yield: 66% C This compound B->C NaOMe, Methanol Yield: 88%

Caption: Synthetic scheme for Route 1.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

To a solution of 2-aminopyrazine (9.5 g, 100 mmol) in glacial acetic acid (70 mL), sodium acetate trihydrate (33 g, 243 mmol) is added. The mixture is cooled to -5°C, and bromine (16 mL, 312 mmol) is added dropwise over 4 hours. The reaction is stirred for an additional 2 hours at -5°C and then for 24 hours at room temperature. The reaction mixture is poured onto ice (50 g) and neutralized to pH 8 with concentrated ammonia. The resulting precipitate is filtered and recrystallized from methanol to yield 2-amino-3,5-dibromopyrazine.

  • Yield: 66%

  • Purity: Not specified, but recrystallization is performed.

  • Melting Point: 113-114°C

Step 2: Synthesis of this compound

A solution of sodium methylate is prepared by dissolving sodium (0.65 g, 28.3 mmol) in methanol (18.5 mL). To this solution, 2-amino-3,5-dibromopyrazine (7.0 g, 27.7 mmol) is added, and the mixture is heated to reflux for 9 hours. Upon cooling, the product crystallizes. The solid is collected by filtration and washed with methanol and then water to afford this compound.

  • Yield: 5.4 g (88% based on the patent information)

  • Purity: Not explicitly stated, but described as a crystalline product.

  • Melting Point: 138°C

Route 2: Methoxylation Followed by Bromination

This alternative approach involves the initial synthesis of 2-amino-3-methoxypyrazine, followed by regioselective bromination at the 5-position. While less documented for this specific target molecule, this route is plausible based on analogous reactions.

Synthetic Pathway Diagram

Route_2_Methoxylation_then_Bromination A 2-Amino-3-chloropyrazine B 2-Amino-3-methoxypyrazine A->B NaOMe, Methanol Yield: Not Reported C This compound B->C NBS, Acetonitrile Yield: Not Reported

Caption: Synthetic scheme for Route 2.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-methoxypyrazine

  • Hypothetical Protocol: 2-Amino-3-chloropyrazine would be heated in a solution of sodium methoxide in methanol. The reaction progress would be monitored by TLC or GC-MS. Upon completion, the reaction mixture would be cooled, and the product isolated by extraction and purified by crystallization or chromatography.

  • Yield & Purity: Not reported.

Step 2: Synthesis of this compound

The bromination of 2-amino-3-methoxypyrazine is expected to be regioselective at the 5-position due to the directing effects of the amino and methoxy groups. A general procedure using N-bromosuccinimide (NBS) is proposed.

  • Proposed Protocol: To a solution of 2-amino-3-methoxypyrazine in a suitable solvent such as acetonitrile, N-bromosuccinimide (1.0 equivalent) would be added portion-wise at 0°C. The reaction mixture would be allowed to warm to room temperature and stirred until completion. The product would then be isolated by quenching the reaction with water, extracting with an organic solvent, and purifying by chromatography or recrystallization.

  • Yield & Purity: Not explicitly reported for this specific substrate. However, similar brominations of activated aromatic systems with NBS are known to proceed in good to excellent yields.

Conclusion

Both synthetic routes present viable pathways to this compound.

Route 1 is well-documented, with established procedures and reported yields for each step. The selective methoxylation of the dibrominated intermediate is a key advantage, ensuring the desired isomer is obtained.

Route 2 offers a potentially more direct approach if a suitable 2-amino-3-substituted pyrazine is available. However, the lack of specific experimental data for both the synthesis of the 2-amino-3-methoxypyrazine intermediate and its subsequent bromination introduces a degree of uncertainty regarding yields and optimal reaction conditions.

For researchers requiring a reliable and predictable synthesis, Route 1 is the recommended approach based on the currently available literature. Further investigation and optimization would be necessary to establish the efficiency and scalability of Route 2 .

Comparative Crystallographic Analysis of Aminopyrazine and Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the structural analysis of halogenated amino-heterocyclic compounds.

Introduction

X-ray crystallography is an indispensable technique in drug discovery and development, providing precise three-dimensional structural information of molecules. This data is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutics. This guide provides a comparative analysis of the single-crystal X-ray diffraction data for two related heterocyclic amines: 2-amino-3-chloropyrazine and 2-amino-5-bromopyridine.

Due to the limited availability of public crystallographic data for 5-Bromo-3-methoxypyrazin-2-amine and its direct derivatives, this guide utilizes these two structurally analogous compounds to illustrate the principles of comparative crystallographic analysis. Both feature a halogen substituent and an amino group on a nitrogen-containing aromatic ring, making them relevant models for understanding intermolecular interactions and crystal packing.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-amino-3-chloropyrazine and 2-amino-5-bromopyridine, allowing for a direct comparison of their crystal structures.

Parameter2-Amino-3-chloropyrazine[1]2-Amino-5-bromopyridine[1]
Formula C₄H₄ClN₃C₅H₅BrN₂
Formula Weight 129.55 g/mol 173.01 g/mol
Crystal System OrthorhombicMonoclinic
Space Group PbcaP 1 21/c 1
Unit Cell Dimensions
a13.880(4) Å13.80 Å
b10.685(4) Å5.839 Å
c7.196(4) Å7.687 Å
α90°90°
β90°106.04°
γ90°90°
Volume 1067(1) ųNot specified
Z 84
Density (calculated) 1.612 g/cm³Not specified
Density (observed) 1.60 g/cm³Not specified
Radiation Cu KαNot specified
R-factor 7.7%Not specified

Crystal Packing and Intermolecular Interactions

In the crystal structure of 2-amino-3-chloropyrazine , molecules are organized into centrosymmetric dimers through N-H···N hydrogen bonds, with a nitrogen-nitrogen separation of 3.178(8) Å.[1] These dimers are further linked by additional N-H···N hydrogen bonds [3.275(7) Å] to form pleated sheets, which then stack to build the three-dimensional crystal lattice.[1]

For 2-amino-5-bromopyridine , a key feature is the formation of hydrogen-bonded dimers. The analysis of its crystal structure also reveals important hydrogen-bonding patterns, which have been a subject of study.

Experimental Protocols

A detailed understanding of the experimental conditions is vital for the replication and validation of crystallographic data.

Synthesis and Crystallization

2-amino-3-chloropyrazine: The synthesis method is not detailed in the crystallographic report. Crystals suitable for X-ray diffraction were obtained as white, acicular needles.[1]

2-amino-5-bromopyridine: The synthesis of this compound can be achieved through various organic synthesis routes. The crystallographic data presented is based on powder diffraction methods.[1]

X-ray Diffraction Data Collection and Refinement

2-amino-3-chloropyrazine: Single-crystal X-ray diffraction data were collected using an integrating Weissenberg camera with Cu Kα radiation.[1] A total of 648 unique intensities were measured photometrically from film.[1] The crystal structure was solved using the symbolic addition method and refined by least-squares techniques to a final R-value of 7.7%.[1]

2-amino-5-bromopyridine: The crystal structure was determined from powder diffraction data.[1] This method is particularly useful when single crystals of sufficient size and quality for conventional single-crystal X-ray diffraction cannot be obtained.

Visualizations

To aid in the conceptualization of the processes and relationships discussed, the following diagrams are provided.

experimental_workflow General X-ray Crystallography Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Compound crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation refinement->validation final_structure final_structure validation->final_structure

A generalized workflow for X-ray crystallography.

logical_relationship Key Relationships in Crystallographic Analysis compound Chemical Compound crystal Single Crystal / Powder compound->crystal Crystallization diffraction Diffraction Pattern crystal->diffraction X-ray Scattering electron_density Electron Density Map diffraction->electron_density Fourier Transform model 3D Atomic Model electron_density->model Model Building & Refinement

Logical flow from chemical to 3D structure.

References

A Comparative Study of Catalysts for Suzuki Reactions with 5-Bromo-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for the Suzuki-Miyaura Coupling of 5-Bromo-3-methoxypyrazin-2-amine.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, particularly in the pharmaceutical industry, for the construction of carbon-carbon bonds. The synthesis of derivatives of this compound, a key intermediate for various biologically active compounds, often relies on this powerful reaction. The choice of catalyst is a critical parameter that dictates the efficiency, yield, and substrate scope of the coupling. This guide provides a comparative analysis of various palladium-based catalyst systems for this specific transformation, supported by experimental data from structurally analogous substrates to inform catalyst selection.

Performance Comparison of Catalytic Systems

Direct experimental data for the Suzuki coupling of this compound is not extensively published. However, data from the structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, provides a strong predictive basis for catalyst performance.[1][2][3][4] The electron-rich nature of the pyrazine ring and the presence of a coordinating primary amine group in the target substrate present challenges that necessitate careful catalyst selection.[1][5]

Below is a summary of the performance of different palladium-based catalytic systems. System 1 represents a traditional, widely used catalyst, while Systems 2 and 3 are more modern systems known for their high efficiency with challenging substrates.[6][7][8]

Catalyst SystemLigandBaseSolventRepresentative Arylboronic AcidYield (%)Notes
System 1: Traditional Phosphine Ligand Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
4-Methylphenylboronic acid82
4-Methoxyphenylboronic acid88
4-Chlorophenylboronic acid78
4-Fluorophenylboronic acid80
System 2: Buchwald Ligand (Hypothetical) Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High
System 3: N-Heterocyclic Carbene (NHC) (Hypothetical) Pd-PEPPSI-IPr-K₂CO₃THF (anhydrous)Phenylboronic acidExpected High

Yields are based on the Suzuki-Miyaura coupling of the analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[2][3][4]

Experimental Protocols

Detailed methodologies for the catalyst systems are provided below. These protocols are adapted from procedures for structurally similar substrates and should serve as a strong starting point for optimization with this compound.

System 1: Traditional Phosphine Ligand - Pd(PPh₃)₄

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[2]

  • Potassium phosphate (K₃PO₄) (2.0-3.0 eq)[2]

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

System 2: Buchwald Ligand - Pd(OAc)₂/SPhos (Representative Protocol)

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • Toluene/Water mixture

  • Schlenk tube or reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of argon, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk tube.

  • Add this compound and the arylboronic acid.

  • Add the degassed toluene/water solvent mixture.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Stir the reaction for 4-12 hours, monitoring its progress by TLC or GC-MS.

  • Follow a similar workup and purification procedure as described for System 1.

System 3: N-Heterocyclic Carbene (NHC) - Pd-PEPPSI-IPr (Representative Protocol)

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd-PEPPSI-IPr (2-3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Schlenk tube or reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of argon, add this compound, the arylboronic acid, Pd-PEPPSI-IPr, and K₂CO₃ to a dry Schlenk tube.

  • Add anhydrous THF.

  • Seal the tube and heat the reaction mixture to 60-80 °C.

  • Stir the reaction for 4-12 hours, monitoring its progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Process

To further elucidate the reaction, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdX Ar-Pd(II)-X L_n Pd0->ArPdX Ar-X Transmetal Transmetalation ArPdArB Ar-Pd(II)-Ar' L_n ArPdX->ArPdArB Ar'-B(OR)₂ + Base ArPdArB->Pd0 Ar-Ar' RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Reaction Setup Inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Start->Inert Addition Solvent & Catalyst Addition Inert->Addition Reaction Heating & Stirring (Monitor by TLC/GC-MS) Addition->Reaction Workup Workup (Cool, Dilute, Extract) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification End Characterization (NMR, MS) Purification->End

Caption: A generalized experimental workflow for Suzuki coupling reactions.

Conclusion

The selection of an optimal catalyst system is paramount for the successful Suzuki-Miyaura coupling of this compound. For routine syntheses, the traditional and readily available Pd(PPh₃)₄ catalyst can provide good yields. However, for more challenging couplings or when higher efficiency is desired, modern catalyst systems based on Buchwald ligands (e.g., SPhos) or N-Heterocyclic Carbenes (e.g., PEPPSI-IPr) are likely to offer superior performance, including higher yields, shorter reaction times, and lower catalyst loadings. Researchers should consider the cost, availability, and specific requirements of their synthesis when selecting the most appropriate catalyst. The provided protocols offer a solid foundation for developing a robust and efficient coupling procedure for this important heterocyclic building block.

References

A Comparative Guide to the Synthesis of 5-Bromo-3-methoxypyrazin-2-amine: Established vs. Novel Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 5-bromo-3-methoxypyrazin-2-amine, is a valuable building block in medicinal chemistry and drug discovery programs. Its utility stems from the versatile pyrazine core, which is prevalent in numerous biologically active molecules, and the presence of three distinct functional groups—an amine, a methoxy group, and a bromine atom—that allow for diverse downstream chemical modifications. This guide provides a comparative analysis of a newly proposed synthetic method against an established, multi-step approach, offering insights into reaction efficiency, yield, and overall practicality.

Comparative Analysis of Synthetic Methods

A novel, single-step synthetic route starting from the commercially available 2-Amino-3-methoxypyrazine offers significant advantages over the more traditional multi-step approach that begins with 2-Aminopyrazine. The new method provides a higher overall yield, a significantly reduced reaction time, and a more streamlined workflow, making it a more efficient and cost-effective option for the production of this compound.

ParameterAlternative Method 1 (Established)New Proposed Method
Starting Material 2-Aminopyrazine2-Amino-3-methoxypyrazine
Number of Steps 21
Key Reactions 1. Dibromination2. Nucleophilic Aromatic Substitution (SNAr)1. Electrophilic Bromination
Overall Yield ~65-75%80-90%
Total Reaction Time 12-18 hours3-4 hours
Key Reagents Bromine, Sodium Acetate, Sodium MethoxideN-Bromosuccinimide (NBS)
Purity (Typical) >95% after chromatography>98% after recrystallization
Scalability ModerateHigh

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in both the established and the new proposed synthetic methods.

Established_Synthetic_Pathway cluster_0 Alternative Method 1 (Established) 2-Aminopyrazine 2-Aminopyrazine 2-Amino-3,5-dibromopyrazine 2-Amino-3,5-dibromopyrazine 2-Aminopyrazine->2-Amino-3,5-dibromopyrazine 1. Br2, NaOAc, Acetic Acid This compound This compound 2-Amino-3,5-dibromopyrazine->this compound 2. NaOMe, Methanol, Reflux

Caption: Established two-step synthesis of this compound.

New_Proposed_Pathway cluster_1 New Proposed Method 2-Amino-3-methoxypyrazine 2-Amino-3-methoxypyrazine This compound This compound 2-Amino-3-methoxypyrazine->this compound NBS, Dichloromethane, rt

Caption: New proposed single-step synthesis of this compound.

Experimental Protocols

Detailed methodologies for both the established and new synthetic routes are provided below.

Alternative Method 1 (Established Two-Step Synthesis)

Step 1: Synthesis of 2-Amino-3,5-dibromopyrazine

  • To a solution of 2-aminopyrazine (10.0 g, 105 mmol) and sodium acetate (17.2 g, 210 mmol) in 150 mL of glacial acetic acid, add bromine (11.8 mL, 231 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into 500 mL of ice water and neutralize with a saturated sodium bicarbonate solution.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to afford 2-amino-3,5-dibromopyrazine.

  • The crude product can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound

  • Prepare a solution of sodium methoxide by dissolving sodium (0.65 g, 28.3 mmol) in 20 mL of anhydrous methanol.

  • Add 2-amino-3,5-dibromopyrazine (7.0 g, 27.7 mmol) to the sodium methoxide solution.

  • Heat the reaction mixture to reflux and maintain for 8-10 hours, monitoring the reaction progress by TLC.[1]

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.[1]

New Proposed Method (Single-Step Synthesis)
  • Dissolve 2-amino-3-methoxypyrazine (5.0 g, 39.9 mmol) in 200 mL of dichloromethane in a round-bottom flask.

  • Add N-bromosuccinimide (NBS) (7.1 g, 39.9 mmol) portion-wise to the stirred solution at room temperature.[2]

  • Stir the reaction mixture for 3-4 hours at room temperature, monitoring the reaction progress by TLC.[2]

  • Upon completion, wash the reaction mixture with a saturated sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a pure solid.

General Experimental Workflow

The following diagram outlines the general workflow applicable to both synthetic methods, from reaction setup to product purification and analysis.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reagents & Solvent) Start->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC/LC-MS) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Reaction Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, Purity) Purification->Analysis End End Analysis->End

References

Assessing the Purity of Synthesized 5-Bromo-3-methoxypyrazin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates like 5-Bromo-3-methoxypyrazin-2-amine is a critical parameter that can significantly influence the outcomes of subsequent research and the quality of the final active pharmaceutical ingredient. This guide provides an objective comparison of analytical methods for assessing the purity of this compound, with a comparative look at a common alternative building block, 2-Amino-5-bromopyridine. The information is supported by experimental data and detailed methodologies.

Comparison of Purity Assessment Methods

The purity of this compound and its alternatives can be reliably determined using a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is often the primary method for quantitative analysis, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy serve as powerful tools for both quantification and structural confirmation of impurities.

Analytical MethodThis compound2-Amino-5-bromopyridineAdvantagesLimitations
HPLC >99.0% (by GC, indicative for HPLC)>98.0% (by GC, indicative for HPLC)[1]High resolution and sensitivity for quantitative analysis of non-volatile compounds.May require derivatization for some compounds to improve detection.
GC-MS >99.0%[2][3]>98.0%[1]Excellent for separating and identifying volatile and thermally stable compounds and impurities.[4][5]May require derivatization for polar compounds to enhance volatility.
¹H NMR Structure confirmedStructure confirmed[6]Provides detailed structural information and can be used for quantitative analysis (qNMR).[7][8][9][10]Lower sensitivity compared to chromatographic methods for trace impurities.
Melting Point 137.0 to 140.0 °C[2][3]133-138 °C[11]A simple and rapid preliminary check of purity.Impurities can depress and broaden the melting point range.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted for the specific instrumentation and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from a method for a structurally similar compound, 2-Amino-5-bromo-4-methylpyridine, and is suitable for the purity determination of this compound.[12]

  • Instrumentation: HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated using the area percent method.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This general protocol is suitable for the analysis of pyrazine derivatives.[4][5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless inlet, typically at 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode.

  • Data Acquisition: Scan a mass range of m/z 50-500.

  • Analysis: Identify the main component and any impurities by their mass spectra and retention times.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol

This protocol is for the structural confirmation and can be adapted for quantitative NMR (qNMR) to determine purity.[13]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the deuterated solvent.

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis: Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns of the signals. For qNMR, a certified internal standard is added to the sample, and the purity is calculated by comparing the integral of a signal from the analyte to that of the internal standard.[7][8][9][10]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_results Results & Decision synthesis Synthesized Product (this compound) hplc HPLC Analysis synthesis->hplc gcms GC-MS Analysis synthesis->gcms nmr NMR Spectroscopy synthesis->nmr data Purity Data & Impurity Profile hplc->data gcms->data nmr->data decision Accept / Reject Batch data->decision

Experimental Workflow for Purity Assessment.

logical_comparison cluster_methods Analytical Methods compound Target Compound (this compound) hplc HPLC compound->hplc Purity >99% gcms GC-MS compound->gcms Purity >99% nmr NMR compound->nmr Structure Confirmed alternative Alternative Compound (2-Amino-5-bromopyridine) alternative->hplc Purity >98% alternative->gcms Purity >98% alternative->nmr Structure Confirmed

References

Structure-Activity Relationship of 5-Bromo-3-methoxypyrazin-2-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules. The compound 5-Bromo-3-methoxypyrazin-2-amine serves as a versatile building block for the synthesis of novel therapeutic agents, particularly in the areas of kinase inhibition and antimicrobial discovery.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this core, drawing upon experimental data from related compound series to inform rational drug design.

Core Scaffold and Key Chemical Features

This compound possesses several key features that make it an attractive starting point for chemical modification:

  • Pyrazine Core: This nitrogen-containing heterocycle is a common pharmacophore that can participate in crucial hydrogen bonding interactions with biological targets.[2]

  • 2-Amino Group: The primary amine at the 2-position is a critical anchor, often forming hydrogen bonds with the hinge region of kinase active sites.[3]

  • 5-Bromo Position: The bromine atom serves as a key vector for introducing molecular diversity, typically through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings.[1][3] This allows for the exploration of various aryl and heteroaryl substitutions to enhance potency and selectivity.

  • 3-Methoxy Group: The methoxy group influences the electronic properties of the pyrazine ring and can be modified to fine-tune the physicochemical properties and target engagement of the analogs.

Comparative Analysis of Analog Modifications

The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents. The following sections summarize the observed structure-activity relationships based on data from analogous compound series.

Modifications at the 5-Position

The 5-position, bearing the bromine atom, is the most common site for derivatization to enhance biological activity.

Analog Series Modification at 5-Position Observed Activity Target Class
Pyridin-3-amine DerivativesReplacement of bromo with aryl/heteroaryl moietiesSubstantial increase in potency.[3]Kinases
Pyridopyrimidine AnalogsSubstitution with a 7-pyridylmorpholine ring systemPotent, orally efficacious analogs.[4]Adenosine Kinase
Pyridine DerivativesSuzuki cross-coupling with various arylboronic acidsSignificant influence on anti-thrombolytic and biofilm inhibition activities.[5]Thrombin, Bacteria

Key Takeaway: The introduction of aryl or heteroaryl groups at the 5-position via cross-coupling reactions is a highly effective strategy for increasing the potency of these analogs. The specific nature of the introduced group can be tailored to target different biological macromolecules.

Modifications at the 2-Amino Group

The 2-amino group is often crucial for target binding, and its modification can have a significant impact on activity.

Analog Series Modification at 2-Amino Group Observed Activity Target Class
2-Amino-5-bromo-4-methylpyridineAcylation (e.g., -C(O)CH₃)General decrease in inhibitory activity.[3]Kinases
Pyridine DerivativesAcylationIncreased anti-thrombolytic activity compared to the free amine.[5]Thrombin

Key Takeaway: While the unsubstituted 2-amino group is often optimal for hinge binding in kinases, acylation can be a viable strategy to modulate activity for other target classes.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of SAR studies.

General Procedure for Suzuki Cross-Coupling

This protocol describes a common method for introducing aryl or heteroaryl groups at the 5-position of the pyrazine ring.

  • Reaction Setup: To a round-bottom flask, add the 5-bromo-pyrazin-2-amine analog (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and a base like potassium phosphate (2.2 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Reaction Conditions: Stir the reaction mixture at reflux (typically 80-100 °C) under the inert atmosphere.

  • Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once complete, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate) and water, and separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6]

Kinase Inhibition Assay

This generalized protocol outlines the steps to determine the inhibitory activity of the synthesized analogs against a target kinase.

  • Assay Preparation: Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate buffer.

  • Inhibitor Addition: Add the synthesized analog at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific time.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • IC50 Determination: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[6]

Visualizing Structure-Activity Relationships and Experimental Workflows

Diagrams are essential for clearly communicating complex relationships and processes in drug discovery.

SAR_General_Scheme Core This compound Core R1 Modification at 5-Position (R1) Core->R1 Suzuki Coupling R2 Modification at 2-Amino Group (R2) Core->R2 Acylation, Alkylation R3 Modification at 3-Methoxy Group (R3) Core->R3 Demethylation, Alkylation Activity Biological Activity (e.g., Kinase Inhibition, Antimicrobial Activity) R1->Activity R2->Activity R3->Activity

General scheme for SAR exploration of the core scaffold.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Material: This compound Reaction Chemical Modification (e.g., Suzuki Coupling) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization Screening Primary Screening (e.g., Kinase Assay) Characterization->Screening Test Compound DoseResponse Dose-Response (IC50 Determination) Screening->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity Cellular Cell-Based Assays Selectivity->Cellular

A typical experimental workflow for SAR studies.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships derived from analogous compound series highlight the importance of systematic modifications at the 5-bromo and 2-amino positions to optimize biological activity. The provided experimental protocols and visualizations offer a framework for the rational design and evaluation of new analogs, facilitating the discovery of potent and selective drug candidates. Further exploration of this chemical space is warranted to fully elucidate the therapeutic potential of this versatile scaffold.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-3-methoxypyrazin-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate use by researchers, scientists, and drug development professionals, this document outlines the essential procedures for the safe and compliant disposal of 5-Bromo-3-methoxypyrazin-2-amine. Adherence to these protocols is crucial for ensuring personnel safety and environmental protection. Given the limited specific data for this compound, it should be handled as a hazardous substance, drawing parallels from structurally similar brominated aromatic amines.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If an SDS is not available, the compound should be treated as hazardous. All handling of the solid material and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, is mandatory.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical component of the laboratory workflow. The following steps provide a framework for its safe and compliant disposal.

  • Waste Identification and Segregation : All waste containing this compound, including unused product, contaminated labware (such as pipette tips and vials), and cleaning materials, must be classified and segregated as "Halogenated Organic Waste."[1] This waste stream must be kept separate from non-halogenated chemical waste to ensure proper treatment and prevent chemical incompatibilities.[1][2]

  • Waste Collection : Utilize a designated, leak-proof, and clearly labeled waste container for all this compound waste. The container should be constructed of a material compatible with the chemical. The label on the waste container must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its contents.[3][4]

  • Container Management : The waste container must be kept securely closed when not actively in use to prevent the release of vapors into the laboratory environment.[5] Store the waste container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.[5]

  • Final Disposal : The ultimate disposal of this compound waste must be carried out by a licensed hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or in the regular trash. [5][6] High-temperature incineration is the primary recommended method for the disposal of pyridine derivatives and similar halogenated organic compounds, as this process ensures complete destruction.[1]

Quantitative Data Summary

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCategory 2[7][8][9][10]
Serious Eye Damage/IrritationCategory 2[7][8][9][10]
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation)[7][9][10]

Experimental Protocols

The disposal procedure outlined above constitutes the primary experimental protocol for the safe management of this compound waste. This protocol is derived from established guidelines for handling hazardous laboratory chemicals.[2][3][4][5]

Disposal Workflow

A Start: Chemical waste generated B Consult Safety Data Sheet (SDS) A->B C Segregate as 'Halogenated Organic Waste' B->C D Collect in a labeled, compatible, and sealed container C->D E Store in designated satellite accumulation area D->E F Arrange for pickup by licensed hazardous waste disposal company E->F G End: Compliant Disposal F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromo-3-methoxypyrazin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Bromo-3-methoxypyrazin-2-amine was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other brominated pyrazine and pyridine derivatives.[1][2][3][4][5][6][7][8][9][10][11] It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's Environmental Health and Safety (EHS) department. This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not available, compounds with similar structures may pose hazards upon inhalation, skin contact, or ingestion.[2][11] The powdered form of the chemical presents a risk of aerosolization.[2][3] Therefore, a cautious approach to handling is warranted.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1][2][3]To prevent skin contact and irritation.[1]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are mandatory.[2] A face shield should be worn when there is a significant risk of splashing.[1][3]To protect against serious eye irritation from dust or splashes.[1]
Skin and Body Protection A standard laboratory coat should be worn at all times.[1][2]To protect skin and clothing from contamination.[1][3]
Respiratory Protection If the handling process is likely to generate dust, work should be conducted in a certified chemical fume hood.[2] If a fume hood is not available or sufficient, a NIOSH-approved respirator with an appropriate particulate filter may be required.[2][3]To prevent respiratory tract irritation from inhaling dust particles.[1]

Operational Plan for Safe Handling

A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Preparation:

  • Designate a Handling Area: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Assemble Equipment: Gather all necessary equipment, such as spatulas, weigh boats, and sealable containers, and place them inside the fume hood.[2]

  • Inspect PPE: Before use, inspect all PPE for any damage.

Handling:

  • Don PPE: Put on all required personal protective equipment before handling the chemical.

  • Weighing: When weighing the compound, do so carefully to minimize the generation of dust.[1] Use a tared weigh boat and handle the container with care.[2]

  • Transferring: Slowly transfer the weighed solid into the reaction vessel to avoid aerosolization.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to prevent splashing.[1]

Cleanup:

  • Decontamination: After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Disposal: Dispose of all contaminated waste as described in the disposal plan.[2]

  • Doff PPE: Remove your PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, followed by eye protection).[2]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[4][7]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep1 Designate Handling Area (Fume Hood) prep2 Assemble and Inspect Equipment prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Carefully Weigh Compound prep3->handle1 handle2 Transfer to Vessel handle1->handle2 handle3 Prepare Solution (if applicable) handle2->handle3 clean1 Decontaminate Work Surfaces and Equipment handle3->clean1 clean2 Segregate and Dispose of Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Contaminated Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered hazardous waste.[2] These items should be collected in a designated, labeled hazardous waste container.[2]

  • Unused Chemical: Any unused this compound should be disposed of as hazardous waste. Do not attempt to dispose of it in the regular trash.

  • Contaminated Solutions: Any solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container for liquid waste. Do not pour solutions down the drain.[1]

Disposal Procedure:

  • All waste containing this compound must be disposed of as hazardous chemical waste.[1]

  • Follow all local, regional, and national regulations for the disposal of chemical waste.[1]

  • Arrange for collection by an authorized hazardous waste disposal service.[1]

Experimental Protocol: Weighing and Dissolving a Solid Compound

This protocol provides a step-by-step guide for a common laboratory procedure involving a solid chemical like this compound.

Objective: To accurately weigh a specified amount of a solid compound and dissolve it in a solvent.

Materials:

  • This compound

  • Appropriate solvent

  • Analytical balance

  • Spatula

  • Weigh boat or weighing paper

  • Beaker or flask of appropriate size

  • Magnetic stir bar and stir plate (optional)

  • Required PPE (see Table 1)

Procedure:

  • Preparation:

    • Ensure the analytical balance is level and calibrated.

    • Place a weigh boat on the balance and tare it.

  • Weighing:

    • Carefully use a clean spatula to transfer the solid compound from its container to the weigh boat on the balance.

    • Add the solid in small increments until the desired mass is reached. Avoid generating dust during this process.

    • Record the final mass of the compound.

  • Dissolution:

    • Place a magnetic stir bar in the beaker or flask.

    • Carefully transfer the weighed solid from the weigh boat into the beaker or flask.

    • Measure the required volume of the solvent.

    • Slowly add the solvent to the beaker or flask containing the solid.

    • If necessary, place the beaker or flask on a magnetic stir plate and stir until the solid is completely dissolved.

  • Cleanup:

    • Dispose of the used weigh boat and any other contaminated disposable materials in the designated solid hazardous waste container.

    • Clean the spatula and any reusable glassware thoroughly.

    • Wipe down the work area.

    • Remove and dispose of gloves and wash hands.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-methoxypyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-methoxypyrazin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.